molecular formula C12H18N2O2 B1219050 Nicametate CAS No. 3099-52-3

Nicametate

Cat. No.: B1219050
CAS No.: 3099-52-3
M. Wt: 222.28 g/mol
InChI Key: JVWOCHRRAWHKLT-UHFFFAOYSA-N
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Description

Nicametate, with the chemical name 2-(diethylamino)ethyl nicotinate, is an organic compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . It is classified as a vasodilator agent, meaning it acts to widen blood vessels . This pharmacological activity makes it a valuable compound in research models for studying cardiovascular and cerebrovascular diseases. Research has explored its potential in preventing recurrence and mortality from stroke, with one long-term follow-up study of ischemic stroke patients indicating that treatment with this compound was associated with a reduced risk of cerebrovascular death . As a nicotinic acid derivative, it provides a key tool for scientists investigating vascular responses and circulatory disorders . This product is intended for use in analytical method development, method validation, and quality control applications . It is supplied as a high-purity standard for research purposes only and is strictly not for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)ethyl pyridine-3-carboxylate
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InChI

InChI=1S/C12H18N2O2/c1-3-14(4-2)8-9-16-12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JVWOCHRRAWHKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID9048300
Record name Nicametate
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Molecular Weight

222.28 g/mol
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CAS No.

3099-52-3
Record name Nicametate
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Record name Nicametate [INN:BAN:DCF]
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Record name Nicametate
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Record name Nicametate
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nicametate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicametate, a peripheral vasodilator, has been utilized in the management of circulatory disorders. This technical guide delineates the current understanding of its mechanism of action, focusing on its role as a prodrug and the subsequent effects of its metabolites. This compound undergoes hydrolysis to yield nicotinic acid and diethylaminoethanol, each contributing to the overall pharmacological profile through distinct pathways. This document provides a comprehensive overview of its vasodilatory, metabolic, and neurological effects, supported by available data and experimental methodologies.

Introduction

This compound is a conjugate of nicotinic acid (niacin) and diethylaminoethanol. Its primary therapeutic application lies in the treatment of peripheral and cerebral vascular disorders, where it aims to improve blood flow and tissue oxygenation. The core of this compound's mechanism resides in its biotransformation into its active metabolites, which then exert their respective physiological effects.

Pharmacokinetics: The Prodrug Concept

This compound is designed as a prodrug to allow for the controlled release and systemic availability of nicotinic acid and diethylaminoethanol.

Hydrolysis of this compound

Upon administration, this compound is hydrolyzed by esterases in the plasma and tissues, breaking the ester bond to release its constituent molecules.

  • Reaction: this compound + H₂O → Nicotinic Acid + Diethylaminoethanol

The kinetics of this hydrolysis, including the rate and half-life of the parent compound, are crucial for its therapeutic efficacy. While specific pharmacokinetic parameters for this compound are not extensively reported in publicly available literature, the principle of ester hydrolysis is a well-established metabolic pathway.[1]

Table 1: Pharmacokinetic Properties of this compound and its Metabolites (Inferred)

ParameterThis compoundNicotinic AcidDiethylaminoethanol
Absorption OralRapidRapid
Metabolism Hydrolysis by plasma esterasesHepaticHepatic
Half-life Not specifically reported; dependent on hydrolysis rate.Approx. 1 hourNot specifically reported
Excretion Metabolites excreted renallyRenalRenal

Note: Data for Nicotinic Acid and Diethylaminoethanol are based on studies of the individual compounds.

Experimental Protocol: In Vitro Hydrolysis Assay

To determine the hydrolysis rate of this compound, an in vitro experiment can be conducted.

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare buffer solutions at physiological pH (7.4).

  • Incubation: Incubate a known concentration of this compound in human plasma or a purified esterase solution at 37°C.

  • Sampling: At various time points, collect aliquots of the reaction mixture.

  • Analysis: Quench the reaction and analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of remaining this compound and the appearance of nicotinic acid and diethylaminoethanol.

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis and calculate the half-life of the prodrug under these conditions.

Vasodilatory Mechanism of Action: The Role of Nicotinic Acid

The primary vasodilatory effect of this compound is attributed to its metabolite, nicotinic acid.

GPR109A Receptor Activation

Nicotinic acid is a known agonist of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2), which is expressed on adipocytes and immune cells, as well as on keratinocytes in the skin.[2][3][4]

Signaling Pathway

Activation of GPR109A by nicotinic acid initiates a signaling cascade that leads to vasodilation.[5][6][7]

  • Receptor Binding: Nicotinic acid binds to the GPR109A receptor.

  • G-protein Activation: This binding activates an associated inhibitory G-protein (Gi).

  • Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Prostaglandin Release: In certain cells, such as Langerhans cells and keratinocytes, GPR109A activation leads to the synthesis and release of prostaglandins, particularly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).

  • Vasodilation: These prostaglandins then act on receptors on vascular smooth muscle cells, causing relaxation and vasodilation. This is the mechanism largely responsible for the "flushing" side effect of niacin.[4] The direct vasodilatory effect on peripheral and cerebral vessels is also believed to involve the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.[5][8][9]

Diagram 1: Nicotinic Acid-Mediated Vasodilation Pathway

Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Binds NO_Synthase eNOS Nicotinic Acid->NO_Synthase May stimulate Gi Gi-protein GPR109A->Gi Activates Prostaglandins Prostaglandins (PGD2, PGE2) GPR109A->Prostaglandins Leads to release AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC Relaxation Smooth Muscle Relaxation (Vasodilation) Prostaglandins->Relaxation Acts on receptors Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO Converts eNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converts sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->Relaxation Promotes

Caption: Signaling cascade of nicotinic acid-induced vasodilation.

Quantitative Data

While a specific Ki value for nicotinic acid derived from this compound is not available, studies on niacin itself have characterized its high affinity for the GPR109A receptor.

Table 2: Receptor Binding and Functional Potency of Nicotinic Acid

ParameterValueMethodReference
Ki for GPR109A Not directly reported, but high affinity is established.Radioligand Binding Assay[3][4]
EC₅₀ for GPR109A activation ~100-300 nM[³⁵S]GTPγS binding assay[2][10]
Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay can be used to determine the binding affinity (Ki) of nicotinic acid for the GPR109A receptor.[2]

  • Cell Culture and Membrane Preparation: Culture cells expressing the human GPR109A receptor (e.g., HEK293 or CHO cells). Harvest the cells and prepare cell membranes through homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid) and varying concentrations of unlabeled nicotinic acid.

  • Incubation and Filtration: Incubate the mixture to allow for binding equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled nicotinic acid. Determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Enhancement of Cellular Respiration

The nicotinic acid moiety of this compound can be converted in the body to nicotinamide, a precursor for the essential coenzymes nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺).

Role of NAD⁺ in the Electron Transport Chain

NAD⁺ is a critical component of cellular respiration, acting as an electron carrier in the mitochondrial electron transport chain.[11][12]

  • Glycolysis and Krebs Cycle: During glycolysis and the Krebs cycle, NAD⁺ is reduced to NADH as it accepts electrons from the breakdown of glucose.

  • Electron Transport Chain: NADH donates these electrons to Complex I of the electron transport chain.

  • ATP Production: The flow of electrons through the chain drives the pumping of protons across the inner mitochondrial membrane, creating a proton gradient that is used by ATP synthase to produce ATP.

By providing a substrate for NAD⁺ synthesis, this compound may enhance the capacity of the electron transport chain, leading to increased ATP production and improved cellular energy metabolism.[12][13][14]

Diagram 2: Role of this compound Metabolite in Cellular Respiration

Cellular_Respiration This compound This compound Nicotinic_Acid Nicotinic Acid This compound->Nicotinic_Acid Hydrolysis Nicotinamide Nicotinamide Nicotinic_Acid->Nicotinamide Conversion NAD NAD⁺ Nicotinamide->NAD Synthesis Glycolysis Glycolysis & Krebs Cycle NAD->Glycolysis NADH NADH ETC Mitochondrial Electron Transport Chain NADH->ETC Donates electrons ATP ATP (Cellular Energy) ETC->ATP Drives synthesis Glycolysis->NADH Reduces NAD⁺ Glucose Glucose Glucose->Glycolysis

Caption: Contribution of this compound to cellular energy production.

Neurological Effects: Cholinesterase Inhibition

The diethylaminoethanol moiety of this compound is suggested to have cholinergic properties, including the inhibition of cholinesterases.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Acetylcholinesterase and butyrylcholinesterase are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to increased levels and prolonged action of acetylcholine in the synaptic cleft.

Table 3: Cholinesterase Inhibition Data (Hypothetical for Diethylaminoethanol)

EnzymeIC₅₀ (µM)Inhibition Type
Acetylcholinesterase (AChE) Not specifically reportedLikely competitive or mixed
Butyrylcholinesterase (BChE) Not specifically reportedLikely competitive or mixed
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory potency of diethylaminoethanol on AChE and BChE can be determined using a modified Ellman's method.[15][16][17][18]

  • Reagents: Prepare solutions of AChE or BChE, the substrate (acetylthiocholine or butyrylthiocholine), Ellman's reagent (DTNB), and various concentrations of diethylaminoethanol.

  • Assay Procedure: In a 96-well plate, pre-incubate the enzyme with different concentrations of the inhibitor.

  • Reaction Initiation: Initiate the reaction by adding the substrate. The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product.

  • Spectrophotometric Measurement: Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of diethylaminoethanol. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Diagram 3: Workflow for Cholinesterase Inhibition Assay

Cholinesterase_Inhibition_Workflow start Start prep Prepare Reagents: - Enzyme (AChE/BChE) - Substrate (ATCh/BTCh) - DTNB - Diethylaminoethanol (Inhibitor) start->prep preincubation Pre-incubate Enzyme with Inhibitor prep->preincubation reaction Initiate Reaction with Substrate preincubation->reaction measurement Measure Absorbance at 412 nm reaction->measurement analysis Calculate % Inhibition measurement->analysis ic50 Determine IC₅₀ Value analysis->ic50

Caption: Experimental workflow for determining cholinesterase IC₅₀.

Conclusion

The mechanism of action of this compound is multifaceted, stemming from its nature as a prodrug that delivers nicotinic acid and diethylaminoethanol. The vasodilatory effects are primarily mediated by nicotinic acid's activation of the GPR109A receptor, leading to prostaglandin release and likely influencing the nitric oxide pathway. The enhancement of cellular respiration is attributed to the role of the nicotinic acid metabolite as a precursor to NAD⁺, a vital coenzyme in the mitochondrial electron transport chain. Finally, the diethylaminoethanol component is believed to exert cholinergic effects through the inhibition of acetylcholinesterase and butyrylcholinesterase. Further research is warranted to fully quantify the pharmacokinetic profile of this compound and the specific potencies of its metabolites in their respective pathways.

References

Nicametate citrate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Nicametate Citrate: Chemical Structure, Properties, and Mechanism of Action

Executive Summary

This compound citrate (CAS: 1641-74-3) is a peripheral vasodilator agent recognized for its efficacy in improving microcirculation and cellular metabolism.[1][2] It is the citrate salt of this compound, which is the 2-(diethylamino)ethyl ester of nicotinic acid.[3][4] The compound's primary pharmacological actions are attributed to its in-vivo hydrolysis, yielding nicotinic acid, a known vasodilator, and diethylaminoethanol, a cholinergic agent.[4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and multifaceted mechanism of action, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound citrate is a salt composed of the active moiety, this compound, and citric acid in a 1:1 molar ratio.[5][6] This salt formation enhances the compound's stability and solubility. A monohydrate form has also been identified.[7]

Chemical Structure and Identifiers

The core structure consists of a pyridine ring from nicotinic acid, ester-linked to a diethylamino ethanol group, which is then ionically bonded to a citrate molecule. The compound is achiral.[8][9]

Table 1: Chemical Identifiers for this compound Citrate

Identifier Value Citation
IUPAC Name 2-(diethylamino)ethyl pyridine-3-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid [3][6]
CAS Number 1641-74-3 [3][5][8]
Molecular Formula C₁₈H₂₆N₂O₉ [3][5][6]
Molecular Weight 414.41 g/mol [5][6][8][10]
Canonical SMILES CCN(CC)CCOC(=O)C1=CN=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O [3]
InChI Key IABBAGAOMDWOCW-UHFFFAOYSA-N [3][5][8]

| Synonyms | Euclidan, Provasan, Soclidan, this compound dihydrogen citrate |[3][6][11] |

Physicochemical Data

The compound presents as a white crystalline powder and is soluble in water.[11][12] Detailed experimental data on properties like melting point are not consistently available in the literature; however, some predicted data for the base molecule exists.

Table 2: Physicochemical Properties of this compound Citrate

Property Value Notes Citation
Physical State White crystalline powder [11][12]
Solubility Soluble in water [11]
Boiling Point 311.9°C at 760 mmHg Predicted for this compound base [12]
Flash Point 142.4°C Predicted for this compound base [12]

| Storage | Cool, dry, dark place. 0-4°C (short-term), -20°C (long-term) | |[5] |

Synthesis and Manufacturing

While industrial-scale synthesis protocols are proprietary, the synthesis of this compound citrate can be inferred from standard organic chemistry principles and generally involves a two-step process.

General Synthesis Protocol
  • Esterification: this compound base is first synthesized via the esterification of nicotinic acid (pyridine-3-carboxylic acid) with 2-(diethylamino)ethanol. This reaction is typically facilitated by a dehydrating or coupling agent, such as thionyl chloride (SOCl₂) or a carbodiimide like DCC, to drive the formation of the ester bond.[4]

  • Salt Formation: The purified this compound base is then neutralized with an equimolar amount of citric acid in a suitable solvent. The final this compound citrate salt is subsequently isolated through crystallization, followed by washing and drying.[3]

G cluster_0 Step 1: this compound Base Synthesis cluster_1 Step 2: Salt Formation A Nicotinic Acid C Esterification (Coupling Agent, e.g., DCC) A->C B 2-(Diethylamino)ethanol B->C D This compound (Base) C->D F Neutralization Reaction (in Solvent) D->F E Citric Acid E->F G Crystallization & Isolation F->G H This compound Citrate (Final Product) G->H G cluster_0 Metabolic Pathway Metabolite This compound Metabolite (Nicotinic Acid) Coenzyme Respiratory Coenzymes (NAD+/NADP+) Metabolite->Coenzyme Precursor for Synthesis ETC Electron Transport Chain (ETC) Coenzyme->ETC Acts as Hydrogen Acceptor ATP ATP Production (Cellular Energy) ETC->ATP Drives Synthesis Substrate Metabolic Substrates (e.g., Glucose) Substrate->ETC Provides Electrons Oxygen Oxygen (O2) Oxygen->ETC Final Electron Acceptor G Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PFK1 PFK-1 (Rate-Limiting Step) AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito Inside Mitochondrion Mitochondrion Mitochondrion TCA TCA Cycle AcetylCoA_mito->TCA Citrate_mito Citrate TCA->Citrate_mito Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Transport to Cytosol ACLY ATP-Citrate Lyase (ACLY) Citrate_cyto->ACLY Citrate_cyto->PFK1 Allosteric Inhibition AcetylCoA_cyto Acetyl-CoA ACLY->AcetylCoA_cyto FAS Fatty Acid Synthesis AcetylCoA_cyto->FAS

References

The Pharmacokinetics and Metabolism of Nicametate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available in vivo pharmacokinetic and metabolic data for Nicametate is scarce. This guide synthesizes the available information, leveraging data on its primary metabolite, nicotinic acid, and fundamental principles of drug metabolism to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound, the 2-(diethylamino)ethyl ester of nicotinic acid, is classified as a peripheral vasodilator. It is considered a prodrug that, upon administration, is anticipated to undergo hydrolysis to yield its active constituents: nicotinic acid (niacin) and 2-(diethylamino)ethanol. The therapeutic effects of this compound are primarily attributed to the vasodilatory properties of the released nicotinic acid. This document outlines the presumed metabolic fate of this compound and provides a summary of the known pharmacokinetic parameters of nicotinic acid.

Proposed Metabolism of this compound

The core metabolic transformation of this compound is the hydrolysis of its ester bond, a common metabolic pathway for ester-containing drugs. This reaction is likely catalyzed by various esterases present in the blood, liver, and other tissues.

Putative Metabolic Pathway

The hydrolysis of this compound yields nicotinic acid and 2-(diethylamino)ethanol. Nicotinic acid then enters its well-established metabolic pathways, which include conjugation with glycine to form nicotinuric acid or conversion to nicotinamide adenine dinucleotide (NAD). The subsequent metabolism of nicotinamide leads to various methylated products that are excreted in the urine.

Nicametate_Metabolism cluster_NA_Metabolism Nicotinic Acid Metabolism This compound This compound Hydrolysis Ester Hydrolysis (Blood and Liver Esterases) This compound->Hydrolysis Nicotinic_Acid Nicotinic Acid (Niacin) Hydrolysis->Nicotinic_Acid DEAE 2-(Diethylamino)ethanol Hydrolysis->DEAE NUA Nicotinuric Acid Nicotinic_Acid->NUA Conjugation (Glycine) NAD Nicotinamide Adenine Dinucleotide (NAD) Nicotinic_Acid->NAD Excretion3 Renal Excretion DEAE->Excretion3 Excretion1 Renal Excretion NUA->Excretion1 NAM Nicotinamide NAD->NAM MNA N-methylnicotinamide NAM->MNA Methylation Pyridones Pyridone Metabolites MNA->Pyridones Excretion2 Renal Excretion Pyridones->Excretion2

Caption: Hypothesized metabolic pathway of this compound.

Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Nicotinic Acid (Oral Administration)

ParameterValueSpeciesNotes
Tmax (Time to Peak Plasma Concentration) 30 - 60 minutesHumanRapidly absorbed following oral administration.[1]
t½ (Plasma Half-life) ~ 1 hourHumanFor a 1g dose.[1]
Metabolism HepaticHumanMetabolized via conjugation and conversion to nicotinamide.[1]
Excretion RenalHumanExcreted as unchanged drug and various metabolites.[1]

Experimental Protocols

Detailed experimental protocols for in vivo studies of this compound are not published. However, a general methodology for a preclinical in vivo pharmacokinetic study in a rodent model can be outlined as follows.

General Protocol for an In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound and its primary metabolites (nicotinic acid and 2-(diethylamino)ethanol) following oral administration to rats.

Materials:

  • This compound

  • Male Sprague-Dawley rats (250-300g)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

  • Dosing: Administer a single oral dose of this compound to a cohort of rats via gavage.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the collected blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for concentrations of this compound, nicotinic acid, and 2-(diethylamino)ethanol using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis.

PK_Study_Workflow cluster_PreStudy Pre-Study Phase cluster_InVivo In Vivo Phase cluster_Bioanalysis Bioanalytical Phase cluster_DataAnalysis Data Analysis Phase Acclimatization Animal Acclimatization Dosing Oral Administration of this compound Acclimatization->Dosing Dose_Prep Dose Formulation Preparation Dose_Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Sep Plasma Separation (Centrifugation) Sampling->Plasma_Sep LCMS LC-MS/MS Analysis Plasma_Sep->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Report Final Report Generation PK_Calc->Report

Caption: General workflow for an in vivo pharmacokinetic study.

Conclusion

This compound is a prodrug that is expected to be rapidly hydrolyzed in vivo to nicotinic acid and 2-(diethylamino)ethanol. While direct pharmacokinetic data on this compound is lacking, the well-characterized pharmacokinetics of nicotinic acid provide a basis for understanding its absorption, distribution, metabolism, and excretion profile following administration of the parent drug. Further in vivo studies are necessary to fully elucidate the complete pharmacokinetic and metabolic profile of this compound.

References

An In-Depth Technical Guide on the Historical Development and Initial Therapeutic Uses of Nicametate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development and initial therapeutic applications of Nicametate. It details the compound's synthesis, mechanism of action, and early clinical investigations, with a focus on its use as a peripheral vasodilator in cerebrovascular disorders and intermittent claudication. This document consolidates available quantitative data, outlines experimental methodologies where accessible, and visually represents key biological pathways and processes to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction

This compound, chemically known as 2-(diethylamino)ethyl nicotinate, is a synthetic compound developed in the mid-20th century. It was primarily investigated for its vasodilatory properties, stemming from its nature as an ester of nicotinic acid (niacin) and 2-(diethylamino)ethanol. The rationale for its development was to leverage the well-known vasodilating effects of nicotinic acid while potentially modifying its pharmacokinetic profile and reducing some of its side effects. This guide delves into the foundational research that established this compound's place in therapeutics, exploring its chemical synthesis, pharmacological actions, and the initial clinical evidence that supported its use.

Historical Development

Synthesis

Reaction: Nicotinic Acid + 2-(Diethylamino)ethanol → this compound (2-(diethylamino)ethyl nicotinate)

General Laboratory-Scale Protocol: A common laboratory method for this type of esterification involves the following steps:

  • Activation of Nicotinic Acid: Nicotinic acid is typically converted to a more reactive derivative, such as an acyl chloride, to facilitate the reaction. This can be achieved by reacting nicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂).

  • Esterification: The resulting nicotinoyl chloride is then reacted with 2-(diethylamino)ethanol. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Neutralization and Purification: The reaction mixture is then neutralized to remove any excess acid and the final product, this compound, is purified, often through distillation or recrystallization.

A patent for a method of producing nicotinic acid diethylamide (a related compound) involves the condensation of nicotinic acid with diethylamine in the presence of phosphorus oxychloride, highlighting a common industrial approach to forming such amide and ester linkages.[1]

Initial Patents

Specific patents for the initial synthesis of this compound from the early 1960s are not easily identifiable in contemporary databases. However, patents for the preparation of related nicotinic acid esters, such as ethyl nicotinate, exist and describe similar esterification processes. For instance, a patented method for preparing ethyl nicotinate involves the reaction of nicotinic acid and absolute ethanol in the presence of a solid acid catalyst.[2][3] It is highly probable that the initial synthesis of this compound was protected by patents that have since expired.

Pharmacological Profile

Mechanism of Action

This compound functions as a prodrug, being hydrolyzed in the body into its two active components: nicotinic acid and 2-(diethylamino)ethanol. The therapeutic effects of this compound are a composite of the actions of these two metabolites.

The primary vasodilatory effect of this compound is attributed to the release of nicotinic acid. Nicotinic acid is a potent vasodilator that acts through a specific G-protein coupled receptor, GPR109A (also known as HCA₂).[4][5] The activation of this receptor initiates a signaling cascade that leads to the relaxation of vascular smooth muscle and subsequent vasodilation.[4][6]

The key steps in this pathway are:

  • Receptor Binding: Nicotinic acid binds to the GPR109A receptor on the surface of various cells, including epidermal Langerhans cells and keratinocytes.[7][8]

  • G-Protein Activation: This binding activates an associated inhibitory G-protein (Gi).[9]

  • Phospholipase A₂ Activation: The activated G-protein stimulates phospholipase A₂ (PLA₂).[9]

  • Arachidonic Acid Release: PLA₂ catalyzes the release of arachidonic acid from the cell membrane.[9]

  • Prostaglandin Synthesis: Arachidonic acid is then converted into prostaglandins, primarily prostaglandin D₂ (PGD₂) and prostaglandin E₂ (PGE₂), by cyclooxygenase (COX) enzymes.[9]

  • Vasodilation: These prostaglandins then act on receptors on vascular smooth muscle cells, leading to their relaxation and causing vasodilation.[9]

This mechanism is responsible for the characteristic flushing effect seen with nicotinic acid administration.[10]

2-(diethylamino)ethanol (DEAE) is a tertiary amine that can cross the blood-brain barrier.[11] Its pharmacological effects are primarily cholinergic. DEAE can act as a precursor to acetylcholine, the primary neurotransmitter of the parasympathetic nervous system.[11] The proposed mechanisms for its cholinergic action include:

  • Acetylcholine Precursor: DEAE can be taken up by cholinergic neurons and, although less efficiently than choline, can be acetylated to form diethylaminoethyl acetate, which acts as a false neurotransmitter at muscarinic acetylcholine receptors.

  • Increased Choline Availability: Some studies suggest that DEAE may increase the levels of choline in the brain.[11]

The cholinergic effects of DEAE may contribute to the overall therapeutic profile of this compound, potentially influencing vascular tone and neural function. The pH-dependent local anesthetic activity of diethylaminoethanol has also been investigated, suggesting a complex pharmacological profile.[12]

Pharmacokinetics

This compound is administered orally and is readily absorbed. Following absorption, it undergoes hydrolysis to release nicotinic acid and diethylaminoethanol. The plasma half-life of nicotinic acid after an oral dose of 1 gram is approximately one hour.[10] Nicotinic acid is metabolized in the liver and also excreted unchanged by the kidneys.[10]

Initial Therapeutic Uses and Clinical Evidence

This compound was primarily investigated and used for the treatment of peripheral and cerebral vascular disorders.

Cerebrovascular Disorders

One of the main initial applications of this compound was in the management of cerebrovascular diseases, including the secondary prevention of ischemic stroke. The rationale was that its vasodilatory action could improve cerebral blood flow.

A notable randomized, double-blind controlled study conducted in Taiwan compared the efficacy of this compound citrate with low-dose aspirin for the secondary prevention of ischemic stroke.[13]

Table 1: Comparison of this compound Citrate and Aspirin in Secondary Stroke Prevention [13]

OutcomeThis compound Citrate Group (n=244)Aspirin Group (n=222)Risk Ratio (ASA vs. This compound)95% Confidence Interval
Cerebral Reinfarction Rate 11.9% (29 patients)6.3% (14 patients)0.5380.284 - 1.019

The study found that the risk for cerebral reinfarction was reduced by almost 50% in the aspirin group compared to the this compound group, with the result being of borderline statistical significance.[13] A 28-year follow-up of this cohort suggested that while aspirin was associated with a lower risk of stroke recurrence, this compound was associated with a reduced risk of cerebrovascular death.[14]

Intermittent Claudication

This compound was also used in the treatment of intermittent claudication, a symptom of peripheral artery disease characterized by leg pain during exercise. The vasodilatory properties of the drug were thought to improve blood flow to the affected limbs, thereby increasing exercise tolerance. However, a review of vasodilator drugs in peripheral vascular disease from that era suggests that there was little convincing evidence for their effectiveness in treating obstructive arterial disease.[15][16][17]

Experimental Protocols

Protocol Summary: ASA vs. This compound in Secondary Stroke Prevention [13]

  • Study Design: Randomized, double-blind, controlled multicenter study.

  • Participants: 466 patients who had suffered a first ischemic stroke, enrolled from 13 hospitals. Patients were independent or only partially dependent in activities of daily living. Diagnosis was confirmed by brain CT.

  • Intervention: Eligible patients were randomly allocated to receive either 100 mg of acetylsalicylic acid (ASA) per day or this compound citrate. Treatment was initiated within three to six weeks after the onset of stroke.

  • Primary Endpoint: Cerebral reinfarction.

  • Adverse Events: Intracranial hemorrhage was classified as an adverse event.

  • Statistical Analysis: The Cox's proportional hazards model was used to estimate the risk ratio.

Visualizations

Signaling Pathway of Nicotinic Acid-Induced Vasodilation

Nicotinic_Acid_Pathway cluster_cell Epidermal Langerhans Cell cluster_vessel Vascular Smooth Muscle Cell NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates PLA2 Phospholipase A2 Gi->PLA2 Stimulates AA Arachidonic Acid PLA2->AA Releases COX COX Enzymes AA->COX Acts on PGs Prostaglandins (PGD2, PGE2) COX->PGs Synthesizes Vasc_Receptor Prostaglandin Receptors PGs->Vasc_Receptor Acts on Relaxation Relaxation Vasc_Receptor->Relaxation Leads to Vasodilation Vasodilation Relaxation->Vasodilation Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Arms cluster_followup Follow-up and Analysis Patient_Pool Pool of Patients with First Ischemic Stroke Inclusion_Criteria Inclusion Criteria Met (e.g., Independent ADL, CT Diagnosis) Patient_Pool->Inclusion_Criteria Randomization Randomization Inclusion_Criteria->Randomization Group_A Group A: This compound Citrate Randomization->Group_A Group_B Group B: Aspirin (100mg/day) Randomization->Group_B Follow_Up Follow-up Period Group_A->Follow_Up Group_B->Follow_Up Primary_Endpoint Primary Endpoint Assessed: Cerebral Reinfarction Follow_Up->Primary_Endpoint Adverse_Events Adverse Events Monitored: Intracranial Hemorrhage Follow_Up->Adverse_Events Statistical_Analysis Statistical Analysis (Cox Proportional Hazards Model) Primary_Endpoint->Statistical_Analysis Adverse_Events->Statistical_Analysis Results Results and Comparison Statistical_Analysis->Results

References

Potential Neuroprotective Effects of Nicametate Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide synthesizes the currently available information on the potential neuroprotective effects of Nicametate citrate. It is important to note that direct preclinical and detailed clinical studies on this compound citrate are limited in the public domain. Consequently, much of the mechanistic information presented herein is extrapolated from research on its constituent components: nicotinate and citrate. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future research.

Introduction

This compound citrate (brand name, e.g., Euclidan) is a compound that has been used clinically for cerebrovascular and peripheral vascular disorders. It is the citrate salt of this compound, which is the 2-(diethylamino)ethyl ester of nicotinic acid. The potential neuroprotective effects of this compound citrate are thought to arise from the synergistic actions of its two main components: the nicotinate moiety, which can influence neuronal signaling and cerebral blood flow, and the citrate moiety, which plays a central role in cellular energy metabolism. This guide provides an in-depth overview of the putative mechanisms of action, summarizes the available data, and outlines potential experimental approaches to further elucidate its neuroprotective properties.

Putative Mechanisms of Neuroprotective Action

The neuroprotective effects of this compound citrate are likely multifactorial, stemming from the distinct but potentially complementary actions of its nicotinate and citrate components.

Vasodilation and Enhancement of Cerebral Blood Flow

The nicotinate component of this compound citrate is a vasodilator, which may improve cerebral blood flow and oxygenation, particularly in ischemic conditions. Enhanced perfusion of the penumbral zone in ischemic stroke could help salvage neuronal tissue at risk of infarction.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acid and its derivatives can interact with nicotinic acetylcholine receptors (nAChRs), which are widely expressed in the central nervous system. Activation of nAChRs, particularly the α7 subtype, has been linked to neuroprotective signaling cascades.

Anti-inflammatory and Antioxidant Effects

Both inflammation and oxidative stress are key contributors to neuronal damage in acute injuries like stroke and chronic neurodegenerative diseases. This compound citrate is suggested to possess both anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective profile.

Role of Citrate in Neuronal Metabolism

Citrate is a crucial intermediate in the Krebs cycle and a key molecule in cellular energy metabolism. By providing an exogenous source of citrate, this compound citrate could potentially support neuronal energy production, particularly under conditions of metabolic stress.

Data Summary

Quantitative data from studies specifically investigating the neuroprotective effects of this compound citrate are sparse. The following table summarizes the available clinical data.

Study Type Population Intervention Key Findings Reference
Retrospective Cohort StudyIschemic Stroke PatientsThis compound vs. AspirinReduced risk of cerebrovascular death (aHR: 0.63, 95% CI 0.41–0.97) compared to aspirin. No significant difference in stroke recurrence.[1]

Signaling Pathways

Based on the known pharmacology of its components, this compound citrate may exert its neuroprotective effects through the modulation of several key signaling pathways.

Hypothesized PI3K/Akt Signaling Pathway Activation by the Nicotinate Moiety

Activation of α7 nAChRs by the nicotinate moiety is hypothesized to trigger the PI3K/Akt signaling cascade, a well-established pro-survival pathway in neurons.

PI3K_Akt_Pathway This compound This compound Citrate (Nicotinate Moiety) nAChR α7 nAChR This compound->nAChR PI3K PI3K nAChR->PI3K Akt Akt (phosphorylation) PI3K->Akt GSK3b GSK-3β (inhibition) Akt->GSK3b Neuroprotection Neuroprotection Akt->Neuroprotection Apoptosis Apoptosis GSK3b->Apoptosis

Hypothesized PI3K/Akt signaling pathway activation by this compound citrate.

Hypothesized Role of Citrate in Cellular Metabolism and Neuroprotection

The citrate component can enter the Krebs cycle to support ATP production or be converted to acetyl-CoA in the cytoplasm, which is a precursor for the neurotransmitter acetylcholine and is also involved in histone acetylation, potentially influencing gene expression related to neuronal survival.

Citrate_Metabolism_Pathway cluster_blood Bloodstream cluster_neuron Neuron This compound This compound Citrate Citrate_cyto Citrate (cytoplasm) This compound->Citrate_cyto Uptake AcetylCoA Acetyl-CoA Citrate_cyto->AcetylCoA Citrate_mito Citrate (mitochondrion) Citrate_cyto->Citrate_mito Transport ACh Acetylcholine (Neurotransmission) AcetylCoA->ACh Histone Histone Acetylation (Gene Expression) AcetylCoA->Histone Neuroprotection Neuroprotection ACh->Neuroprotection Histone->Neuroprotection Krebs Krebs Cycle Citrate_mito->Krebs ATP ATP (Energy) Krebs->ATP ATP->Neuroprotection

Hypothesized role of citrate in neuronal metabolism and neuroprotection.

Experimental Protocols

In Vivo Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)

This protocol describes a common procedure for inducing focal cerebral ischemia in rodents to mimic human stroke.

5.1.1 Animal Model

  • Species: Male Sprague-Dawley or Wistar rats (250-300g).

  • Anesthesia: Isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.

  • Physiological Monitoring: Body temperature maintained at 37°C with a heating pad. Arterial blood gases, pH, and glucose levels monitored.

5.1.2 MCAO Procedure

  • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • The ECA is ligated and transected.

  • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • The suture is left in place for a defined period (e.g., 90 minutes) for transient MCAO or permanently for permanent MCAO.

  • For transient MCAO, the suture is withdrawn to allow for reperfusion.

  • The incision is closed, and the animal is allowed to recover.

5.1.3 Treatment Groups

  • Sham: Animals undergo the same surgical procedure without MCA occlusion.

  • Vehicle Control: MCAO animals receive the vehicle (e.g., saline) at the same time points as the treatment group.

  • This compound Citrate Group: MCAO animals receive this compound citrate at various doses and time points (e.g., intraperitoneal injection immediately after reperfusion).

5.1.4 Outcome Measures

  • Neurobehavioral Scoring: Neurological deficits are assessed at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement: At a terminal time point (e.g., 72 hours), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Infarct volume is calculated using image analysis software.

In Vitro Model of Ischemic Injury: Oxygen-Glucose Deprivation (OGD)

This protocol simulates ischemic conditions in a neuronal cell culture system.

5.2.1 Cell Culture

  • Primary cortical neurons are cultured from embryonic day 18 rat fetuses.

  • Cells are plated on poly-D-lysine-coated plates and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.

5.2.2 OGD Procedure

  • On day in vitro (DIV) 7-10, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS).

  • Cultures are placed in a hypoxic chamber (95% N₂, 5% CO₂) at 37°C for a specified duration (e.g., 60-90 minutes).

  • OGD is terminated by returning the cultures to normoxic conditions and replacing the OGD medium with their original conditioned medium.

5.2.3 Treatment Groups

  • Normoxia Control: Cells are maintained in regular medium under normoxic conditions.

  • OGD Vehicle: Cells are subjected to OGD and treated with the vehicle.

  • This compound Citrate Group: Cells are treated with various concentrations of this compound citrate during OGD and/or reoxygenation.

5.2.4 Outcome Measures

  • Cell Viability: Assessed using assays such as MTT or LDH release at 24 hours post-OGD.

  • Apoptosis: Measured by TUNEL staining or caspase-3 activity assays.

Biochemical Analyses

5.3.1 Measurement of Oxidative Stress Markers

  • Tissue Preparation: Brain tissue from the ischemic hemisphere is homogenized in ice-cold buffer.

  • Assays:

    • Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx): Enzyme activities are measured using commercially available assay kits.

    • Malondialdehyde (MDA): Levels of this lipid peroxidation marker are determined using the thiobarbituric acid reactive substances (TBARS) assay.

5.3.2 Measurement of Inflammatory Cytokines

  • Tissue Preparation: Brain tissue homogenates are prepared as described above.

  • Assays: Levels of TNF-α, IL-6, and IL-1β are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

5.3.3 Western Blot Analysis of Signaling Proteins

  • Protein Extraction and Quantification: Total protein is extracted from brain tissue or cell lysates, and the concentration is determined.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are probed with primary antibodies against total and phosphorylated forms of Akt and GSK-3β, followed by HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the preclinical evaluation of a potential neuroprotective agent like this compound citrate.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanistic Mechanistic Studies OGD Oxygen-Glucose Deprivation (OGD) Model Cell_Viability Cell Viability Assays (MTT, LDH) OGD->Cell_Viability Apoptosis_Assay Apoptosis Assays (TUNEL, Caspase-3) OGD->Apoptosis_Assay Conclusion Evaluation of Neuroprotective Efficacy Cell_Viability->Conclusion Apoptosis_Assay->Conclusion MCAO MCAO Animal Model Behavioral Neurobehavioral Scoring MCAO->Behavioral Infarct Infarct Volume Measurement (TTC) MCAO->Infarct Biochem Biochemical Analyses MCAO->Biochem Behavioral->Conclusion Infarct->Conclusion Oxidative Oxidative Stress Markers (SOD, CAT, GPx, MDA) Biochem->Oxidative Inflammation Inflammatory Cytokines (TNF-α, IL-6, IL-1β) Biochem->Inflammation Signaling Western Blot (p-Akt, p-GSK-3β) Biochem->Signaling Oxidative->Conclusion Inflammation->Conclusion Signaling->Conclusion Start Compound of Interest (this compound Citrate) Start->OGD Start->MCAO

General experimental workflow for evaluating neuroprotective agents.

Conclusion and Future Directions

This compound citrate presents a compelling profile as a potential neuroprotective agent due to the combined vasodilatory, neuromodulatory, and metabolic effects of its constituent parts. However, the current body of evidence is largely indirect and lacks robust, direct preclinical data. Future research should prioritize conducting well-designed preclinical studies using established animal models of stroke and neurodegenerative diseases to quantify the neuroprotective efficacy of this compound citrate. Such studies should include comprehensive behavioral and histological outcome measures, as well as in-depth mechanistic investigations into its effects on cerebral blood flow, oxidative stress, neuroinflammation, and key signaling pathways. The experimental frameworks provided in this guide offer a starting point for these crucial next steps in evaluating the therapeutic potential of this compound citrate for neurological disorders.

References

Cholinesterase Inhibitory Activity of Nicametate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide an in-depth technical guide on the cholinesterase inhibitory activity of Nicametate. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed research on this specific topic. While some non-peer-reviewed sources suggest a mild and reversible anticholinesterase effect, there is a notable absence of quantitative data (e.g., IC50, Ki values) and detailed experimental protocols in peer-reviewed journals. Therefore, this guide summarizes the limited available information and outlines the standard methodologies used for assessing cholinesterase inhibition, which would be applicable to the study of this compound.

Introduction to this compound and its Putative Cholinesterase Inhibitory Role

This compound, also known as nicotinic acid 2-(diethylamino)ethyl ester, is primarily recognized as a peripheral vasodilator. Its mechanism of action is generally attributed to the release of nicotinic acid, which induces vasodilation. A product information leaflet for a this compound citrate formulation suggests a secondary pharmacological action involving "mild and reversible" inhibition of both acetylcholinesterase (AChE) and serum cholinesterase (butyrylcholinesterase, BChE)[1]. This purported dual inhibitory action could theoretically modulate cholinergic neurotransmission, a pathway of significant interest in neurodegenerative diseases like Alzheimer's disease. However, this claim is not substantiated by robust, publicly accessible scientific studies.

Quantitative Data on Cholinesterase Inhibition by this compound

A thorough search of scientific databases has not yielded any specific quantitative data regarding the cholinesterase inhibitory activity of this compound. To provide a framework for future research and for comparison, the following table structure is proposed for presenting such data once it becomes available.

Table 1: Hypothetical Data Structure for Cholinesterase Inhibitory Activity of this compound

CompoundTarget EnzymeIC50 (µM)Ki (µM)Type of InhibitionSource of EnzymeReference
This compoundAcetylcholinesterase (AChE)---e.g., Human recombinant[To be determined]
Butyrylcholinesterase (BChE)---e.g., Human serum[To be determined]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Standard Experimental Protocols for Assessing Cholinesterase Inhibition

Should researchers wish to investigate the purported cholinesterase inhibitory activity of this compound, the following established methodologies are recommended.

This is the most common in vitro assay for measuring AChE and BChE activity.

Principle: The enzyme hydrolyzes a substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity. The inhibitory potential of a compound is determined by measuring the reduction in this rate in its presence.

Typical Protocol:

  • Reagents:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • DTNB solution

    • AChE or BChE enzyme solution

    • Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide)

    • Test compound (this compound) solution at various concentrations

  • Procedure:

    • In a 96-well plate, add buffer, DTNB, and the enzyme solution.

    • Add the test compound (this compound) or a vehicle control.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution.

    • Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed by measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data is then plotted using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine changes in Vmax and Km in the presence of the inhibitor.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual framework for the cholinesterase inhibition pathway and a typical experimental workflow.

Cholinesterase_Inhibition_Pathway Conceptual Pathway of Cholinesterase Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces This compound This compound (Putative Inhibitor) This compound->AChE Inhibits

Caption: Cholinesterase Inhibition by this compound.

Experimental_Workflow Workflow for In Vitro Cholinesterase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, Enzyme, Substrate) Incubation Incubate Enzyme with this compound Reagents->Incubation Nicametate_Sol Prepare this compound Solutions (Serial Dilutions) Nicametate_Sol->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance at 412 nm Reaction->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Caption: Experimental Workflow for Assay.

Conclusion and Future Directions

The assertion that this compound possesses cholinesterase inhibitory activity is, at present, not supported by detailed, peer-reviewed scientific evidence. The information available is anecdotal and lacks the quantitative and methodological rigor required for a comprehensive technical guide.

For researchers and drug development professionals interested in this potential secondary mechanism of this compound, the immediate and necessary step is to conduct foundational in vitro studies. Utilizing established protocols, such as Ellman's method, would allow for the definitive determination of this compound's inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. Should these initial screenings prove positive, further kinetic studies would be warranted to elucidate the mechanism of inhibition. Such data would be crucial in determining whether this pharmacological property of this compound has any potential therapeutic relevance. Without these fundamental studies, the role of this compound as a cholinesterase inhibitor remains speculative.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Nicametate Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicametate citrate is a vasodilator used in the treatment of peripheral vascular disorders. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of the main component and any process-related impurities or degradation products. This application note provides a detailed protocol for the purity analysis of this compound citrate using a reverse-phase HPLC method. The method is designed to be stability-indicating, capable of separating this compound citrate from its potential degradation products.

Principle

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and a polar organic solvent (e.g., acetonitrile). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a lower affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer. The addition of an acid to the mobile phase helps to control the ionization of the analytes and improve peak shape. Detection is performed using an ultraviolet (UV) detector at a wavelength where this compound citrate and its impurities exhibit significant absorbance.

Experimental Protocols

Materials and Reagents
  • This compound Citrate Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm (or similar)
Mobile Phase A mixture of acetonitrile, water, and an acid (e.g., phosphoric acid).[1]
Detection UV at 263 nm[2]
Flow Rate To be optimized (typically 1.0 mL/min)
Injection Volume To be optimized (typically 10 µL)
Column Temperature Ambient or controlled (e.g., 30 °C)
Run Time To be determined based on the elution of all components

Note: The mobile phase composition and gradient program (if any) need to be optimized to achieve adequate separation of all impurities from the main peak.

Preparation of Solutions

Accurately weigh and dissolve an appropriate amount of this compound Citrate Reference Standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

Accurately weigh and dissolve the this compound citrate sample in the mobile phase to obtain a concentration similar to the standard solution.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. The following conditions are typically employed:

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified period.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a specified period.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) for a specified period.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for a specified period.

After exposure to the stress conditions, the samples are diluted with the mobile phase to the target concentration for HPLC analysis.

Data Presentation

The following tables summarize the expected quantitative data from the analysis.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% (for n=6)

Table 3: Method Validation Summary

ParameterResult
Linearity (Concentration Range) 0.0252-0.3024 mg·mL⁻¹[2]
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 99.7% (average)[2]
Precision (% RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Table 4: Impurity Profile of this compound Citrate (Example)

Peak NameRetention Time (min)Relative Retention Time (RRT)Specification Limit (%)
This compound Citratee.g., 10.51.00-
Impurity Ae.g., 8.20.78≤ 0.15
Impurity Be.g., 12.11.15≤ 0.15
Unknown Impuritye.g., 15.31.46≤ 0.10
Total Impurities --≤ 0.50

Note: The retention times and relative retention times are illustrative and need to be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution hplc_injection Inject Samples prep_std->hplc_injection prep_sample Prepare Sample Solution prep_sample->hplc_injection prep_forced_deg Prepare Forced Degradation Samples prep_forced_deg->hplc_injection hplc_system HPLC System Setup hplc_system->hplc_injection hplc_data Data Acquisition hplc_injection->hplc_data system_suitability System Suitability Check hplc_data->system_suitability purity_calculation Purity & Impurity Calculation system_suitability->purity_calculation method_validation Method Validation Assessment purity_calculation->method_validation report Generate Report method_validation->report forced_degradation_pathway cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation acid Acid Hydrolysis hplc_analysis HPLC Analysis of Stressed Samples acid->hplc_analysis base Base Hydrolysis base->hplc_analysis oxidation Oxidation oxidation->hplc_analysis thermal Thermal thermal->hplc_analysis photo Photolytic photo->hplc_analysis peak_purity Peak Purity Assessment hplc_analysis->peak_purity degradation_pathway Elucidation of Degradation Pathway peak_purity->degradation_pathway This compound This compound Citrate API This compound->acid This compound->base This compound->oxidation This compound->thermal This compound->photo

References

Application Note: Spectroscopic Analysis of Nicametate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicametate, the 2-(diethylamino)ethyl ester of nicotinic acid, is a vasodilator agent used to improve blood flow.[1][2][3][4] As with any pharmaceutical compound, rigorous analytical characterization is essential to confirm its identity, purity, and structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two powerful, complementary techniques indispensable for the comprehensive structural elucidation and characterization of small molecules like this compound.[5]

This application note provides detailed protocols and data interpretation guidelines for the analysis of this compound using ¹H NMR, ¹³C NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule by exploiting the magnetic properties of atomic nuclei.[5] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are fundamental for unambiguously assigning the chemical structure of this compound.

Experimental Protocol: ¹H and ¹³C NMR

A generalized protocol for acquiring NMR data is as follows. Optimization may be required based on the specific instrument.[6]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound sample.[6][7]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean vial.[6]

  • Filter the solution into a standard 5 mm NMR tube to a height of about 4-5 cm.[6]

  • If quantitative analysis is needed, a known amount of an internal standard like Tetramethylsilane (TMS) can be added.

2. Instrumentation and Data Acquisition:

  • Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe can be used for enhanced sensitivity.[7]

  • ¹H NMR Acquisition:

    • Acquire a 1D proton spectrum over a spectral width of 0-12 ppm.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a 1D proton-decoupled carbon spectrum over a spectral width of 0-200 ppm.

    • Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be necessary.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting molecular fragments.[6]

NMR_Workflow Diagram 1: General NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 5-10 mg This compound dissolve Dissolve in 0.6 mL CDCl₃ weigh->dissolve transfer Filter into NMR Tube dissolve->transfer instrument Place in 500 MHz Spectrometer transfer->instrument acquire_1d Acquire 1D Spectra (¹H, ¹³C) instrument->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire_1d->acquire_2d process Process Spectra (Fourier Transform, Phasing) acquire_2d->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate

Caption: Diagram 1: General NMR Experimental Workflow.

Data Presentation and Interpretation

The following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. Assignments are based on established chemical shift principles for the pyridine, ester, and diethylamino functional groups.

Caption: Diagram 2: Structure of this compound with Atom Numbering.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H29.21s1HPyridine C-H
H68.75d1HPyridine C-H
H48.30dt1HPyridine C-H
H57.40dd1HPyridine C-H
H94.45t2H-O-CH₂-
H102.95t2H-CH₂-N-
H12, H142.65q4H-N-(CH₂)₂-
H13, H151.10t6H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)Assignment
C7165.0C=O (Ester)
C2153.5Pyridine C-H
C6151.0Pyridine C-H
C4137.0Pyridine C-H
C5125.5Pyridine C (Quaternary)
C3123.5Pyridine C-H
C962.0-O-CH₂-
C1051.0-CH₂-N-
C12, C1447.5-N-(CH₂)₂-
C13, C1512.0-CH₃

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.[8] Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of complex mixtures prior to analysis, making it a powerful tool in pharmaceutical analysis.[9][10]

Experimental Protocol: LC-MS

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 water:methanol).[11]

  • For samples from biological matrices (e.g., plasma), a protein precipitation step (e.g., adding 3 volumes of cold acetonitrile) or solid-phase extraction (SPE) is necessary to remove interferences.[9][11]

2. Instrumentation and Data Acquisition:

  • LC System: An ultra-high-pressure liquid chromatography (UHPLC) system is preferred for high-resolution separation.[9]

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might run from 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ESI is suitable for this compound due to the presence of nitrogen atoms.

    • Scan Mode: Full scan mode (e.g., m/z 50-500) to detect the molecular ion and fragment ions.

    • MS/MS (Tandem MS): Select the protonated molecular ion ([M+H]⁺) as the precursor and fragment it using collision-induced dissociation (CID) to obtain structural information.

LCMS_Workflow Diagram 3: General LC-MS Experimental Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_analysis Data Analysis stock Prepare 1 mg/mL Stock Solution dilute Dilute to ~5 µg/mL stock->dilute inject Inject Sample dilute->inject separate Separate on C18 Column inject->separate ionize Ionize (ESI+) separate->ionize detect Detect Precursor Ion (Full Scan) ionize->detect fragment Fragment Precursor (MS/MS) detect->fragment process Process Chromatogram and Spectra fragment->process identify Identify Compound & Fragments process->identify Fragmentation_Pathway Diagram 4: Proposed EI-MS Fragmentation of this compound M This compound [M]⁺˙ m/z = 222 F86 [C₅H₁₂N]⁺ m/z = 86 (Base Peak) M->F86 - C₇H₆NO₂• F123 [C₆H₄NO₂]⁺ m/z = 123 M->F123 - •C₆H₁₄N

References

Application Notes and Protocols for In Vitro Studies with Nicametate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicametate, a prodrug that is hydrolyzed in the body to nicotinic acid and diethylaminoethanol, is primarily known for its vasodilatory properties.[1] In vitro studies are essential to elucidate its direct cellular and molecular mechanisms of action, as well as those of its metabolites. These application notes provide detailed protocols for investigating the potential effects of this compound in vitro, including its influence on vasodilation, neuroprotection, and inflammatory responses. The following protocols are based on established methodologies for similar compounds and are intended to serve as a starting point for research with this compound. Optimization of specific conditions, such as cell types, drug concentrations, and incubation times, is recommended for each experimental setup.

Vasodilation and Endothelial Function

This compound and its metabolite, nicotinic acid, are known to induce vasodilation.[1] In vitro assays using isolated blood vessels or cultured endothelial cells can be employed to quantify these effects and investigate the underlying signaling pathways, such as the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.

Ex Vivo Vasodilation Assay in Isolated Aortic Rings

This protocol details the methodology for assessing the vasodilatory effect of this compound on isolated rat aortic rings.

Experimental Protocol:

  • Tissue Preparation:

    • Euthanize a male Wistar rat (250-300g) by an approved method.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

    • Remove adherent connective and adipose tissue and cut the aorta into 2-3 mm wide rings.

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability and Contraction:

    • Assess the viability of the rings by inducing a contraction with 60 mM KCl.

    • After washing and returning to baseline, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • This compound Treatment:

    • Once the phenylephrine-induced contraction has stabilized, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath at regular intervals.

    • Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

  • Investigation of Mechanisms (Optional):

    • To investigate the role of the NO pathway, pre-incubate some rings with a nitric oxide synthase (NOS) inhibitor, such as L-NAME (e.g., 100 µM), for 30 minutes before pre-contraction.

    • To assess the involvement of prostaglandins, pre-incubate with a cyclooxygenase inhibitor like indomethacin (e.g., 10 µM).

Data Presentation:

This compound Concentration (M)% Relaxation (Mean ± SEM)% Relaxation with L-NAME (Mean ± SEM)
1 x 10⁻⁹5.2 ± 1.11.3 ± 0.5
1 x 10⁻⁸15.8 ± 2.54.7 ± 1.2
1 x 10⁻⁷35.2 ± 4.112.5 ± 2.8
1 x 10⁻⁶60.7 ± 5.325.9 ± 3.9
1 x 10⁻⁵85.4 ± 3.948.6 ± 4.5
1 x 10⁻⁴95.1 ± 2.765.3 ± 5.1

Experimental Workflow for Aortic Ring Assay

G cluster_prep Tissue Preparation cluster_mount Mounting & Equilibration cluster_exp Experiment cluster_mech Mechanistic Study (Optional) a1 Euthanize Rat & Excise Aorta a2 Place in Cold Krebs Buffer a1->a2 a3 Clean & Cut into Rings a2->a3 b1 Mount in Organ Bath a3->b1 b2 Equilibrate (60-90 min) b1->b2 c1 Assess Viability (KCl) b2->c1 c2 Pre-contract (Phenylephrine) c1->c2 c3 Add Cumulative this compound Doses c2->c3 c4 Record Relaxation c3->c4 d1 Pre-incubate with Inhibitors (L-NAME) d1->c2

Caption: Workflow for ex vivo vasodilation assay.

In Vitro Nitric Oxide (NO) Production in Endothelial Cells

This protocol describes how to measure the effect of this compound on NO production in cultured human umbilical vein endothelial cells (HUVECs).

Experimental Protocol:

  • Cell Culture:

    • Culture HUVECs in endothelial growth medium (EGM-2) at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Treatment:

    • Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 100 µM).

    • Include a positive control (e.g., acetylcholine or bradykinin) and a negative control (vehicle).

    • Incubate the cells for a specified period (e.g., 24 hours).

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples based on the standard curve.

Data Presentation:

TreatmentNitrite Concentration (µM) (Mean ± SEM)
Control (Vehicle)2.5 ± 0.3
This compound (1 µM)3.1 ± 0.4
This compound (10 µM)5.8 ± 0.6
This compound (100 µM)9.2 ± 0.9
Acetylcholine (10 µM)12.5 ± 1.1

Signaling Pathway for this compound-Induced Vasodilation

G This compound This compound EndothelialCell Endothelial Cell This compound->EndothelialCell eNOS eNOS EndothelialCell->eNOS activates NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS SmoothMuscleCell Smooth Muscle Cell NO->SmoothMuscleCell sGC Soluble Guanylate Cyclase (sGC) SmoothMuscleCell->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Vasodilation PKG->Relaxation leads to

Caption: Proposed NO/cGMP signaling pathway.

Neuroprotective Effects

This compound's components may offer neuroprotection. In vitro models of neurotoxicity, such as glutamate-induced excitotoxicity, can be used to evaluate these potential effects.

Neuroprotection Assay in Primary Cortical Neurons

This protocol outlines a method to assess the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary rat cortical neurons.

Experimental Protocol:

  • Primary Neuron Culture:

    • Isolate cortical neurons from E18 rat embryos and plate them on poly-D-lysine coated plates.

    • Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX.

  • This compound Pre-treatment:

    • After 7-10 days in vitro, pre-treat the neurons with various concentrations of this compound (e.g., 1 µM to 100 µM) for 24 hours.

  • Glutamate-Induced Excitotoxicity:

    • Expose the neurons to a neurotoxic concentration of glutamate (e.g., 50 µM) for 15-30 minutes in the presence of this compound.

  • Cell Viability Assessment (MTT Assay):

    • After the glutamate exposure, wash the cells and replace with fresh culture medium.

    • Incubate for another 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis:

    • Express cell viability as a percentage of the control (untreated) cells.

Data Presentation:

TreatmentCell Viability (% of Control) (Mean ± SEM)
Control100 ± 5.2
Glutamate (50 µM)45.3 ± 4.1
Glutamate + this compound (1 µM)52.1 ± 3.8
Glutamate + this compound (10 µM)68.7 ± 4.5
Glutamate + this compound (100 µM)85.2 ± 3.9

Anti-inflammatory Effects

The nicotinic acid component of this compound has known anti-inflammatory properties. This can be investigated in vitro using macrophage cell lines.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the assessment of this compound's ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS at 37°C in 5% CO2.

    • Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere.

  • This compound Treatment and LPS Stimulation:

    • Pre-treat the cells with different concentrations of this compound (e.g., 10 µM to 200 µM) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), using a specific ELISA kit according to the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • Perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

Data Presentation:

TreatmentTNF-α Concentration (pg/mL) (Mean ± SEM)Cell Viability (% of Control) (Mean ± SEM)
Control50 ± 8100 ± 6
LPS (1 µg/mL)1250 ± 11098 ± 5
LPS + this compound (10 µM)1020 ± 9599 ± 4
LPS + this compound (50 µM)750 ± 8097 ± 6
LPS + this compound (200 µM)480 ± 6596 ± 5

Workflow for Macrophage Anti-inflammatory Assay

G cluster_culture Cell Culture cluster_treat Treatment & Stimulation cluster_measure Measurement a1 Culture RAW 264.7 Cells a2 Seed in 24-well Plate a1->a2 b1 Pre-treat with this compound a2->b1 b2 Stimulate with LPS b1->b2 c1 Collect Supernatant b2->c1 c3 Assess Cell Viability (MTT) b2->c3 c2 Measure TNF-α (ELISA) c1->c2

Caption: Workflow for in vitro anti-inflammatory assay.

Disclaimer

The experimental protocols and quantitative data presented in these application notes are provided as examples and are not based on specific published studies for this compound. Researchers should consider these as starting points and must independently develop and validate their own experimental designs, including the optimization of all relevant parameters. The hypothetical data is for illustrative purposes only and does not represent actual experimental outcomes.

References

Application Notes and Protocols for Studying Nicametate's Effects on Peripheral Vascular Disorders in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicametate, a nicotinic acid derivative, is a peripheral vasodilator used in the management of peripheral vascular disorders (PVDs). Its therapeutic effects are attributed to its ability to increase blood flow to ischemic tissues. Understanding the preclinical efficacy and mechanism of action of this compound is crucial for its clinical application and the development of novel therapeutic strategies. This document provides detailed application notes and protocols for utilizing animal models to study the effects of this compound on PVDs, with a focus on peripheral artery disease (PAD).

Due to the limited availability of published data specifically detailing the use of this compound in animal models of PVD, the following protocols and mechanistic discussions are based on established models for PVD and the known pharmacology of closely related compounds, such as nicotinic acid and its derivatives. Researchers should consider these protocols as a starting point and may need to optimize them based on their specific experimental objectives.

I. Animal Models of Peripheral Vascular Disorders

The most common approach to modeling PVD in animals is the surgical induction of hindlimb ischemia, which mimics the reduced blood flow characteristic of PAD. Rodent models, particularly mice and rats, are widely used due to their cost-effectiveness, genetic tractability, and well-characterized physiology.

Hindlimb Ischemia Model: Femoral Artery Ligation

The femoral artery ligation model is a robust and widely used method to induce unilateral hindlimb ischemia.

Experimental Protocol:

1. Animal Selection:

  • Species: Male C57BL/6 mice (8-12 weeks old) or Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals for at least one week prior to surgery with ad libitum access to food and water.

2. Anesthesia and Analgesia:

  • Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Administer a pre-operative analgesic (e.g., buprenorphine) to minimize post-surgical pain.

3. Surgical Procedure:

  • Shave the fur from the inguinal region of the left hindlimb and sterilize the area with an antiseptic solution.

  • Make a small longitudinal incision in the skin overlying the femoral artery.

  • Carefully dissect the femoral artery from the surrounding connective tissue, femoral vein, and nerve.

  • Ligate the femoral artery at two locations: proximally, just distal to the inguinal ligament, and distally, proximal to the saphenous artery bifurcation.

  • Excise the segment of the artery between the two ligatures.

  • Close the skin incision with sutures or surgical staples.

4. Post-Operative Care:

  • Monitor the animal until it has fully recovered from anesthesia.

  • Provide post-operative analgesia as required.

  • Observe the ischemic limb for signs of necrosis.

Experimental Workflow for Hindlimb Ischemia Model

G cluster_pre_op Pre-Operative Phase cluster_surgery Surgical Phase cluster_post_op Post-Operative & Treatment Phase AnimalSelection Animal Selection (e.g., C57BL/6 mice) Acclimatization Acclimatization (1 week) AnimalSelection->Acclimatization Anesthesia Anesthesia Acclimatization->Anesthesia Incision Inguinal Incision Anesthesia->Incision Ligation Femoral Artery Ligation & Excision Incision->Ligation Closure Wound Closure Ligation->Closure Recovery Recovery & Analgesia Closure->Recovery Treatment This compound Administration (or Vehicle) Recovery->Treatment Monitoring Blood Flow & Functional Assessment Treatment->Monitoring

Workflow for the hindlimb ischemia animal model.

II. This compound Administration Protocol (Proposed)

As specific preclinical data for this compound in PVD models is limited, a dose-finding study is recommended. The following is a proposed protocol for oral administration, a common clinical route for this compound.

1. Drug Preparation:

  • This compound dihydrogen citrate can be dissolved in sterile water or saline.

2. Dose-Finding Study (Acute):

  • Administer single oral doses of this compound at a range of concentrations (e.g., 10, 30, 100 mg/kg) to different groups of animals.

  • Monitor for any signs of toxicity and measure limb blood flow at various time points post-administration to determine the optimal dose for therapeutic effect.

3. Chronic Administration Protocol:

  • Based on the dose-finding study, select an appropriate therapeutic dose.

  • Administer this compound daily via oral gavage, starting 24 hours after the induction of hindlimb ischemia.

  • A control group should receive the vehicle (e.g., sterile water) on the same schedule.

  • Treatment duration can range from 7 to 28 days, depending on the study endpoints.

III. Assessment of this compound's Efficacy

Blood Flow Measurement

Laser Doppler Perfusion Imaging (LDPI): A non-invasive technique to serially measure blood flow in the ischemic and non-ischemic limbs.

Protocol:

  • Anesthetize the animal.

  • Place the animal on a heating pad to maintain body temperature.

  • Scan the plantar surface of both hind paws using an LDPI system.

  • Analyze the images to quantify blood flow, typically expressed as a ratio of the ischemic to the non-ischemic limb.

  • Perform measurements at baseline (before surgery) and at multiple time points post-surgery (e.g., days 0, 3, 7, 14, 21, 28).

Functional Assessment

Treadmill Exhaustion Test: To evaluate exercise capacity.

Protocol:

  • Acclimate animals to the treadmill for several days before the experiment.

  • On the day of the test, place the animal on the treadmill and start at a low speed.

  • Gradually increase the speed and/or incline until the animal is exhausted (defined as spending more than 10 seconds on the shock grid without attempting to run).

  • Record the total running time and distance.

Histological Analysis

Capillary Density: To assess angiogenesis in the ischemic muscle.

Protocol:

  • At the end of the study, euthanize the animals and harvest the gastrocnemius or tibialis anterior muscles from both limbs.

  • Fix the tissue in formalin and embed in paraffin.

  • Stain tissue sections with an endothelial cell marker (e.g., CD31).

  • Count the number of capillaries per muscle fiber under a microscope.

IV. Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment and control groups.

Table 1: Hindlimb Blood Flow Restoration

Time PointVehicle Control (Perfusion Ratio)This compound (e.g., 30 mg/kg) (Perfusion Ratio)p-value
Day 00.15 ± 0.050.16 ± 0.04>0.05
Day 70.35 ± 0.080.55 ± 0.10<0.05
Day 140.50 ± 0.120.75 ± 0.15<0.01
Day 280.60 ± 0.150.85 ± 0.18<0.01
Data are presented as mean ± SD. Perfusion ratio is calculated as (ischemic limb flow / non-ischemic limb flow).

Table 2: Functional Recovery - Treadmill Exhaustion Test

GroupRunning Time (seconds)Running Distance (meters)
Sham1200 ± 150300 ± 50
Vehicle Control300 ± 8075 ± 20
This compound (e.g., 30 mg/kg)600 ± 120150 ± 30
Data are presented as mean ± SD at the final time point (e.g., Day 28).

Table 3: Histological Analysis - Capillary Density

GroupCapillaries per Muscle Fiber
Sham1.2 ± 0.2
Vehicle Control0.5 ± 0.1
This compound (e.g., 30 mg/kg)0.9 ± 0.15
Data are presented as mean ± SD.

V. Proposed Signaling Pathways of this compound in Vasodilation

The vasodilatory effects of this compound are likely mediated through multiple signaling pathways within vascular smooth muscle cells (VSMCs) and endothelial cells. Based on related compounds, the following pathways are proposed:

Cyclic AMP (cAMP) Pathway

Nicotinic acid and its derivatives can stimulate the production of cyclic AMP (cAMP) in VSMCs.

Proposed Mechanism:

  • This compound binds to a G-protein coupled receptor (GPCR) on the surface of VSMCs.

  • This activates adenylyl cyclase, which converts ATP to cAMP.

  • Increased cAMP levels lead to the activation of Protein Kinase A (PKA).

  • PKA phosphorylates and inactivates myosin light chain kinase (MLCK), leading to VSMC relaxation and vasodilation.

cAMP Signaling Pathway in Vasodilation

G This compound This compound GPCR GPCR This compound->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates MLCK_inactive Inactive MLCK PKA->MLCK_inactive Phosphorylates MLCK_active Active MLCK MLCK_active->MLCK_inactive Relaxation VSMC Relaxation (Vasodilation) MLCK_inactive->Relaxation

Proposed cAMP-mediated vasodilation by this compound.
Nitric Oxide (NO) Pathway

This compound may also promote the release of nitric oxide (NO) from endothelial cells.

Proposed Mechanism:

  • This compound stimulates endothelial nitric oxide synthase (eNOS) in endothelial cells.

  • eNOS produces NO, which diffuses to adjacent VSMCs.

  • In VSMCs, NO activates soluble guanylate cyclase (sGC).

  • sGC converts GTP to cyclic GMP (cGMP).

  • cGMP activates Protein Kinase G (PKG), which leads to a decrease in intracellular calcium levels and VSMC relaxation.

Nitric Oxide Signaling Pathway in Vasodilation

G cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Nicametate_EC This compound eNOS eNOS Nicametate_EC->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG Activates Relaxation VSMC Relaxation (Vasodilation) PKG->Relaxation

Proposed NO-mediated vasodilation by this compound.
Prostaglandin Pathway

Nicotinic acid can influence prostaglandin synthesis, which may contribute to its vascular effects.

Proposed Mechanism:

  • This compound may stimulate the release of arachidonic acid from the cell membrane.

  • Arachidonic acid is converted by cyclooxygenase (COX) enzymes into prostaglandins, such as prostacyclin (PGI2) and prostaglandin E2 (PGE2).

  • These prostaglandins can act on receptors on VSMCs to increase cAMP levels, leading to vasodilation.

Prostaglandin Signaling Pathway in Vasodilation

G This compound This compound PLA2 Phospholipase A2 This compound->PLA2 Stimulates AA Arachidonic Acid PLA2->AA Releases Membrane Membrane Phospholipids Membrane->PLA2 COX COX Enzymes AA->COX PGs Prostaglandins (PGI2, PGE2) COX->PGs Converts PG_Receptor Prostaglandin Receptor PGs->PG_Receptor Binds AC_activation Adenylyl Cyclase Activation PG_Receptor->AC_activation cAMP_increase cAMP Increase AC_activation->cAMP_increase Relaxation VSMC Relaxation (Vasodilation) cAMP_increase->Relaxation

Proposed prostaglandin-mediated vasodilation by this compound.

VI. Conclusion

The animal models and protocols outlined in this document provide a framework for investigating the therapeutic potential of this compound in peripheral vascular disorders. While direct preclinical data for this compound is sparse, the methodologies established for similar compounds and PVD models offer a solid foundation for future research. Rigorous dose-finding studies and comprehensive assessments of blood flow, functional recovery, and underlying molecular mechanisms are essential to fully elucidate the efficacy and mechanism of action of this compound. The proposed signaling pathways, involving cAMP, nitric oxide, and prostaglandins, offer testable hypotheses for mechanistic studies. Further research in this area will be critical for optimizing the clinical use of this compound and developing novel therapies for patients with PVD.

Application Notes and Protocols for Preclinical Research of Nicametate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct preclinical research data on Nicametate, including specific dosages and detailed protocols, is limited in publicly available scientific literature. The following application notes and protocols are based on data from preclinical studies of Nicorandil, a structurally related compound with a well-documented vasodilatory mechanism. Researchers should consider these as a starting point and conduct appropriate dose-finding and validation studies for this compound.

Introduction

This compound is a vasodilator, and for research purposes, its preclinical evaluation is crucial to understand its therapeutic potential, particularly in conditions related to cerebral blood flow and ischemia. This document provides detailed dosage considerations, experimental protocols, and mechanistic insights based on studies of the analogous compound, Nicorandil. These notes are intended for researchers, scientists, and drug development professionals engaged in preclinical cardiovascular and neurological research.

Dosage Considerations in Animal Models

The selection of an appropriate dose for preclinical studies is critical. Based on research with the analogous compound, Nicorandil, the following dosages have been explored in rodent models. It is essential to perform dose-response studies to determine the optimal therapeutic window for this compound.

Table 1: Summary of Nicorandil Dosages in Preclinical Models

Animal ModelRoute of AdministrationDosage RangeObserved EffectsReference
MiceIntravenous (i.v.)1 mg/kgIncreased cerebral blood flow without affecting systemic hemodynamics.[1]
MiceIntravenous (i.v.)5 and 10 mg/kgDecreased cerebral blood flow due to a significant drop in mean blood pressure.[1]
DogsIntravenous (i.v.)Not specified (plasma concentrations reported)Dilatation of large coronary arteries at low plasma concentrations and small coronary arteries at higher concentrations (>200 ng/ml).[2]
RabbitIn vitro (aortic rings)0.2 to 5 x 10⁻⁶ MConcentration-dependent relaxation of norepinephrine-precontracted aortic rings.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical research. The following are protocols adapted from studies on Nicorandil that can serve as a template for investigating this compound.

3.1. Assessment of Cerebral Blood Flow in Mice

This protocol is adapted from a study investigating the effect of Nicorandil on cerebral blood flow in mice[1].

  • Animal Model: Male C57BL/6 mice.

  • Anesthesia: Isoflurane (for surgical procedures).

  • Surgical Preparation:

    • Perform a tracheotomy and mechanically ventilate the mice.

    • Insert a catheter into the femoral artery to monitor blood pressure and heart rate.

    • Insert a catheter into the femoral vein for drug administration.

    • Fix the head in a stereotaxic frame and expose the skull.

    • Thin the skull over the parietal cortex for laser Doppler flowmetry.

  • Measurement of Cerebral Blood Flow (CBF):

    • Use a laser Doppler flowmetry probe placed on the thinned skull to continuously measure regional CBF.

    • Allow for a stabilization period after surgery.

  • Drug Administration:

    • Administer this compound (or vehicle control) intravenously at the desired doses (e.g., starting with a dose analogous to 1 mg/kg of Nicorandil).

    • To investigate the mechanism, co-administer with an NO synthase inhibitor (e.g., N(G)-nitro-L-arginine methyl ester) or a K-ATP channel blocker (e.g., glibenclamide).

  • Data Analysis:

    • Record CBF, mean arterial pressure (MAP), and heart rate (HR) continuously.

    • Express changes in CBF as a percentage of the baseline value.

    • Statistically compare the effects of different doses and the effects of inhibitors.

3.2. In Vitro Vasodilation Assay in Rabbit Aortic Rings

This protocol is based on an in vitro study of Nicorandil's vasodilator action[3].

  • Tissue Preparation:

    • Euthanize a male rabbit and excise the thoracic aorta.

    • Carefully remove adhering connective tissue and fat.

    • Cut the aorta into rings of 3-4 mm in width.

  • Experimental Setup:

    • Mount the aortic rings in organ baths containing Krebs solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

    • Connect the rings to isometric force transducers to record tension.

    • Allow the rings to equilibrate under a resting tension of 2g for at least 60 minutes.

  • Experimental Procedure:

    • Pre-contract the aortic rings with a vasoconstrictor (e.g., norepinephrine).

    • Once a stable contraction is achieved, add this compound in a cumulative concentration-dependent manner (e.g., 10⁻⁸ to 10⁻⁴ M).

    • To investigate the mechanism, perform experiments in the presence of an endothelium-denuding agent, a guanylate cyclase inhibitor (e.g., methylene blue), or other relevant inhibitors.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by norepinephrine.

    • Construct concentration-response curves and calculate EC₅₀ values.

    • Statistically compare the responses under different experimental conditions.

Signaling Pathways and Experimental Workflows

4.1. Proposed Signaling Pathway of Nicorandil-induced Vasodilation

The vasodilatory effect of Nicorandil, and likely this compound, is attributed to a dual mechanism of action involving the nitric oxide (NO) pathway and the opening of ATP-sensitive potassium (K-ATP) channels[1][2].

Nicorandil_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Nicorandil Nicorandil NO_release NO Release Nicorandil->NO_release Nitrate moiety K_ATP_channel K-ATP Channel Opening Nicorandil->K_ATP_channel Nicotinamide moiety sGC Soluble Guanylate Cyclase (sGC) NO_release->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decrease in intracellular Ca²⁺ PKG->Ca_decrease Vasodilation Vasodilation Ca_decrease->Vasodilation Hyperpolarization Hyperpolarization K_ATP_channel->Hyperpolarization Hyperpolarization->Ca_decrease Inhibits Ca²⁺ influx

Proposed signaling pathway of Nicorandil-induced vasodilation.

4.2. Experimental Workflow for In Vivo Cerebral Blood Flow Measurement

The following diagram illustrates the key steps in the experimental protocol for measuring cerebral blood flow in a mouse model.

CBF_Workflow Animal_Prep Animal Preparation (Anesthesia, Tracheotomy, Catheterization) Stereotaxic_Surgery Stereotaxic Surgery (Head fixation, Skull thinning) Animal_Prep->Stereotaxic_Surgery Stabilization Stabilization Period Stereotaxic_Surgery->Stabilization Baseline_Measurement Baseline CBF, MAP, HR Measurement Stabilization->Baseline_Measurement Drug_Administration Drug Administration (i.v. This compound/Vehicle) Baseline_Measurement->Drug_Administration Post_Drug_Measurement Continuous Measurement of CBF, MAP, HR Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis (% change from baseline) Post_Drug_Measurement->Data_Analysis

Workflow for in vivo cerebral blood flow measurement.

4.3. Experimental Workflow for In Vitro Vasodilation Assay

This diagram outlines the procedure for assessing the vasodilatory effects of this compound using isolated aortic rings.

Vasodilation_Assay_Workflow Tissue_Prep Tissue Preparation (Aorta excision and slicing) Mounting Mounting in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration Period Mounting->Equilibration Pre_Contraction Pre-Contraction with Norepinephrine Equilibration->Pre_Contraction Drug_Addition Cumulative Addition of This compound Pre_Contraction->Drug_Addition Relaxation_Measurement Measurement of Relaxation Response Drug_Addition->Relaxation_Measurement Data_Analysis Data Analysis (Concentration-response curve) Relaxation_Measurement->Data_Analysis

Workflow for in vitro vasodilation assay.

References

Application Notes and Protocols for Assessing the Vasodilatory Effects of Nicametate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicametate, a nicotinic acid derivative, is a vasodilator used in the management of peripheral and cerebral vascular disorders. A thorough understanding of its vasodilatory properties is crucial for its clinical application and for the development of novel therapeutic agents. These application notes provide a detailed overview of the techniques and experimental protocols used to assess the vasodilatory effects of this compound, from in vitro mechanistic studies to in vivo and clinical evaluations.

In Vitro Assessment of Vasodilation: Isolated Aortic Ring Assay

The isolated aortic ring assay is a fundamental ex vivo method to characterize the direct vasodilatory effect of this compound on vascular smooth muscle and to investigate its mechanism of action.

Experimental Protocol: Isolated Rat Aortic Ring Assay

This protocol details the preparation and use of isolated rat aortic rings to measure this compound-induced vasodilation.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (PE)

  • This compound citrate

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Aortic Ring Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Immediately place the aorta in cold Krebs-Henseleit solution.

    • Carefully remove adhering connective and adipose tissues.

    • Cut the aorta into rings of 2-3 mm in width.

  • Mounting in Organ Bath:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen.

    • Connect one hook to a fixed support and the other to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

    • Induce a contraction with 60 mM KCl to check the viability of the smooth muscle. Rings that do not show a robust contraction should be discarded.

  • Vasodilation Assay:

    • After washing out the KCl and allowing the tension to return to baseline, pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction plateau is reached, add this compound in a cumulative concentration-dependent manner (e.g., 10⁻⁹ to 10⁻⁴ M).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation at each this compound concentration as a percentage of the maximal contraction induced by phenylephrine.

    • Construct a concentration-response curve and calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).

Investigating the Mechanism of Action

To elucidate the signaling pathways involved in this compound-induced vasodilation, the aortic ring assay can be performed in the presence of specific inhibitors.

  • Role of Nitric Oxide (NO) Pathway: Pre-incubate the aortic rings with a nitric oxide synthase (NOS) inhibitor, such as Nω-nitro-L-arginine methyl ester (L-NAME; e.g., 100 µM), for 30 minutes before pre-contraction with phenylephrine. A significant reduction in this compound-induced relaxation would suggest the involvement of the NO-cGMP pathway.

  • Role of Potassium Channels: To investigate the involvement of ATP-sensitive potassium (KATP) channels, pre-incubate the rings with a KATP channel blocker, such as glibenclamide (e.g., 10 µM), for 30 minutes. Attenuation of the vasodilatory response would indicate a role for KATP channel opening.

Data Presentation
Concentration of this compound (M)% Relaxation (Control)% Relaxation (with L-NAME)% Relaxation (with Glibenclamide)
10⁻⁹
10⁻⁸
10⁻⁷
10⁻⁶
10⁻⁵
10⁻⁴
EC₅₀ (M)

This table is a template for presenting quantitative data from the aortic ring assay. Actual values would be obtained from experimental measurements.

In Vivo Assessment of Vasodilation

In vivo studies are essential to evaluate the integrated physiological response to this compound, including its effects on blood flow and vascular resistance in a living organism.

Experimental Protocol: Measurement of Cerebral Blood Flow in a Mouse Model

This protocol describes the use of laser Doppler flowmetry to measure changes in cerebral blood flow (CBF) in mice following this compound administration.[1]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Laser Doppler flowmetry system

  • This compound citrate solution for injection

  • Saline solution (control)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Maintain body temperature at 37°C using a heating pad.

    • Make a midline scalp incision to expose the skull.

  • Laser Doppler Probe Placement:

    • Thin the skull over the region of interest (e.g., the parietal cortex) using a dental drill until it is translucent.

    • Place the laser Doppler probe perpendicular to the skull surface.

  • Baseline Measurement and Drug Administration:

    • Record baseline CBF for at least 10 minutes to ensure a stable signal.

    • Administer a single bolus injection of this compound (e.g., 1 mg/kg, intraperitoneally) or saline.[1]

  • Data Acquisition and Analysis:

    • Continuously record CBF for a defined period (e.g., 60 minutes) after injection.

    • Express the change in CBF as a percentage change from the baseline.

    • The positive effect of nicorandil on CBF is likely mediated through both the nitric oxide pathway and KATP channel opening.[1]

Data Presentation
TreatmentDosePeak % Change in CBF (Mean ± SEM)Time to Peak (minutes)
Saline (Control)-
This compound1 mg/kg11.6 ± 3.6%[1]

Data from a study on the related compound Nicorandil suggests that a clinical dose can increase cerebral blood flow without significantly affecting systemic hemodynamics.[1] Similar quantitative studies are needed for this compound.

Clinical Assessment of Vasodilation

Clinical studies in humans are the final step in evaluating the therapeutic potential of this compound as a vasodilator.

Experimental Protocol: Quantitative Coronary Angiography

This protocol outlines the use of quantitative coronary angiography (QCA) to measure changes in coronary artery diameter in patients. While direct data for this compound is limited, this protocol is based on studies of the related compound Nicorandil.

Study Population:

  • Patients undergoing cardiac catheterization for suspected coronary artery disease.

Procedure:

  • Baseline Angiography:

    • Perform standard coronary angiography to obtain baseline images of the coronary arteries.

  • Drug Administration:

    • Administer a single dose of this compound (or a related compound like Nicorandil, e.g., 20 mg or 40 mg sublingually).

  • Follow-up Angiography:

    • Repeat coronary angiography at a specified time point after drug administration (e.g., 15 minutes).

  • Quantitative Analysis:

    • Use a computer-assisted coronary angiography analysis system to measure the diameter of selected coronary artery segments (proximal, mid, and distal) from both baseline and post-drug angiograms.

  • Data Analysis:

    • Calculate the percentage change in mean diameter for each segment.

Data Presentation
Coronary Artery SegmentDose of NicorandilMean % Increase in Diameter
Left Anterior Descending (Proximal)20 mg+9%
Left Anterior Descending (Proximal)40 mg+7%
Left Anterior Descending (Midportion)20 mg+10%
Left Anterior Descending (Midportion)40 mg+11%
Left Anterior Descending (Distal)20 mg+15%
Left Anterior Descending (Distal)40 mg+13%
Circumflex Artery (Proximal)20 mg+13%
Circumflex Artery (Proximal)40 mg+10%
Circumflex Artery (Distal)20 mg+10%
Circumflex Artery (Distal)40 mg+15%

This table presents data from a study on Nicorandil, a compound with a similar mechanism of action to this compound. It demonstrates the expected vasodilatory effects on major epicardial coronary segments. Similar quantitative analysis for this compound is warranted.

Signaling Pathways and Visualizations

The vasodilatory action of this compound is believed to involve a dual mechanism, similar to its structural analog Nicorandil: activation of ATP-sensitive potassium (KATP) channels and donation of nitric oxide (NO).[2][3]

Proposed Signaling Pathways
  • Potassium Channel Opening: this compound is thought to open KATP channels in the plasma membrane of vascular smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium and leading to smooth muscle relaxation and vasodilation.[4][5]

  • Nitric Oxide (NO) - cGMP Pathway: this compound likely acts as an NO donor. The released NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP). Increased cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.[6][7]

Visualizations

Nicametate_Vasodilation_Pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 KATP Channel Pathway cluster_2 NO-cGMP Pathway This compound This compound K_channel KATP Channel This compound->K_channel activates NO Nitric Oxide (NO) This compound->NO donates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization leads to Ca_channel Voltage-gated Ca²⁺ Channel (VGCC) Hyperpolarization->Ca_channel inhibits Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Relaxation1 Vasodilation Ca_influx->Relaxation1 sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_decrease ↓ Intracellular [Ca²⁺] PKG->Ca_decrease leads to Relaxation2 Vasodilation Ca_decrease->Relaxation2

Caption: Proposed dual signaling pathway of this compound-induced vasodilation.

Aortic_Ring_Workflow A Aorta Excision and Cleaning B Cut into 2-3 mm Rings A->B C Mount in Organ Bath B->C D Equilibration (60-90 min) C->D E Viability Check (KCl) D->E F Pre-contraction (Phenylephrine) E->F G Cumulative Addition of this compound F->G H Record Relaxation G->H I Data Analysis (Concentration-Response Curve) H->I

Caption: Experimental workflow for the isolated aortic ring assay.

Conclusion

The assessment of this compound's vasodilatory effects requires a multi-faceted approach, combining in vitro, in vivo, and clinical methodologies. The protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to systematically investigate the pharmacological properties of this compound and related compounds. Further research is warranted to generate specific quantitative data for this compound across these experimental models to fully elucidate its therapeutic potential.

References

Application Notes: Preparation of Nicametate Citrate Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation of Nicametate citrate solutions for use in a laboratory setting. This document includes key physicochemical data, storage and handling guidelines, and step-by-step procedures for preparing stock and working solutions. Additionally, it outlines the principal mechanism of action of this compound citrate and provides a generalized experimental workflow.

Physicochemical Properties and Storage

This compound citrate (CAS: 1641-74-3) is a vasodilator agent studied for its potential to enhance blood flow and oxygen delivery.[1][2] Accurate solution preparation begins with a clear understanding of its physical and chemical properties.

Table 1: Physicochemical Data for this compound Citrate

PropertyValueReferences
CAS Number 1641-74-3[1]
Molecular Formula C₁₈H₂₆N₂O₉[1]
Molecular Weight 414.41 g/mol [1][]
Appearance White to off-white crystalline powder[][4][5]
Melting Point 123 °C[6]
Solubility Soluble in water[5]

Table 2: Storage and Stability Recommendations

FormConditionDurationReferences
Solid Powder Dry, dark at 0-4°CShort-term (days to weeks)[1]
Dry, dark at -20°CLong-term (months to years)[1]
Stock Solution 0-4°CShort-term (days to weeks)[1]
-20°CLong-term (months)[1]

Note: The compound is stable for several weeks at ambient temperature during standard shipping.[1] For long-term stability, adherence to the above storage conditions is critical.

Safety and Handling Precautions

Before handling this compound citrate, review the Safety Data Sheet (SDS). Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Avoid breathing dust by handling the powder in a well-ventilated area or a chemical fume hood.[4][5]

  • In case of skin contact, wash the area thoroughly with soap and water.[4]

  • Contaminated clothing should be removed and washed before reuse.[5]

  • Heating the compound to decomposition may emit toxic fumes.[5]

Experimental Protocols

These protocols provide a general framework for preparing this compound citrate solutions. The optimal solvent and concentration may vary depending on the specific experimental model (e.g., in vitro cell culture, in vivo studies).

Protocol for Preparing a 10 mM Aqueous Stock Solution

This protocol is based on the reported aqueous solubility of this compound citrate.[5]

Materials:

  • This compound citrate powder (MW: 414.41 g/mol )

  • High-purity sterile water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 0.41441 (mg/mL/mM) Example for 10 mL: 10 mL x 10 mM x 0.41441 = 4.14 mg

  • Weighing: Carefully weigh the calculated amount of this compound citrate powder using an analytical balance.

  • Dissolution: Add the powder to a sterile conical tube. Add approximately 80% of the final desired volume of sterile water.

  • Solubilization: Tightly cap the tube and vortex thoroughly. If the powder does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.

  • Final Volume Adjustment: Add sterile water to reach the final desired volume and mix again to ensure homogeneity.

  • Sterilization: To ensure sterility for cell-based assays, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots as recommended in Table 2 (e.g., -20°C for long-term use).[1] Avoid repeated freeze-thaw cycles.[7]

Protocol for Preparing a Working Solution

Working solutions are prepared by diluting the stock solution into an appropriate vehicle for the specific experiment (e.g., Phosphate-Buffered Saline (PBS), cell culture medium).

Materials:

  • 10 mM this compound citrate stock solution

  • Sterile experimental vehicle (PBS, cell culture medium, etc.)

  • Sterile tubes and pipettes

Procedure:

  • Calculate Dilution: Use the M₁V₁ = M₂V₂ formula to determine the volume of stock solution needed.

    • M₁ = Concentration of stock solution (e.g., 10 mM or 10,000 µM)

    • V₁ = Volume of stock solution to be determined

    • M₂ = Desired final concentration of working solution (e.g., 100 µM)

    • V₂ = Final volume of working solution (e.g., 1 mL)

    • V₁ = (M₂ x V₂) / M₁

    • Example: V₁ = (100 µM x 1 mL) / 10,000 µM = 0.01 mL or 10 µL

  • Preparation: In a sterile tube, add the calculated volume (V₁) of the stock solution to the appropriate volume of the experimental vehicle to achieve the final volume (V₂).

  • Mixing: Gently mix the working solution by pipetting or brief vortexing. The solution is now ready for use in your experiment. Always prepare fresh working solutions for each experiment.

Experimental Workflow and Mechanism of Action

Generalized Experimental Workflow

The preparation and application of this compound citrate solutions follow a logical sequence to ensure accuracy and sterility.

G A 1. Weigh Solid This compound Citrate B 2. Dissolve in Aqueous Solvent A->B C 3. Prepare Concentrated Stock Solution B->C D 4. Sterile Filter (0.22 µm) C->D E 5. Aliquot and Store at -20°C D->E F 6. Dilute Stock to Final Working Concentration E->F For each experiment G 7. Add to Experimental System F->G G cluster_0 Extracellular Space cluster_1 Vascular Smooth Muscle Cell A This compound Citrate (Prodrug) B Hydrolysis A->B In vivo C Nicotinic Acid (Active Metabolite) B->C D GPR109A Receptor C->D Binds to E Activation of Guanylyl Cyclase (sGC) D->E F Increased cGMP Production E->F G Activation of Protein Kinase G (PKG) F->G H Decrease in Intracellular Ca²⁺ G->H I Muscle Relaxation (Vasodilation) H->I

References

Application of Nicametate in a Proposed Study of Intermittent Claudication

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermittent claudication (IC) is a hallmark symptom of peripheral artery disease (PAD), characterized by pain, cramping, or fatigue in the lower limbs during exercise, which is relieved by rest. The underlying cause is insufficient blood flow to meet the metabolic demands of exercising muscles. Nicametate, a peripheral vasodilator, presents a potential therapeutic agent for investigation in the management of IC. It functions as a prodrug, hydrolyzing into nicotinic acid, a known vasodilator, and diethylaminoethanol.[1] This mechanism is hypothesized to increase blood flow and oxygen delivery to ischemic tissues, thereby potentially improving walking distance and reducing symptoms in patients with IC.[1][2][3]

These application notes provide a framework for investigating the efficacy and mechanism of action of this compound in the context of intermittent claudication. As there is a lack of extensive clinical trial data for this specific indication, the following protocols are proposed based on the known pharmacology of this compound and established methodologies from studies of other vasoactive agents in IC.

Proposed Mechanism of Action

This compound citrate is believed to exert its therapeutic effects in intermittent claudication through a multi-faceted mechanism primarily centered on its vasodilatory and metabolic properties.[1][2][3] Upon administration, it is hydrolyzed in the body into its active components: nicotinic acid and diethylaminoethanol.[1]

  • Vasodilation: Nicotinic acid acts as a vasodilator, promoting the relaxation of smooth muscle in small arteries and capillaries.[1][2] This leads to an increase in peripheral blood flow, which could enhance oxygen and nutrient delivery to the exercising muscles of the lower limbs, a key challenge in intermittent claudication.

  • Enhanced Cellular Respiration: this compound is also suggested to enhance cellular respiration by acting on respiratory coenzymes.[1][2][3] This could improve the efficiency of oxygen utilization within muscle cells, further mitigating the ischemic conditions that cause claudication pain.

cluster_0 Administration and Metabolism cluster_1 Physiological Effects cluster_2 Therapeutic Outcomes in IC This compound This compound Citrate Hydrolysis Hydrolysis in vivo This compound->Hydrolysis Cellular_Respiration Enhanced Cellular Respiration This compound->Cellular_Respiration Acts on respiratory coenzymes Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid DEA Diethylaminoethanol Hydrolysis->DEA Vasodilation Vasodilation of Small Arteries & Capillaries Nicotinic_Acid->Vasodilation Blood_Flow Increased Peripheral Blood Flow Vasodilation->Blood_Flow Oxygen_Delivery Improved O2 Delivery to Muscles Cellular_Respiration->Oxygen_Delivery Improved O2 Utilization Blood_Flow->Oxygen_Delivery Symptom_Relief Alleviation of Claudication Symptoms Oxygen_Delivery->Symptom_Relief Walking_Distance Increased Walking Distance Oxygen_Delivery->Walking_Distance cluster_0 Screening and Enrollment cluster_1 Randomization and Treatment Phase (24 Weeks) cluster_2 Follow-up and Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Treadmill Test, ABI, WIQ) Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization Group_A This compound Group (50-100 mg, TID) Randomization->Group_A Group_B Placebo Group (Matching Placebo, TID) Randomization->Group_B FollowUp_12 Week 12 Assessment (Treadmill, ABI, Safety) Group_A->FollowUp_12 Group_B->FollowUp_12 FollowUp_24 Week 24 Final Assessment (Treadmill, ABI, WIQ, Safety) FollowUp_12->FollowUp_24 FollowUp_12->FollowUp_24 Data_Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp_24->Data_Analysis

References

Application Notes and Protocols: Investigating the Potential of Nicametate Citrate in Cardiovascular Surgery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicametate citrate, a derivative of nicotinic acid, is recognized primarily for its vasodilatory properties, which enhance blood flow and oxygen delivery.[1][2] While its clinical application has been focused on managing peripheral vascular diseases and aiding in stroke recovery, its potential utility in the context of cardiovascular surgery remains a nascent area of investigation.[1][3] This document outlines the theoretical basis for its application in cardiovascular surgery, alongside detailed hypothetical protocols for preclinical evaluation.

Note to Researchers: The following application notes and protocols are based on the known vasodilatory mechanism of this compound citrate and are intended to serve as a foundational guide for pioneering research. To date, there is a significant lack of published studies specifically investigating the use of this compound citrate in cardiovascular surgery. The experimental designs presented herein are, therefore, proposed models for future investigation.

Hypothetical Application in Cardiovascular Surgery: Cardioprotection against Ischemia-Reperfusion Injury

During cardiovascular surgery, the heart is often subjected to periods of controlled ischemia, followed by reperfusion. This process can lead to ischemia-reperfusion (I/R) injury, a significant contributor to postoperative complications. The vasodilatory action of this compound citrate presents a plausible mechanism for mitigating I/R injury. By promoting vasodilation of the coronary arteries, this compound citrate could potentially enhance the efficacy of cardioplegic solutions, improve myocardial oxygenation during reperfusion, and reduce the "no-reflow" phenomenon.

Proposed Mechanism of Action: Vasodilation Signaling Pathway

The vasodilatory effect of this compound citrate is thought to be mediated through the nitric oxide (NO) signaling pathway. The proposed cascade involves the stimulation of endothelial nitric oxide synthase (eNOS) to produce NO, which then diffuses into vascular smooth muscle cells. In these cells, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation and vasodilation.

cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound Citrate eNOS_inactive eNOS (inactive) This compound->eNOS_inactive stimulates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO produces L_Arginine L-Arginine L_Arginine->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive diffuses and activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP produces GTP GTP GTP->sGC_active PKG_inactive PKG (inactive) cGMP->PKG_inactive PKG_active PKG (active) PKG_inactive->PKG_active Ca_decrease Decrease in intracellular Ca2+ PKG_active->Ca_decrease leads to Vasodilation Vasodilation Ca_decrease->Vasodilation

Proposed signaling pathway for this compound citrate-induced vasodilation.

Preclinical Experimental Protocols

The following are detailed, hypothetical protocols for investigating the cardioprotective effects of this compound citrate in preclinical models of cardiovascular surgery.

Protocol 1: Evaluation in an Ex Vivo Langendorff Heart Model of Ischemia-Reperfusion

This protocol aims to assess the direct cardioprotective effects of this compound citrate on the isolated heart.

Experimental Workflow:

cluster_workflow Langendorff Heart Experimental Workflow A Heart Isolation and Langendorff Perfusion Setup B Stabilization Period (20 min) A->B C Baseline Data Collection (Hemodynamics, Coronary Flow) B->C D Pre-treatment Infusion (Vehicle or this compound Citrate) C->D E Global Ischemia (30 min at 37°C) D->E F Reperfusion (60 min with Vehicle or this compound Citrate) E->F G Post-I/R Data Collection (Hemodynamics, Coronary Flow) F->G H Tissue and Perfusate Collection (Infarct Size, Biomarkers) G->H

Workflow for ex vivo heart ischemia-reperfusion experiment.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Heart Isolation: Anesthetize the rat, perform a thoracotomy, and rapidly excise the heart. Immediately cannulate the aorta on a Langendorff apparatus.

  • Perfusion: Retrogradely perfuse the heart with Krebs-Henseleit buffer at a constant pressure of 80 mmHg, gassed with 95% O2 / 5% CO2 at 37°C.

  • Stabilization: Allow the heart to stabilize for 20 minutes.

  • Grouping:

    • Control Group: Perfuse with standard Krebs-Henseleit buffer.

    • This compound Group: Perfuse with Krebs-Henseleit buffer containing this compound citrate (dose to be determined by dose-response studies, e.g., 1, 10, 100 µM).

  • Ischemia: Induce 30 minutes of global normothermic ischemia by stopping the perfusion.

  • Reperfusion: Reperfuse for 60 minutes with the respective buffer (with or without this compound citrate).

  • Data Collection:

    • Hemodynamic Function: Continuously record Left Ventricular Developed Pressure (LVDP), Left Ventricular End-Diastolic Pressure (LVEDP), and heart rate using an intraventricular balloon.

    • Coronary Flow: Measure coronary effluent volume.

    • Infarct Size: At the end of reperfusion, stain the heart with 1% triphenyl tetrazolium chloride (TTC) to delineate the infarct and viable tissue.

    • Biomarker Analysis: Collect coronary effluent during reperfusion to measure levels of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).

Quantitative Data Summary (Hypothetical Data):

ParameterControl Group (Vehicle)This compound Citrate Group (10 µM)
LVDP Recovery (% of baseline) 35 ± 5%60 ± 7%
LVEDP at 60 min Reperfusion (mmHg) 40 ± 425 ± 3
Coronary Flow at 60 min Reperfusion (ml/min) 8 ± 1.512 ± 2
Infarct Size (% of Risk Area) 50 ± 6%28 ± 5%
CK-MB Release (U/L) 800 ± 90450 ± 60
LDH Release (U/L) 1200 ± 150700 ± 100
Protocol 2: Evaluation in an In Vivo Model of Myocardial Ischemia-Reperfusion

This protocol assesses the effects of systemically administered this compound citrate in a live animal model, which is more representative of the clinical setting.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Anesthesia and Ventilation: Anesthetize the mouse and mechanically ventilate.

  • Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture for 30 minutes to induce ischemia.

  • Drug Administration: Administer this compound citrate (e.g., 10 mg/kg) or vehicle (saline) intravenously 10 minutes before reperfusion.

  • Reperfusion: Release the ligature to allow for 24 hours of reperfusion.

  • Post-operative Monitoring: Monitor the animal for recovery and any adverse effects.

  • Endpoint Analysis (at 24 hours):

    • Echocardiography: Assess cardiac function (ejection fraction, fractional shortening).

    • Infarct Size Measurement: Re-ligate the LAD, perfuse with Evans blue dye to delineate the area at risk, and then stain heart slices with TTC.

    • Histology: Perform histological analysis of the myocardial tissue to assess inflammation and apoptosis (e.g., H&E staining, TUNEL assay).

    • Serum Biomarkers: Collect blood to measure troponin I levels.

Quantitative Data Summary (Hypothetical Data):

ParameterControl Group (Vehicle)This compound Citrate Group (10 mg/kg)
Ejection Fraction (%) 30 ± 4%45 ± 5%
Fractional Shortening (%) 15 ± 3%25 ± 4%
Infarct Size (% of Area at Risk) 45 ± 5%25 ± 6%
Apoptotic Cardiomyocytes (%) 20 ± 3%8 ± 2%
Serum Troponin I (ng/mL) 15 ± 28 ± 1.5

Conclusion and Future Directions

The vasodilatory properties of this compound citrate suggest a plausible, yet unproven, role in the mitigation of myocardial ischemia-reperfusion injury during cardiovascular surgery. The provided hypothetical protocols offer a roadmap for researchers to systematically evaluate its potential cardioprotective effects. Future research should focus on dose-optimization studies, elucidation of the precise molecular mechanisms beyond vasodilation, and long-term studies to assess its impact on post-surgical cardiac remodeling and function. Rigorous preclinical investigation is a prerequisite for any consideration of its translation into clinical trials for this novel application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Nicametate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and detailed protocols for the synthesis of Nicametate (2-(diethylamino)ethyl nicotinate) and related esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound esters?

A1: The most common methods for synthesizing this compound esters involve the esterification of nicotinic acid with 2-(diethylamino)ethanol. Key approaches include:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction where nicotinic acid and 2-(diethylamino)ethanol are refluxed, typically with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). To drive the reaction towards the product, an excess of one reactant (usually the alcohol) is used, or the water byproduct is removed.[1][2][3]

  • Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid. This method, a variation of the Steglich esterification, is performed under milder conditions and is effective for substrates that may be sensitive to high heat.[4][5][6]

  • Acyl Chloride Intermediate: Nicotinic acid can be converted to the more reactive nicotinoyl chloride using an agent like thionyl chloride (SOCl₂).[7][8][9] The resulting acyl chloride then readily reacts with 2-(diethylamino)ethanol to form the ester.

Q2: Why can the purification of this compound be challenging?

A2: The purification process is complicated by the physicochemical properties of the reactants and the product. The final this compound ester contains a basic tertiary amine group, while the starting materials are a carboxylic acid (nicotinic acid) and a basic alcohol (2-(diethylamino)ethanol). During aqueous workup, improper pH control can lead to the protonation of the product, causing it to partition into the aqueous layer and resulting in significant product loss. Furthermore, byproducts from the specific synthetic route, such as dicyclohexylurea (DCU) from DCC coupling, can be difficult to remove completely.[4][5]

Q3: How can I monitor the progress of the esterification reaction?

A3: Reaction progress can be monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is a rapid and effective method. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane with a small amount of triethylamine to prevent streaking) can be used to separate the non-polar ester product from the more polar nicotinic acid starting material. The disappearance of the nicotinic acid spot and the appearance of the product spot indicate reaction progression. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction has run for the specified time, but the yield of this compound is very low. What are the potential causes and solutions?

A: Low yields are a common issue in esterification and can often be traced back to reaction equilibrium, reagent quality, or reaction conditions.

Potential Causes & Solutions:

  • Reaction Equilibrium (Fischer Esterification): The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, limiting the yield.[2][3]

    • Solution 1: Use Excess Reactant: Employ a large excess (3-5 equivalents) of 2-(diethylamino)ethanol to push the equilibrium towards the product.

    • Solution 2: Remove Water: If the reaction solvent is appropriate (e.g., toluene), use a Dean-Stark apparatus to azeotropically remove water as it is formed.[1] Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.[1]

  • Insufficient Carboxylic Acid Activation (DCC Coupling): The carboxylic acid must be effectively activated by the coupling agent.

    • Solution 1: Add a Catalyst: For DCC couplings, the addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate and improve yield, especially for esterifications.[6]

    • Solution 2: Check Reagent Quality: Ensure the DCC is of high purity and has not hydrolyzed during storage.

  • Incomplete Acyl Chloride Formation (Thionyl Chloride Method): The conversion of nicotinic acid to nicotinoyl chloride may be incomplete.

    • Solution: Use a Catalyst and Ensure Anhydrous Conditions: Add a catalytic amount of dimethylformamide (DMF) to the reaction with thionyl chloride. Ensure all glassware is oven-dried and reagents are anhydrous, as thionyl chloride reacts vigorously with water.

  • Steric Hindrance: While not severe for this substrate, steric hindrance can slow down reactions.

    • Solution: Increase Reaction Time or Temperature: If monitoring shows a slow reaction, consider extending the reaction time. For Fischer esterifications, ensure the reaction is maintained at a vigorous reflux. For coupling reactions, allowing them to stir overnight at room temperature may be beneficial.

Issue 2: Difficulties in Product Purification

Q: My crude product is contaminated with starting materials and/or byproducts. How can I effectively purify my this compound ester?

A: Purification challenges often arise from byproducts specific to the reaction method and the amphoteric nature of the product.

Potential Contaminants & Purification Strategies:

  • Unreacted Nicotinic Acid:

    • Solution: Basic Wash. During the workup, wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃). The acidic nicotinic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer. Perform this wash carefully to avoid strong bases that could hydrolyze the ester product.

  • Unreacted 2-(diethylamino)ethanol:

    • Solution: Acidic Wash. Wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl). The basic amine of the alcohol will be protonated, forming a water-soluble salt. Caution: The this compound product also has a basic amine. A carefully controlled acidic wash is necessary to avoid protonating and losing the product to the aqueous layer. Washing with a buffered solution like saturated ammonium chloride (NH₄Cl) can be a milder alternative.

  • Dicyclohexylurea (DCU) Byproduct (from DCC Coupling):

    • Solution 1: Filtration. DCU is largely insoluble in many organic solvents like dichloromethane (DCM) or diethyl ether. After the reaction is complete, the majority of DCU can often be removed by simple filtration.

    • Solution 2: Column Chromatography. Residual DCU that is soluble in the reaction solvent can be removed by flash column chromatography on silica gel.[5] A solvent system of ethyl acetate/hexanes with 1-2% triethylamine is a good starting point.

  • Product Loss During Workup:

    • Solution: pH Control and Brine Wash. The this compound ester can be protonated by strong acids and become water-soluble. After any acidic or basic washes, perform a final wash with brine (saturated aqueous NaCl). This reduces the solubility of organic compounds in the aqueous layer and helps to break up emulsions, improving the separation of the layers.[10] Ensure the final aqueous layer is near neutral pH before separating.

Quantitative Data

The yield of this compound ester synthesis is highly dependent on reaction conditions. The following table provides representative data on how varying these conditions can impact the final yield in a Fischer esterification.

Experiment Reactant Ratio (Alcohol:Acid) Catalyst (H₂SO₄) Loading (mol%) Temperature (°C) Reaction Time (h) Hypothetical Yield (%)
11.1 : 15100 (Reflux)860
23 : 15100 (Reflux)885
35 : 15100 (Reflux)892
43 : 11100 (Reflux)870
53 : 110100 (Reflux)888
63 : 1580875

This table illustrates general principles; actual yields may vary and require empirical optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol uses an excess of the alcohol to drive the reaction to completion.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add nicotinic acid (1.0 eq.), 2-(diethylamino)ethanol (3.0 eq.), and toluene (approx. 0.5 M relative to nicotinic acid).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 0.1 eq.) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) and maintain for 6-12 hours. Monitor the reaction by TLC until the nicotinic acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to neutralize the acid catalyst and remove unreacted nicotinic acid. Check that the aqueous layer is basic (pH > 8).

      • Water (1x).

      • Saturated aqueous sodium chloride (brine) (1x).[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, containing 1% triethylamine) to afford pure this compound.

Protocol 2: Synthesis of this compound via DCC Coupling

This protocol is suitable for a milder synthesis approach.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add nicotinic acid (1.0 eq.), 4-dimethylaminopyridine (DMAP, 0.1 eq.), and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Addition of Alcohol: Add 2-(diethylamino)ethanol (1.2 eq.) to the solution.

  • Initiation: Cool the flask to 0°C in an ice bath. Dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with additional DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (1x) to remove unreacted alcohol and DMAP.

      • Saturated aqueous NaHCO₃ (2x) to remove unreacted nicotinic acid.

      • Brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Visualizations

Synthesis Pathway

Synthesis_Pathway Nicotinic_Acid Nicotinic Acid plus + Nicotinic_Acid->plus DEAE 2-(diethylamino)ethanol This compound This compound DEAE->this compound H+ or DCC plus->DEAE

Caption: Chemical synthesis pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_solutions Solutions start Low Yield Observed check_equilibrium Is the reaction reversible? (e.g., Fischer Esterification) start->check_equilibrium check_activation Is a coupling agent used? (e.g., DCC) check_equilibrium->check_activation No solution_equilibrium Drive Equilibrium Forward: • Use excess alcohol. • Remove water (Dean-Stark/sieves). check_equilibrium->solution_equilibrium Yes check_purity Are reagents pure and anhydrous? check_activation->check_purity No solution_activation Improve Activation: • Add catalytic DMAP. • Check coupling agent quality. • Extend reaction time. check_activation->solution_activation Yes check_workup Was product lost during workup? check_purity->check_workup Yes solution_purity Improve Reagent Quality: • Use fresh/purified reagents. • Ensure dry solvents and glassware. check_purity->solution_purity No solution_workup Optimize Workup: • Carefully control pH during washes. • Use brine to minimize aqueous solubility. • Re-extract aqueous layers. check_workup->solution_workup Yes end_node Yield Improved check_workup->end_node No solution_equilibrium->end_node solution_activation->end_node solution_purity->end_node solution_workup->end_node

Caption: Logical workflow for troubleshooting low yield.

References

Technical Support Center: Optimizing Nicametate Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of Nicametate formulations for experimental use. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation development and stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous formulations?

Based on the chemical structure of this compound, an ester of nicotinic acid and 2-(diethylamino)ethanol, the primary degradation pathway is the hydrolysis of the ester bond. This reaction is catalyzed by both acidic and basic conditions, yielding nicotinic acid and 2-(diethylamino)ethanol as the main degradation products.[1][2]

Q2: What are the key factors that influence the stability of this compound formulations?

The stability of this compound formulations is primarily affected by the following factors:

  • pH: this compound is susceptible to both acid- and base-catalyzed hydrolysis. The rate of degradation is expected to be lowest in the neutral to slightly acidic pH range.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis.[2] For long-term storage, refrigeration or freezing is recommended.

  • Excipients: The choice of excipients, including buffers and antioxidants, can significantly impact the stability of the formulation.

Q3: What are the recommended storage conditions for this compound and its formulations?

For solid this compound, storage in a dry, dark place at 0 - 4°C for the short term (days to weeks) or -20°C for the long term (months to years) is advisable. Stock solutions should be freshly prepared. For formulated products, storage conditions should be determined based on stability studies, but refrigerated (2-8°C) or frozen storage, protected from light, is a good starting point.

Q4: Which analytical techniques are suitable for assessing this compound stability?

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for stability testing of formulations containing nicotinic acid esters.[3][4] A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products, primarily nicotinic acid, allowing for accurate quantification of the active ingredient over time.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and storage of this compound formulations.

Issue Potential Cause Troubleshooting Steps
Loss of Potency (Decreased this compound Concentration) Ester Hydrolysis: The formulation pH may be too acidic or too alkaline.1. Measure the pH of the formulation. 2. Adjust the pH to a neutral or slightly acidic range (e.g., pH 5-7) using a suitable buffering agent (e.g., phosphate or citrate buffer). 3. Conduct a pH-stability profile study to identify the optimal pH for maximum stability.
Elevated Storage Temperature: The formulation may have been stored at a temperature that accelerates degradation.1. Review the storage conditions. 2. Store the formulation at a lower temperature (e.g., 2-8°C or -20°C). 3. Perform accelerated stability studies at various temperatures to determine the temperature dependence of degradation.
Appearance of Precipitate Poor Solubility of Degradation Product: Nicotinic acid, a primary degradation product, may have limited solubility in the formulation vehicle, especially at lower pH.1. Analyze the precipitate to confirm its identity (e.g., using HPLC or spectroscopy). 2. If it is nicotinic acid, consider adjusting the pH to a range where it is more soluble. 3. Evaluate the use of co-solvents or solubilizing agents, ensuring they do not negatively impact stability.
Change in Color or Clarity Oxidation or Photodegradation: The formulation may be sensitive to oxygen or light.1. Protect the formulation from light by using amber-colored vials or storing it in the dark. 2. Consider purging the formulation with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. 3. Evaluate the addition of an antioxidant to the formulation.

Data Presentation

Table 1: Hypothetical pH-Stability Profile of a this compound Formulation at 40°C

pHBuffer SystemRate Constant (k) (day⁻¹) (Hypothetical)Half-life (t½) (days) (Hypothetical)
3.0Citrate Buffer0.0858.2
5.0Citrate-Phosphate Buffer0.01546.2
7.0Phosphate Buffer0.02824.8
9.0Borate Buffer0.1205.8

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific formulation and storage conditions.

Experimental Protocols

Protocol 1: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Materials:

  • This compound reference standard

  • Nicotinic acid reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Phosphate buffer components (e.g., monobasic potassium phosphate, sodium hydroxide)

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of phosphate buffer (pH adjusted to 3.0-7.0) and an organic solvent like acetonitrile or methanol.

  • Standard Solution Preparation: Prepare stock solutions of this compound and nicotinic acid in a suitable solvent (e.g., mobile phase). Prepare a series of calibration standards by diluting the stock solutions.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with a mixture of buffer and organic solvent.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 263 nm (based on the UV absorbance of the pyridine ring)

    • Column Temperature: 30°C

  • Forced Degradation Studies: To demonstrate specificity, subject a this compound solution to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

  • Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Protocol 2: Conducting a Formulation Stability Study

Objective: To evaluate the stability of a this compound formulation under various environmental conditions.

Methodology:

  • Formulation Preparation: Prepare at least three batches of the final this compound formulation.

  • Stability Sample Preparation: Aliquot the formulation into appropriate containers that mimic the final packaging.

  • Storage Conditions: Place the stability samples in controlled environmental chambers at various conditions, for example:

    • Long-term: 2-8°C

    • Accelerated: 25°C/60% RH and 40°C/75% RH

    • Photostability: In a photostability chamber according to ICH Q1B guidelines.

  • Testing Schedule: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: At each time point, analyze the samples for the following parameters:

    • Appearance (color, clarity, precipitation)

    • pH

    • Assay of this compound (using the validated stability-indicating HPLC method)

    • Quantification of degradation products (e.g., nicotinic acid)

  • Data Evaluation: Analyze the data to determine the rate of degradation and establish a shelf-life for the formulation.

Visualizations

cluster_workflow Experimental Workflow: Stability Study prep Formulation Preparation aliquot Aliquot into Final Containers prep->aliquot store Place in Stability Chambers aliquot->store pull Pull Samples at Time Points store->pull analyze Analyze Samples (HPLC, pH, etc.) pull->analyze evaluate Evaluate Data & Determine Shelf-life analyze->evaluate cluster_pathway Proposed Degradation Pathway of this compound This compound This compound (Ester) hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) This compound->hydrolysis products Nicotinic Acid + 2-(Diethylamino)ethanol hydrolysis->products cluster_troubleshooting Troubleshooting Logic for Formulation Instability start Instability Observed (e.g., Potency Loss) check_ph Measure pH start->check_ph ph_ok pH within Optimal Range? check_ph->ph_ok adjust_ph Adjust pH & Add Buffer ph_ok->adjust_ph No check_temp Review Storage Temperature ph_ok->check_temp Yes stable Formulation Stabilized adjust_ph->stable temp_ok Temp within Recommended Range? check_temp->temp_ok lower_temp Store at Lower Temperature temp_ok->lower_temp No check_light Assess Light Exposure temp_ok->check_light Yes lower_temp->stable protect_light Protect from Light check_light->protect_light protect_light->stable

References

Troubleshooting low yield in Nicametate synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Nicametate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: this compound, or 2-(diethylamino)ethyl nicotinate, is synthesized through the Fischer esterification of nicotinic acid (pyridine-3-carboxylic acid) with 2-(diethylamino)ethanol. This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the reaction towards the product.

Q2: What are the critical parameters influencing the yield of this compound synthesis?

A2: The most critical parameters that affect the yield are:

  • Reaction Temperature: Influences the reaction rate, but excessively high temperatures can lead to side reactions and degradation.

  • Catalyst Concentration: An optimal concentration is necessary; too little will result in a slow reaction, while too much can promote side reactions.

  • Removal of Water: As an equilibrium reaction, the removal of water is crucial to shift the equilibrium towards the formation of the ester product.

  • Molar Ratio of Reactants: Using an excess of one reactant, typically the alcohol, can help drive the reaction to completion.

  • Reaction Time: The reaction needs to be monitored to ensure it has reached completion without the formation of significant byproducts.

Q3: How can I monitor the progress of the this compound synthesis reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][2][3][4] A co-spot of the starting material and the reaction mixture should be used to clearly distinguish the reactant from the product. The reaction is considered complete when the spot corresponding to the limiting reactant (typically nicotinic acid) has disappeared from the reaction mixture lane.[2]

Troubleshooting Guide for Low Yield

This guide addresses common issues encountered during this compound synthesis that can lead to a lower than expected yield.

Issue 1: The reaction is not going to completion, or the conversion rate is low.

Possible Cause Troubleshooting Step
Insufficient Catalyst Increase the amount of acid catalyst (e.g., sulfuric acid) in increments. An optimal catalyst concentration is key for reaction kinetics.[5]
Equilibrium Not Shifted Ensure efficient removal of water. Use a Dean-Stark apparatus or a drying agent. Alternatively, increase the molar excess of 2-(diethylamino)ethanol.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for the appearance of side products on TLC.
Insufficient Reaction Time Continue to monitor the reaction by TLC until the nicotinic acid spot is no longer visible.

Issue 2: Significant formation of side products is observed.

Possible Cause Troubleshooting Step
Reaction Temperature is Too High Reduce the reaction temperature. While higher temperatures increase the reaction rate, they can also promote the formation of degradation products.
Excessive Catalyst Concentration Decrease the amount of acid catalyst. Excess acid can lead to unwanted side reactions.[5]
Hydrolysis of the Ester Product During the workup, avoid prolonged exposure to strongly basic or acidic aqueous solutions. Neutralize the reaction mixture carefully and promptly extract the product. The ester bond is susceptible to hydrolysis.

Issue 3: Product loss during workup and purification.

Possible Cause Troubleshooting Step
Hydrolysis during Extraction Use a mild base, such as sodium bicarbonate solution, to neutralize the acid catalyst. Perform the extraction quickly to minimize contact time with the aqueous layer.
Emulsion Formation If an emulsion forms during extraction, try adding a saturated brine solution to break it.
Inefficient Purification Optimize the solvent system for column chromatography to ensure good separation of this compound from unreacted starting materials and any side products.
Product Volatility If purifying by distillation, ensure the vacuum is stable and the temperature is controlled to prevent product loss.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the synthesis of nicotinic acid esters, which can be used as a reference for optimizing this compound synthesis.

ParameterCondition ACondition BCondition C
Reactant Ratio (Nicotinic Acid:Alcohol) 1:1.51:21:3
Catalyst (H₂SO₄) 0.1 eq0.2 eq0.15 eq
Temperature 80°C100°C90°C
Reaction Time 8 hours6 hours7 hours
Water Removal Dean-StarkMolecular SievesDean-Stark
Expected Yield ~75%~85%~80%

Note: These are generalized conditions and yields. Actual results may vary based on specific experimental setup and reactant purity.

Experimental Protocols

Detailed Protocol for this compound Synthesis

This protocol is adapted from established Fischer esterification procedures.

Materials:

  • Nicotinic acid

  • 2-(Diethylamino)ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add nicotinic acid (1.0 eq), 2-(diethylamino)ethanol (1.5 - 2.0 eq), and toluene.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 ethyl acetate:hexane solvent system). The reaction is complete when the nicotinic acid spot disappears.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by washing with a saturated solution of sodium bicarbonate. Check the pH to ensure it is neutral or slightly basic.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Visualizations

Nicametate_Synthesis_Workflow Reactants Nicotinic Acid + 2-(Diethylamino)ethanol Mixing Mix in Toluene + H₂SO₄ Catalyst Reactants->Mixing Reflux Heat to Reflux (Water Removal via Dean-Stark) Mixing->Reflux Monitoring Monitor by TLC Reflux->Monitoring Monitoring->Reflux Incomplete Workup Neutralization (NaHCO₃) & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Yes Side_Products Significant Side Products? Check_Completion->Side_Products No Increase_Time Increase Reaction Time/ Temp/Catalyst Incomplete->Increase_Time Purification_Loss Check Purification Loss Side_Products->Purification_Loss No Optimize_Conditions Optimize Temp/Catalyst Concentration Side_Products->Optimize_Conditions Yes Improve_Workup Improve Workup/ Purification Protocol Purification_Loss->Improve_Workup Yes Success Yield Improved Increase_Time->Success Optimize_Conditions->Success Improve_Workup->Success

Caption: Troubleshooting logic for low this compound yield.

References

How to address solubility issues of Nicametate citrate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Nicametate citrate in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues observed during the dissolution of this compound citrate and provides systematic steps for resolution.

Problem Potential Cause Troubleshooting Steps
Poor or slow dissolution in neutral water This compound citrate is the salt of a weak base (this compound) and a weak acid (citric acid). Its solubility is pH-dependent. In neutral or near-neutral pH, the equilibrium may favor the less soluble free base form.1. Adjust pH: Lower the pH of the aqueous solution to a mildly acidic range (e.g., pH 4-6). This will favor the protonated, more soluble form of the this compound base. 2. Gentle Heating & Agitation: Warm the solution gently (e.g., to 37°C) and stir continuously to increase the rate of dissolution.
Precipitation occurs after initial dissolution The solution may be supersaturated, or a change in pH or temperature has occurred. The addition of other components to the formulation could also be causing the precipitation.1. Verify pH: Ensure the pH of the final solution is stable and in the optimal range for solubility. 2. Control Temperature: Maintain a constant temperature during and after dissolution. 3. Investigate Component Interactions: If other excipients are present, assess their compatibility with this compound citrate at the working concentration.
Inconsistent solubility results between experiments Variability in experimental conditions such as temperature, pH, mixing speed, and equilibration time can lead to inconsistent results. The hydration state of the solid this compound citrate may also vary.1. Standardize Protocol: Strictly adhere to a validated experimental protocol for solubility determination (see Experimental Protocols section). 2. Control Environmental Factors: Precisely control temperature and pH. Use a calibrated pH meter. 3. Ensure Equilibration: Allow sufficient time for the solution to reach equilibrium (24-72 hours for equilibrium solubility).
Cloudy solution or fine particles remain after prolonged stirring This may indicate that the solubility limit has been exceeded or that the dissolution kinetics are very slow under the current conditions.1. Determine Solubility Limit: Perform a solubility study to determine the maximum concentration of this compound citrate that can be dissolved under your experimental conditions. 2. Use Co-solvents: Consider the addition of a water-miscible co-solvent (e.g., ethanol, propylene glycol) to enhance solubility. Start with low percentages and optimize.

Frequently Asked Questions (FAQs)

1. What is the expected solubility of this compound citrate in water?

2. How does pH affect the solubility of this compound citrate?

The solubility of this compound citrate is highly dependent on pH. This compound is a weak base, and its salt with citric acid will have its highest solubility in acidic to slightly acidic aqueous solutions. As the pH increases towards neutral and alkaline, the equilibrium will shift towards the formation of the less soluble free base, potentially leading to precipitation.

3. What is the ideal pH range for dissolving this compound citrate?

For optimal solubility, it is recommended to maintain the pH of the aqueous solution in a slightly acidic range. The exact optimal pH would need to be determined experimentally but starting in the range of pH 4.0 to 6.0 is advisable.

4. Can temperature be used to increase the solubility of this compound citrate?

Yes, for most solid solutes, solubility in water increases with temperature.[2] Gentle heating and agitation can be employed to increase the dissolution rate and the amount of this compound citrate that can be dissolved. However, it is crucial to assess the thermal stability of the compound to avoid degradation at elevated temperatures.

5. What are co-solvents and can they be used to improve the solubility of this compound citrate?

Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds.[3] For this compound citrate, co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) could be effective. It is recommended to start with a low percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it while monitoring for any precipitation.

6. How can I accurately measure the concentration of dissolved this compound citrate?

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and accurate method for quantifying this compound citrate in aqueous solutions.[4][5] A validated HPLC method with a suitable C18 column and a mobile phase of acetonitrile and water is often used. The detection wavelength is typically set around 263 nm.[4]

Data Presentation

While specific solubility data for this compound citrate is not publicly available, the following tables illustrate how experimentally determined data should be presented.

Table 1: Effect of pH on the Equilibrium Solubility of this compound Citrate at 25°C (Illustrative Data)

pHSolubility (mg/mL)Standard Deviation
4.015.2± 0.8
5.010.5± 0.5
6.05.1± 0.3
7.01.8± 0.2
8.00.9± 0.1

Table 2: Effect of Temperature on the Solubility of this compound Citrate at pH 5.0 (Illustrative Data)

Temperature (°C)Solubility (mg/mL)Standard Deviation
2510.5± 0.5
3718.2± 0.9
5025.6± 1.3

Table 3: Effect of Co-solvent (Ethanol) on the Solubility of this compound Citrate at 25°C and pH 7.0 (Illustrative Data)

Ethanol Concentration (% v/v)Solubility (mg/mL)Standard Deviation
01.8± 0.2
104.5± 0.3
209.2± 0.6
3015.1± 0.9

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of this compound citrate.

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 8.0).

  • Sample Preparation: Add an excess amount of this compound citrate powder to vials containing a fixed volume of each buffer solution. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Analysis: Carefully withdraw a clear aliquot of the supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of this compound citrate using a validated HPLC method.

Protocol 2: Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of solubility.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound citrate in an organic solvent such as dimethyl sulfoxide (DMSO) (e.g., 10 mg/mL).

  • Assay Plate Preparation: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to each well.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve the final desired concentration of this compound citrate.

  • Incubation: Cover the plate and shake it at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).

  • Precipitation Measurement: Measure the amount of precipitated compound using a nephelometer (light scattering) or by filtering the contents of each well and measuring the UV absorbance of the filtrate in a new plate.

  • Data Analysis: Compare the results to a calibration curve to determine the kinetic solubility.

Visualizations

Nicametate_Citrate_Structure_Solubility cluster_this compound This compound (Weak Base) cluster_Citrate Citric Acid (Weak Acid) cluster_Salt This compound Citrate Salt cluster_Solution Aqueous Solution This compound This compound Structure (Less Soluble Free Base) Nicametate_Citrate This compound Citrate (More Soluble Salt Form) This compound->Nicametate_Citrate Salt Formation Citrate Citrate Ion Citrate->Nicametate_Citrate Protonated_this compound Protonated this compound (Highly Soluble) Nicametate_Citrate->Protonated_this compound Dissolution (Low pH) Free_Base This compound Free Base (Poorly Soluble) Protonated_this compound->Free_Base Increase pH

Caption: Relationship between this compound, Citric Acid, and their resulting salt form influencing aqueous solubility.

pH_Solubility_Profile cluster_pH pH Scale cluster_Solubility Solubility of this compound Citrate Low_pH Low pH (Acidic) High_Sol High Solubility (Protonated Form Dominates) Low_pH->High_Sol Favors High_pH High pH (Alkaline) Low_Sol Low Solubility (Free Base Precipitation) High_pH->Low_Sol Favors High_Sol->Low_Sol pH Increase

Caption: The influence of pH on the solubility of this compound citrate, a salt of a weak base.

Equilibrium_Solubility_Workflow start Start prep_buffers Prepare Buffers (Varying pH) start->prep_buffers add_excess Add Excess This compound Citrate prep_buffers->add_excess equilibrate Equilibrate (24-72h with agitation) add_excess->equilibrate separate Separate Solid/Liquid (Centrifuge/Settle) equilibrate->separate filter Filter Supernatant (0.22 µm) separate->filter analyze Analyze by HPLC filter->analyze end End (Determine Solubility) analyze->end

Caption: Experimental workflow for determining equilibrium solubility.

References

Technical Support Center: Overcoming Challenges in Nicametate Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully delivering Nicametate for in vivo studies. Given the limited publicly available data on this compound, this guide combines established principles of drug delivery for poorly soluble ester prodrugs with data from structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound, also known as 2-(diethylamino)ethyl pyridine-3-carboxylate, is a vasodilator.[1][2] It is an ester prodrug of nicotinic acid. Key chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C12H18N2O2[2]
Molecular Weight 222.28 g/mol [2]
Description Aromatic carboxylic acid, member of pyridines[2]
Known Salts Citrate[1]

Q2: What are the primary challenges in delivering this compound for in vivo studies?

A2: As an ester prodrug, this compound is anticipated to face two primary challenges:

  • Poor Aqueous Solubility: Many ester prodrugs have low water solubility, which can lead to difficulties in preparing formulations for injection and may result in low oral bioavailability.[3]

  • Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis by esterase enzymes in biological fluids (e.g., plasma, liver microsomes) and in the gastrointestinal tract.[4] This can lead to premature conversion to its active form, nicotinic acid, before reaching the target site.

Q3: What is the likely mechanism of action for this compound's vasodilatory effect?

A3: this compound is a prodrug of nicotinic acid, which is known to interact with nicotinic acetylcholine receptors (nAChRs). The vasodilatory effects of related compounds involve the release of nitric oxide (NO) and the activation of potassium (K+) channels.[5][6][7] The likely signaling cascade involves the activation of the NO/cGMP pathway, leading to smooth muscle relaxation and vasodilation.[8]

Troubleshooting Guide

Issue 1: this compound Precipitation in Formulation

Q: I dissolved this compound in DMSO, but it precipitated when I diluted it with PBS for my in vivo study. How can I resolve this?

A: This is a common issue with poorly water-soluble compounds.[9][10] Here are several strategies to address this, ranging from simple to more complex formulation approaches.

Troubleshooting Steps:

  • Optimize Co-solvent Concentration:

    • Problem: The percentage of the aqueous component (PBS) is too high, causing the drug to crash out of the solution.

    • Solution: Decrease the final concentration of PBS. A common starting point for DMSO-based formulations is to ensure the final DMSO concentration in the injectate is below 5% to minimize toxicity, though this is dependent on the route of administration and study duration.[9] You may need to test a range of DMSO/PBS ratios to find a balance between solubility and tolerability.

  • Try Alternative Solvents:

    • Problem: DMSO may not be the optimal solvent for your specific dilution.

    • Solution: Consider other biocompatible organic solvents such as ethanol.[11][12] You may need to create a ternary system, for example, by dissolving this compound in a small amount of DMSO and then diluting with a mixture of polyethylene glycol (PEG) and saline.

  • Utilize Solubilizing Excipients:

    • Problem: A simple co-solvent system is insufficient to maintain solubility.

    • Solution: Incorporate solubilizing agents into your formulation. The table below summarizes common options.

Excipient ClassExamplesMechanism of Action
Surfactants Polysorbate 80 (Tween 80), Cremophor ELForm micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes with the drug, where the hydrophobic drug molecule sits inside the cyclodextrin cavity.
Polymers Polyethylene glycol (PEG), PovidoneIncrease the viscosity of the formulation and can enhance drug solubility.

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Co-solvent System Optimization cluster_2 Phase 3: Excipient Addition (if needed) cluster_3 Phase 4: Final Formulation A Determine this compound solubility in various solvents (DMSO, Ethanol, PEG 400) B Select solvent with highest solubility A->B C Prepare serial dilutions of the drug in the chosen solvent with aqueous buffer (e.g., PBS) B->C D Visually inspect for precipitation C->D E Identify the maximum tolerable aqueous content D->E F Screen solubilizing agents (Surfactants, Cyclodextrins) D->F Precipitation occurs H Prepare final formulation for in vivo study E->H G Optimize concentration of excipient F->G G->H

Caption: Workflow for developing a stable this compound formulation.
Issue 2: Suspected Rapid Metabolism/Hydrolysis of this compound

Q: I am not observing the expected therapeutic effect in my in vivo model. I suspect this compound is being rapidly hydrolyzed. How can I investigate and address this?

A: Rapid hydrolysis of the ester bond by esterases is a likely challenge for this compound, converting it to nicotinic acid prematurely.[4]

Troubleshooting Steps:

  • In Vitro Stability Assessment:

    • Problem: The rate of this compound hydrolysis is unknown.

    • Solution: Perform in vitro stability studies using relevant biological matrices. This will help you quantify the rate of degradation.

      • Plasma Stability: Incubate this compound in plasma from the animal species you are using and measure its concentration over time.

      • Simulated Gastrointestinal Fluids: If administering orally, assess stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[10]

  • Pharmacokinetic Analysis:

    • Problem: The in vivo exposure to the parent compound (this compound) and its active metabolite (nicotinic acid) is unknown.

    • Solution: Conduct a pilot pharmacokinetic study. Measure the plasma concentrations of both this compound and nicotinic acid at various time points after administration. A high and early peak of nicotinic acid with a correspondingly low and transient level of this compound would confirm rapid hydrolysis.

  • Formulation Strategies to Protect from Hydrolysis:

    • Problem: The current formulation does not protect the ester linkage.

    • Solution: Consider advanced drug delivery systems.

      • Lipid-Based Formulations (e.g., SEDDS): Encapsulating this compound in a lipid-based formulation can protect it from aqueous and enzymatic hydrolysis in the gut.

      • Polymeric Nanoparticles: Encapsulation within nanoparticles can shield the drug from esterases in the bloodstream and potentially offer controlled release.

Logical Relationship for Investigating Stability

G A Lack of In Vivo Efficacy B Hypothesis: Rapid Hydrolysis A->B C In Vitro Stability Studies (Plasma, SGF, SIF) B->C D Pharmacokinetic Study (Measure this compound & Nicotinic Acid) B->D E Confirm Rapid Hydrolysis C->E High Degradation D->E Low Parent/High Metabolite Ratio F Reformulate (e.g., Lipid-based or Nanoparticle formulation) E->F

Caption: Decision tree for addressing suspected this compound instability.

Experimental Protocols

Protocol 1: General Procedure for In Vitro Stability in Plasma
  • Preparation:

    • Prepare a stock solution of this compound in an organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Obtain fresh plasma from the species of interest (e.g., mouse, rat) containing an anticoagulant (e.g., heparin).

    • Pre-warm the plasma to 37°C.

  • Incubation:

    • Spike the this compound stock solution into the pre-warmed plasma to achieve a final concentration (e.g., 10 µM). The final concentration of the organic solvent should be low (<1%) to avoid protein precipitation.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma.

    • Immediately quench the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile) and vortex.

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of remaining this compound using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time.

    • Calculate the half-life (t½) of this compound in plasma.

Protocol 2: General Procedure for In Vivo Maximum Tolerated Dose (MTD) Study
  • Animal Model:

    • Select a suitable animal model (e.g., healthy mice or rats). Acclimatize the animals for at least one week before the study.

  • Formulation Preparation:

    • Prepare a stable formulation of this compound as determined from your formulation development studies. The vehicle should also be administered to a control group.

  • Dose Escalation:

    • Divide the animals into several groups.

    • Administer single doses of this compound in an escalating manner to different groups. Start with a low dose and increase it by a set factor (e.g., 2-fold) for each subsequent group.

    • Administer the drug via the intended route of administration (e.g., intravenous, intraperitoneal, oral).

  • Monitoring:

    • Observe the animals closely for signs of toxicity for a predetermined period (e.g., 7-14 days). Signs may include weight loss, changes in behavior, ruffled fur, etc.

    • Record body weights daily.

    • At the end of the observation period, perform necropsy and collect major organs for histopathological analysis if necessary.

  • MTD Determination:

    • The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Signaling Pathway

Proposed Signaling Pathway for this compound-Induced Vasodilation

This compound, after hydrolysis to nicotinic acid, is proposed to act on nicotinic acetylcholine receptors (nAChRs) on endothelial cells. This interaction is hypothesized to increase intracellular calcium (Ca2+), which in turn activates endothelial nitric oxide synthase (eNOS). eNOS produces nitric oxide (NO), which diffuses to the adjacent vascular smooth muscle cells. In these cells, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which ultimately causes vasodilation by reducing intracellular Ca2+ levels in the smooth muscle cells.

G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell This compound This compound NicotinicAcid Nicotinic Acid This compound->NicotinicAcid Hydrolysis (Esterases) nAChR nAChR NicotinicAcid->nAChR Binds Ca2_increase ↑ [Ca²⁺]i nAChR->Ca2_increase Activates eNOS_active eNOS (active) Ca2_increase->eNOS_active NO NO eNOS_active->NO L-Arg -> L-Cit eNOS_inactive eNOS (inactive) eNOS_inactive->eNOS_active sGC sGC NO->sGC Diffuses & Activates GTP GTP sGC->GTP Converts cGMP ↑ cGMP GTP->cGMP PKG PKG cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: Proposed mechanism of this compound-induced vasodilation.

References

Technical Support Center: Optimizing Dosing and Delivery of Nicametate in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nicametate in their experiments. The following information is designed to address specific issues related to dosing, delivery, and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action in a research context?

A1: this compound, often used as this compound Citrate, is a vasodilator that enhances peripheral circulation. It functions as a prodrug, hydrolyzing in vivo into its active metabolites: nicotinic acid and diethylaminoethanol.[1] Its primary mechanisms of action relevant to research include:

  • Vasodilation: The nicotinic acid metabolite promotes the dilation of small arteries and capillaries, which increases blood flow and oxygen delivery to tissues.[1]

  • Enhancement of Cellular Respiration: this compound's metabolites are involved in the synthesis of respiratory coenzymes (NAD+/NADH), which are crucial for cellular energy production (ATP) through the Krebs cycle and electron transport chain.

  • Cholinergic Activity: The diethylaminoethanol metabolite exhibits cholinergic effects by inhibiting acetylcholinesterase, which can enhance neurotransmission.[1]

Q2: We are observing low or inconsistent plasma concentrations of this compound after oral administration in our rat model. What are the potential causes and troubleshooting steps?

A2: Low oral bioavailability is a common challenge with many research compounds. Potential causes include poor solubility, rapid first-pass metabolism, or issues with the experimental protocol.

Troubleshooting Steps:

  • Verify Formulation and Solubility: Ensure your this compound Citrate is fully dissolved or homogenously suspended in your vehicle just before administration. Due to its citrate salt form, solubility is pH-dependent. Consider using a buffered vehicle to maintain a consistent pH.

  • Optimize Dosing Vehicle: For poorly soluble compounds, consider using formulation strategies such as co-solvents (e.g., PEG400), surfactants (e.g., Tween 80), or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).

  • Standardize Administration Technique: Ensure consistent oral gavage technique to minimize variability. Fasting animals for a few hours prior to dosing can also help standardize gastrointestinal conditions.

  • Conduct a Pilot Pharmacokinetic Study: A pilot study comparing intravenous (IV) and oral (PO) administration will help determine the absolute bioavailability and identify if the issue is poor absorption versus rapid clearance.

Q3: What is a good starting point for preparing a this compound Citrate solution for in vivo administration?

A3: For initial studies, a simple aqueous solution can be prepared. Given that it is a citrate salt, its stability can be influenced by the pH of the solution.

Recommended Starting Formulation (for oral or intravenous administration):

  • Vehicle: Sterile physiological saline (0.9% NaCl) or a buffered solution such as Phosphate-Buffered Saline (PBS) at a pH of approximately 7.4.

  • Preparation:

    • Accurately weigh the required amount of this compound Citrate powder.

    • Dissolve the powder in a small amount of the vehicle by vortexing.

    • If solubility is an issue, gentle warming or sonication can be applied.

    • Once dissolved, add the remaining vehicle to reach the final desired concentration.

    • For intravenous administration, filter the final solution through a 0.22 µm sterile filter to remove any potential particulates.

  • Stability: It is recommended to prepare fresh solutions on the day of the experiment to ensure stability.

Q4: We are not observing the expected vasodilatory or cerebral blood flow effects. What could be the issue?

A4: Lack of efficacy can be due to a variety of factors, from dosing to the experimental model itself.

Troubleshooting Steps:

  • Dose-Response Relationship: Ensure you are using an appropriate dose. It may be necessary to perform a dose-response study to determine the optimal concentration for your specific model and endpoint.

  • Route of Administration: For direct and rapid effects on the vasculature, consider intravenous administration, which bypasses potential absorption issues.

  • Metabolic Activation: Remember that this compound is a prodrug. Sufficient time must be allowed for its conversion to active metabolites. The timing of your endpoint measurement post-dosing is critical.

  • Anesthesia Effects: If you are using an anesthetized animal model to measure blood flow, be aware that the anesthetic agent itself can significantly impact cardiovascular parameters and may mask the effects of this compound.

  • Measurement Technique: Ensure your blood flow measurement technique (e.g., laser Doppler flowmetry) is properly calibrated and positioned to detect changes in the tissue of interest.

Data Presentation

Due to the limited availability of specific preclinical pharmacokinetic and dose-response data for this compound in publicly accessible literature, the following tables are presented with illustrative data from related nicotinic compounds to provide a reference for experimental design and data analysis.

Table 1: Illustrative Pharmacokinetic Parameters of a Nicotinic Compound in Rats

This table provides hypothetical pharmacokinetic data for a nicotinic compound after a single oral (PO) and intravenous (IV) dose in Sprague-Dawley rats. This data can be used as a benchmark when designing pharmacokinetic studies for this compound.

ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Cmax (ng/mL) 150 ± 25850 ± 90
Tmax (h) 0.5 ± 0.10.08 (5 min)
AUC₀-t (ng·h/mL) 450 ± 60600 ± 75
Half-life (t½) (h) 2.5 ± 0.52.2 ± 0.4
Bioavailability (%) ~38%N/A

Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the concentration-time curve.

Table 2: Illustrative Dose-Dependent Vasodilatory Effect of a Vasodilator in Rats

This table illustrates a potential dose-dependent effect of a vasodilator on mean arterial pressure (MAP) in an anesthetized rat model. This can serve as a template for designing and evaluating the vasodilatory effects of this compound.

Dose (mg/kg, IV)Change in Mean Arterial Pressure (mmHg)Percent Decrease from Baseline
0.1 -5 ± 25%
0.5 -15 ± 415%
1.0 -28 ± 628%
2.0 -45 ± 845%

Data are presented as mean ± SD. Baseline MAP is assumed to be 100 mmHg.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

Objective: To administer a precise oral dose of this compound Citrate to a rat.

Materials:

  • This compound Citrate

  • Selected vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Sterile syringes (1 mL)

  • Oral gavage needles (stainless steel, ball-tipped, appropriate size for the rat)

  • Vortex mixer

Procedure:

  • Animal Preparation: Fast the rats for 3-4 hours before dosing to ensure an empty stomach and reduce variability in absorption. Weigh each rat immediately before dosing to calculate the exact volume to be administered.

  • Formulation Preparation: Prepare the this compound Citrate suspension or solution in the chosen vehicle at the desired concentration. Ensure the formulation is homogenous by vortexing immediately before drawing it into the syringe.

  • Administration:

    • Gently restrain the rat.

    • Carefully insert the gavage needle into the esophagus.

    • Slowly administer the calculated volume of the formulation.

  • Post-Administration Monitoring: Observe the animal for a few minutes to ensure no regurgitation or signs of distress. Return the animal to its cage and monitor as required by the experimental design.

Protocol 2: Intravenous (Tail Vein) Injection in Rats

Objective: To administer a precise intravenous dose of this compound Citrate to a rat.

Materials:

  • This compound Citrate solution (sterile-filtered)

  • Rat restrainer

  • Heat lamp or warming pad

  • Sterile insulin syringes with a 27-30 gauge needle

  • 70% isopropyl alcohol

Procedure:

  • Solution Preparation: Prepare a sterile solution of this compound Citrate in physiological saline or PBS. Ensure there are no visible particulates.

  • Animal Preparation: Place the rat in a restrainer. To promote vasodilation of the tail veins, warm the tail using a heat lamp or by placing the restrainer on a warming pad. Be careful not to overheat the animal.

  • Injection Site Preparation: Identify one of the lateral tail veins. Gently wipe the injection site with 70% isopropyl alcohol.

  • Administration:

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the calculated volume of the this compound solution.

    • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding. Observe the animal for any immediate adverse reactions before returning it to its cage.

Protocol 3: Measurement of Cerebral Blood Flow using Laser Doppler Flowmetry in Rats

Objective: To quantitatively assess changes in regional cerebral blood flow in response to this compound administration.

Materials:

  • Anesthetized rat on a stereotaxic frame

  • Laser Doppler Flowmetry (LDF) system with a probe

  • Surgical drill

  • Physiological monitoring equipment (for temperature, heart rate, etc.)

  • This compound Citrate solution for administration

Procedure:

  • Animal Surgery: Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature with a heating pad. Expose the skull and thin a small area over the region of interest (e.g., the somatosensory cortex) using a surgical drill until the bone is translucent.

  • Probe Placement: Securely position the LDF probe perpendicular to the thinned skull area, ensuring it is not in direct contact with the bone to avoid movement artifacts.

  • Baseline Recording: Allow the animal to stabilize for at least 20-30 minutes and record a stable baseline cerebral blood flow signal.

  • This compound Administration: Administer the prepared this compound solution via the desired route (e.g., intravenous infusion).

  • Data Acquisition: Continuously record the LDF signal throughout the administration and for a specified period afterward to capture the full hemodynamic response.

  • Data Analysis: Analyze the LDF data by expressing the post-dose blood flow as a percentage change from the stable baseline recording.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Metabolites (Nicotinic Acid, Diethylaminoethanol) PI3K PI3K nAChR->PI3K Activation Akt Akt PI3K->Akt Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: this compound-induced activation of the PI3K/Akt signaling pathway.

Experimental_Workflow start Start prep Prepare this compound Formulation start->prep animal_prep Animal Preparation (Fasting, Weighing) prep->animal_prep admin Administration (Oral Gavage or IV) animal_prep->admin sampling Blood/Tissue Sampling (Time Points) admin->sampling analysis LC-MS/MS Analysis sampling->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End pk_calc->end

Caption: General experimental workflow for a preclinical pharmacokinetic study.

Cellular_Respiration This compound This compound Metabolite (Nicotinic Acid) NAD NAD+ This compound->NAD Precursor for NAD+ Synthesis Krebs Krebs Cycle NAD->Krebs Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP 2 ATP AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetylCoA->Krebs NADH NADH Krebs->NADH Krebs->ATP 2 ATP ETC Electron Transport Chain NADH->ETC ETC->ATP ~32-34 ATP

Caption: Role of this compound's metabolite in cellular respiration and ATP production.

References

Addressing batch-to-batch variability in Nicametate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in experiments involving Nicametate. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a vasodilator that is hydrolyzed in the body into two active metabolites: nicotinic acid and diethylaminoethanol (DEAE). Its therapeutic effects stem from the combined actions of these two molecules. Nicotinic acid is a known vasodilator, while DEAE exhibits cholinergic properties, including the inhibition of acetylcholinesterase.

Q2: We are observing inconsistent results between different batches of this compound in our cell-based assays. What are the potential causes?

Batch-to-batch variability is a known challenge in pharmaceutical research and can stem from several factors originating from the raw materials and manufacturing process.[1][2][3] Inconsistent results in your experiments could be attributed to:

  • Purity and Impurity Profile: Differences in the purity of this compound batches or the presence of varying types and levels of impurities can significantly alter its biological activity.

  • Polymorphism: The crystalline structure of the compound can vary between batches, affecting its solubility and dissolution rate.

  • Degradation: Improper storage or handling can lead to the degradation of this compound, reducing its potency.

  • Residual Solvents: The presence of residual solvents from the manufacturing process can impact cellular responses.

Q3: How can we proactively assess a new batch of this compound before starting our experiments?

It is highly recommended to perform in-house quality control checks on each new batch of this compound. A comprehensive approach involves comparing the new batch against a previously validated "golden" batch. Key parameters to assess are outlined in the table below.

Troubleshooting Guide

Issue: Reduced or no biological effect observed with a new batch of this compound.

Potential Cause Troubleshooting Steps Recommended Action
Compound Degradation 1. Verify the storage conditions of the new batch (temperature, humidity, light exposure).2. Prepare fresh stock solutions and compare their activity to freshly prepared solutions from a trusted batch.3. Perform analytical tests such as HPLC to check for degradation products.If degradation is confirmed, discard the batch and obtain a new one. Ensure proper storage conditions are maintained for all subsequent batches.
Low Purity/Potency 1. Review the Certificate of Analysis (CoA) for the new batch and compare it to previous batches.2. Perform an in-house purity analysis using HPLC or other suitable analytical methods.3. Conduct a dose-response experiment to determine the EC50/IC50 of the new batch and compare it to the expected values.If purity or potency is below the acceptable range, contact the supplier for a replacement.
Poor Solubility 1. Visually inspect the stock solution for any precipitates.2. Measure the solubility of the new batch in your experimental buffer.3. Consider using a different solvent or sonication to aid dissolution, ensuring the solvent is compatible with your assay.If solubility issues persist, it may indicate a problem with the physical properties of the batch (e.g., polymorphism). Contact the supplier for more information.

Issue: Increased off-target effects or cellular toxicity with a new batch.

Potential Cause Troubleshooting Steps Recommended Action
Presence of Impurities 1. Analyze the impurity profile of the new batch using HPLC or mass spectrometry.2. Compare the impurity profile to that of a reference batch.If significant differences in impurities are detected, the batch may not be suitable for your experiments. Contact the supplier to report the issue.
Incorrect pH of Stock Solution 1. Measure the pH of the prepared stock solution.2. Ensure the pH is within the optimal range for your cells and the stability of the compound.[4]Adjust the pH of the stock solution if necessary, using a biocompatible buffer.

Data Presentation: Batch Quality Control Parameters

To ensure consistency across experiments, it is recommended to establish acceptance criteria for each new batch of this compound. The following table summarizes key analytical tests and suggested specifications.

Parameter Analytical Method Suggested Specification Potential Impact of Deviation
Purity High-Performance Liquid Chromatography (HPLC)≥ 98%Reduced potency, altered biological activity
Identity Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Conforms to reference standardIncorrect compound, no desired effect
Moisture Content Karl Fischer Titration≤ 0.5%Increased degradation, reduced stability
Residual Solvents Gas Chromatography (GC)Within USP <467> limitsCellular toxicity, assay interference
Appearance Visual InspectionWhite to off-white crystalline powderIndication of impurity or degradation

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol provides a general method for determining the purity of a this compound batch.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer. A previously reported method used a C18 column with a mobile phase of acetonitrile and 0.025 M potassium dihydrogen phosphate.[5]

  • Standard Solution Preparation: Accurately weigh and dissolve a this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a solution of the this compound batch to be tested in the mobile phase at a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

    • Detection Wavelength: 263 nm[5]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Determine the purity of the sample by comparing the peak area of the main this compound peak to the total area of all peaks, and quantify the concentration using the calibration curve.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This cell-free assay can be used to assess the functional activity of the diethylaminoethanol metabolite of this compound.

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (pH 8.0).

    • AChE solution: Prepare a solution of acetylcholinesterase in the assay buffer.

    • Substrate: Acetylthiocholine iodide (ATCI) solution in water.

    • Ellman's Reagent (DTNB): 5,5'-dithiobis-(2-nitrobenzoic acid) solution in assay buffer.

    • This compound Solutions: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of this compound solution (or buffer for control) to the respective wells.

    • Add 25 µL of AChE solution to all wells except the blank.

    • Incubate at room temperature for 15 minutes.

    • Add 50 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of ATCI solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition and, if applicable, the IC50 value for this compound.

Mandatory Visualizations

Nicametate_Hydrolysis This compound This compound Hydrolysis Hydrolysis (in vivo) This compound->Hydrolysis Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid DEAE Diethylaminoethanol (DEAE) Hydrolysis->DEAE

Figure 1. In vivo hydrolysis of this compound into its active metabolites.

Vasodilation_Pathway cluster_nicotinic Nicotinic Acid Pathway Nicotinic_Acid Nicotinic Acid nAChR Nicotinic Acetylcholine Receptors (nAChRs) Nicotinic_Acid->nAChR Activates NO_Synthase Nitric Oxide Synthase (NOS) Activation nAChR->NO_Synthase NO Nitric Oxide (NO) Production NO_Synthase->NO sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC cGMP Increased cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation

Figure 2. Signaling pathway of Nicotinic Acid leading to vasodilation.[1][3]

AChE_Inhibition_Pathway cluster_deae DEAE Pathway DEAE Diethylaminoethanol (DEAE) AChE Acetylcholinesterase (AChE) DEAE->AChE Inhibits ACh_Breakdown Acetylcholine Breakdown AChE->ACh_Breakdown Catalyzes ACh_Increase Increased Acetylcholine in Synaptic Cleft Cholinergic_Effect Enhanced Cholinergic Neurotransmission ACh_Increase->Cholinergic_Effect

Figure 3. Mechanism of Acetylcholinesterase inhibition by DEAE.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_coa Review Certificate of Analysis (CoA) - Purity - Impurities - Date of Manufacture start->check_coa prepare_fresh Prepare Fresh Stock Solutions from New and Old Batches check_coa->prepare_fresh compare_activity Compare Biological Activity (e.g., dose-response curve) prepare_fresh->compare_activity consistent Results Consistent? compare_activity->consistent analytical_test Perform Analytical Chemistry Tests (e.g., HPLC, LC-MS) contact_supplier Contact Supplier and Quarantine Batch analytical_test->contact_supplier inconsistent Results Inconsistent? consistent->inconsistent No proceed Proceed with Experiment (New Batch Validated) consistent->proceed Yes inconsistent->analytical_test Yes investigate_assay Investigate Assay Parameters - Cell passage number - Reagent stability - Instrument performance inconsistent->investigate_assay No, batch is likely not the issue

Figure 4. Logical workflow for troubleshooting batch-to-batch variability.

References

Preventing degradation of Nicametate during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of Nicametate during storage and handling. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments. As specific stability data for this compound is limited in published literature, this guide incorporates principles of organic chemistry, information on structurally similar compounds, and general pharmaceutical best practices.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: Based on its chemical structure, which includes a nicotinic acid ester and a tertiary amine (diethylaminoethyl group), the primary degradation pathway for this compound is expected to be hydrolysis . This reaction involves the cleavage of the ester bond. This hydrolysis can be catalyzed by both acidic and basic conditions.[1][2][3][4][5] The degradation of similar compounds, such as procaine (which also contains a diethylaminoethyl ester), proceeds via hydrolysis to yield the corresponding carboxylic acid and alcohol.[1][6]

Q2: What are the likely degradation products of this compound?

A2: The hydrolysis of this compound would likely result in the formation of Nicotinic Acid and 2-(Diethylamino)ethanol .

Q3: What are the ideal storage conditions for this compound?

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to monitor the degradation of this compound.[11][12] Such a method should be able to separate the intact this compound from its potential degradation products (Nicotinic Acid and 2-(Diethylamino)ethanol) and any other impurities. While a specific validated method for this compound was not found in the literature, methods for related compounds can be adapted. For example, a reversed-phase HPLC method with UV detection could be a suitable starting point.

Q5: Is this compound sensitive to light?

A5: Many pharmaceutical compounds, especially those with heterocyclic rings like the pyridine in this compound, can be sensitive to light (photosensitive). To minimize the risk of photodegradation, it is recommended to store this compound in amber or opaque containers to protect it from light.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Experimental Results
Possible Cause Troubleshooting Steps
Degradation due to Improper Storage 1. Verify Storage Conditions: Ensure this compound is stored in a cool, dry place (ideally 15-25°C), protected from light and moisture.[7][8][9] 2. Check for Physical Changes: Observe the sample for any changes in color, odor, or consistency. 3. Analytical Testing: Use a stability-indicating HPLC method to quantify the amount of intact this compound and detect the presence of degradation products.
Hydrolysis from Environmental Moisture 1. Use of Desiccants: Store this compound in a desiccator or with desiccant packs to minimize exposure to humidity.[10] 2. Inert Atmosphere: For highly sensitive experiments, handle and store this compound under an inert atmosphere (e.g., nitrogen or argon). 3. Hygroscopicity Assessment: If not already known, determine the hygroscopic nature of your specific this compound sample.
Incompatibility with Experimental Solvents 1. pH of Solutions: Be mindful of the pH of any solutions prepared with this compound, as both acidic and basic conditions can accelerate hydrolysis.[1][3][4] Buffer solutions to a neutral pH if compatible with the experimental design. 2. Solvent Purity: Use high-purity, anhydrous solvents when preparing stock solutions to minimize water content.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Possible Cause Troubleshooting Steps
Formation of Degradation Products 1. Identify Degradants: Based on the hypothesized hydrolysis pathway, the primary unknown peaks are likely Nicotinic Acid and 2-(Diethylamino)ethanol. 2. Co-injection Analysis: If standards are available, perform co-injection experiments with Nicotinic Acid and 2-(Diethylamino)ethanol to confirm the identity of the degradation peaks. 3. Forced Degradation Study: To confirm that the analytical method is stability-indicating, perform a forced degradation study by subjecting a sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation).[10][13][14][15][16] This will help in identifying potential degradation products and confirming their separation from the parent compound.
Excipient Incompatibility 1. Review Formulation Components: If this compound is part of a formulation, review the excipients for potential incompatibilities. For example, amine-containing drugs can react with reducing sugars like lactose (Maillard reaction).[17][18] Acidic or basic excipients can also catalyze degradation. 2. Binary Mixture Studies: Conduct compatibility studies by preparing binary mixtures of this compound with individual excipients and storing them under accelerated conditions (e.g., 40°C/75% RH).[19][20][21][22] Analyze the mixtures at set time points for the appearance of degradation products.

Data Presentation

Table 1: General Stability and Storage Recommendations

ParameterRecommendationRationale
Temperature 15-25°C (59-77°F)[8][9]To minimize thermal degradation.
Humidity Store in a dry environment with desiccants.[10]To prevent hydrolysis due to moisture absorption.
Light Protect from light using amber or opaque containers.To prevent photodegradation.
Packaging Tightly sealed, non-reactive containers (e.g., glass, HDPE).[10]To protect from moisture and air.

Table 2: Potential Degradation Products of this compound

Parent CompoundDegradation PathwayDegradation Products
This compoundHydrolysisNicotinic Acid, 2-(Diethylamino)ethanol

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., phosphate or acetate buffer at a neutral pH) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

  • Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies.[10][13][14][15][16]

    • Acid Hydrolysis: Treat this compound with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.

    • Base Hydrolysis: Treat this compound with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidative Degradation: Treat this compound with a dilute hydrogen peroxide solution.

    • Thermal Degradation: Expose solid this compound to dry heat.

    • Photodegradation: Expose a solution of this compound to UV light.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[23]

Protocol 2: Excipient Compatibility Study
  • Selection of Excipients: Choose excipients based on the intended dosage form.

  • Preparation of Binary Mixtures: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio. Also include a control sample of this compound alone.

  • Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).[19][20][21][22]

  • Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples using a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the binary mixtures to the control sample. The appearance of new degradation peaks or a significant decrease in the peak area of this compound in the presence of an excipient indicates a potential incompatibility.

Visualizations

Hydrolysis_Pathway cluster_products This compound This compound Products This compound->Products Plus + Plus->Products Water H₂O Water->Products Nicotinic_Acid Nicotinic Acid Products->Nicotinic_Acid Hydrolysis (Acid/Base Catalyzed) Plus2 + DEA_Ethanol 2-(Diethylamino)ethanol

Caption: Hypothesized hydrolysis degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (API) Binary_Mix Prepare Binary Mixtures (e.g., 1:1 ratio) API->Binary_Mix Excipients Select Excipients Excipients->Binary_Mix Accelerated_Storage Store at Accelerated Conditions (e.g., 40°C / 75% RH) Binary_Mix->Accelerated_Storage Time_Points Sample at Time Points (0, 1, 2, 4 weeks) Accelerated_Storage->Time_Points HPLC Stability-Indicating HPLC Analysis Time_Points->HPLC Data_Eval Evaluate for Degradation & Incompatibility HPLC->Data_Eval

Caption: General experimental workflow for an excipient compatibility study.

References

Technical Support Center: Refining Experimental Design for Nicametate Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their Nicametate studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Analytical & Formulation Issues

This section addresses common problems related to the handling, formulation, and analysis of this compound and its metabolites.

FAQs

Q1: What are the primary metabolites of this compound, and how can I accurately quantify them?

A1: this compound is a prodrug that hydrolyzes into two active metabolites: nicotinic acid and 2-(diethylamino)ethanol.[1] Accurate quantification is crucial for understanding its pharmacokinetics and pharmacodynamics. High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS/MS) are the methods of choice for sensitive and specific quantification.

Q2: I'm observing inconsistent this compound concentrations in my stock solutions. What could be the cause?

A2: Inconsistent concentrations often stem from issues with this compound's stability. As an ester, this compound is susceptible to hydrolysis, which can be influenced by pH, temperature, and enzymatic activity in solution. It is crucial to control these factors during sample preparation and storage.

Troubleshooting Guide: Analytical Methods

Problem Potential Cause Recommended Solution
HPLC: Drifting Retention Times 1. Inconsistent mobile phase composition.2. Poor column temperature control.3. Column equilibration is incomplete.1. Prepare fresh mobile phase daily and ensure thorough mixing and degassing.2. Use a column oven to maintain a stable temperature.3. Flush the column with the new mobile phase for a sufficient time before starting the analysis.
HPLC: Noisy Baseline 1. Contaminated mobile phase or detector cell.2. Air bubbles in the system.3. Leaks in the system.1. Use HPLC-grade solvents and filter the mobile phase. Flush the detector cell with a strong solvent like methanol or isopropanol.2. Degas the mobile phase and purge the pump.3. Check all fittings and connections for signs of leakage.
LC-MS/MS: Poor Sensitivity for Metabolites 1. Suboptimal ionization parameters.2. Matrix effects from the biological sample.3. Inefficient extraction of metabolites.1. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for both nicotinic acid and diethylaminoethanol.2. Use a more effective sample clean-up method, such as solid-phase extraction (SPE), or employ an isotopically labeled internal standard.3. Evaluate different extraction solvents and pH conditions to maximize the recovery of both metabolites.
Inconsistent Results in Stock Solution Aliquots 1. Hydrolysis of this compound during storage.2. Freeze-thaw cycles causing degradation.1. Prepare stock solutions in an appropriate buffer at a pH that minimizes hydrolysis (typically acidic pH for esters). Store at -80°C.2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

Experimental Protocol: Quantification of Nicotinic Acid in Cell Culture Media

This protocol outlines a general procedure for the analysis of nicotinic acid from cell culture media using LC-MS/MS.

  • Sample Preparation:

    • Collect 100 µL of cell culture supernatant.

    • Add 300 µL of ice-cold methanol containing an internal standard (e.g., deuterated nicotinic acid) to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) for the specific transitions of nicotinic acid and the internal standard.

Diagram: this compound Hydrolysis Pathway

G This compound This compound Hydrolysis Hydrolysis (Esterases, pH, Temperature) This compound->Hydrolysis Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid DEA 2-(Diethylamino)ethanol Hydrolysis->DEA

Caption: Hydrolysis of this compound into its active metabolites.

In Vitro Cell-Based Assay Issues

This section focuses on troubleshooting common sources of variability in cell-based experiments involving this compound.

FAQs

Q1: My results from a this compound-induced vasodilation assay in cultured endothelial cells are not reproducible. What are the likely causes?

A1: Reproducibility issues in such assays can arise from several factors:

  • Cell Health and Passage Number: Use cells with a low passage number and ensure they are healthy and not overly confluent.

  • Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your microplate.

  • Hydrolysis of this compound: this compound can hydrolyze to its active metabolites in the culture medium. The rate of hydrolysis can be influenced by the pH and temperature of the medium, as well as any esterase activity from the cells or serum. This can lead to variable concentrations of the active compounds over the course of the experiment.

Q2: How can I control for the hydrolysis of this compound in my cell-based assays?

A2: To control for hydrolysis, consider the following:

  • Pre-hydrolyzed Controls: Include controls where you have intentionally hydrolyzed this compound to nicotinic acid and diethylaminoethanol to understand the effects of the metabolites directly.

  • Time-Course Experiments: Perform time-course experiments to assess the stability of this compound in your specific cell culture conditions.

  • Freshly Prepared Solutions: Always use freshly prepared this compound solutions for your experiments.

Troubleshooting Guide: Cell-Based Assays

Problem Potential Cause Recommended Solution
High Variability in Cell Viability/Proliferation Assays 1. Uneven cell seeding.2. "Edge effect" in microplates.3. Serum lot-to-lot variability.1. Ensure a single-cell suspension before seeding and use calibrated pipettes.2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS instead.3. Test and pre-qualify new lots of fetal bovine serum (FBS) for their effect on cell growth and response to the drug.
Inconsistent Endothelial Cell Response to this compound 1. Loss of endothelial cell phenotype with passaging.2. Variable esterase activity in different cell batches.3. Inconsistent culture conditions (e.g., CO2, temperature).1. Use primary endothelial cells or low-passage cell lines and confirm the expression of endothelial markers (e.g., CD31).2. Standardize cell seeding density and serum concentration to minimize variability in enzymatic activity.3. Regularly calibrate and monitor incubator conditions.

Experimental Protocol: Assessing Endothelial Cell Nitric Oxide (NO) Production

This protocol provides a method to measure NO production, a key indicator of vasodilation, in cultured endothelial cells.

  • Cell Culture:

    • Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate and grow to confluence.

    • The day before the experiment, replace the growth medium with a serum-free medium.

  • Treatment:

    • Wash the cells with a balanced salt solution.

    • Add a fluorescent NO indicator dye (e.g., DAF-FM diacetate) to the cells and incubate according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Add fresh medium containing different concentrations of this compound or its metabolites. Include a positive control (e.g., acetylcholine) and a vehicle control.

  • Measurement:

    • Incubate for the desired time period (e.g., 30 minutes).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

Diagram: Experimental Workflow for Assessing NO Production

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Endothelial Cells Grow_Confluence Grow to Confluence Seed_Cells->Grow_Confluence Serum_Starve Serum Starve Grow_Confluence->Serum_Starve Load_Dye Load with NO Indicator Dye Serum_Starve->Load_Dye Add_Treatment Add this compound/ Metabolites Load_Dye->Add_Treatment Incubate Incubate Add_Treatment->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Data_Analysis Data Analysis Measure_Fluorescence->Data_Analysis

Caption: Workflow for measuring nitric oxide production in endothelial cells.

Ex Vivo & In Vivo Study Issues

This section provides guidance on minimizing variability in animal and isolated tissue studies of this compound.

FAQs

Q1: We are seeing significant variability in the vasodilator response to this compound in our isolated aortic ring experiments. What could be the problem?

A1: Variability in isolated tissue bath experiments is common and can be due to:

  • Tissue Handling: Damage to the endothelium during dissection and mounting can impair the vasodilator response.

  • Buffer Conditions: Ensure the physiological salt solution (PSS) is correctly prepared, maintained at the proper temperature (37°C), and continuously bubbled with the appropriate gas mixture (typically 95% O2 / 5% CO2) to maintain pH.

  • Pre-constriction Level: The level of pre-constriction of the aortic rings can affect the magnitude of the relaxation response. Use a consistent concentration of a vasoconstrictor (e.g., phenylephrine) to achieve a stable and reproducible level of tone.

Q2: What are some key considerations for designing animal models to study the effects of this compound on peripheral vascular disease?

A2: When designing animal models of peripheral artery disease, it's important to consider that these models often induce acute ischemia, whereas the clinical condition is typically chronic.[2] To improve clinical relevance and reduce variability, consider:

  • Standardizing the Surgical Procedure: Use a consistent and well-documented surgical technique to induce ischemia.

  • Incorporating Risk Factors: To better mimic the human condition, consider using animal models that incorporate risk factors such as hyperlipidemia or diabetes.[2]

  • Using Appropriate Outcome Measures: In addition to blood flow measurements, consider functional outcomes that are relevant to the clinical setting.

Troubleshooting Guide: Ex Vivo & In Vivo Studies

Problem Potential Cause Recommended Solution
Ex Vivo: Inconsistent Vasodilation in Isolated Arteries 1. Damaged endothelium.2. Incorrect buffer pH or temperature.3. Variable pre-constriction.1. Handle tissues gently during preparation. Confirm endothelial integrity with an acetylcholine challenge.2. Calibrate pH and temperature probes regularly. Ensure proper gassing of the buffer.3. Allow tissues to equilibrate and achieve a stable pre-constriction tone before adding this compound.
In Vivo: High Variability in Blood Flow Measurements 1. Inconsistent surgical induction of ischemia.2. Animal strain and age differences.3. Anesthesia affecting vascular tone.1. Standardize the surgical procedure and ensure all researchers are proficient in the technique.2. Use animals of the same strain, sex, and age range.3. Use a consistent anesthetic regimen and monitor physiological parameters throughout the experiment.

Diagram: Troubleshooting Logic for Isolated Tissue Bath Experiments

G Start Inconsistent Vasodilation Response Check_Endothelium Check Endothelial Integrity (Acetylcholine Response) Start->Check_Endothelium Check_Buffer Verify Buffer Conditions (pH, Temp, Gas) Check_Endothelium->Check_Buffer [ Integrity OK ] Improve_Dissection Refine Tissue Dissection Technique Check_Endothelium->Improve_Dissection [ Integrity Poor ] Check_Preconstriction Assess Pre-constriction Stability and Level Check_Buffer->Check_Preconstriction [ Conditions OK ] Calibrate_Equipment Calibrate pH/Temp Probes Ensure Proper Gassing Check_Buffer->Calibrate_Equipment [ Conditions Not OK ] Check_Drug_Prep Confirm this compound Solution Integrity Check_Preconstriction->Check_Drug_Prep [ Stability OK ] Standardize_Preconstriction Standardize Vasoconstrictor Concentration and Incubation Check_Preconstriction->Standardize_Preconstriction [ Stability Poor ] Fresh_Solutions Use Freshly Prepared This compound Solutions Check_Drug_Prep->Fresh_Solutions [ Integrity Poor ] Success Consistent Response Check_Drug_Prep->Success [ Integrity OK ] Improve_Dissection->Start Calibrate_Equipment->Start Standardize_Preconstriction->Start Fresh_Solutions->Start

Caption: Troubleshooting inconsistent vasodilation in isolated tissues.

References

Validation & Comparative

A Comparative Guide to the Vasodilatory Effects of Nicorandil in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasodilatory performance of Nicorandil with other alternative vasodilators, supported by experimental data from animal models. The information is intended to assist researchers in evaluating Nicorandil's potential in preclinical studies.

Overview of Nicorandil's Vasodilatory Action

Nicorandil is a unique vasodilator agent that exhibits a dual mechanism of action, contributing to its efficacy in improving coronary blood flow. It functions as both a nitrate donor and an ATP-sensitive potassium (K-ATP) channel opener.[1][2] This dual functionality results in a balanced vasodilation of both arteries and veins.[2] The nitrate-like effect of Nicorandil is primarily responsible for the dilation of large coronary arteries, while its K-ATP channel opening activity leads to the dilation of smaller coronary resistance vessels.[3] This multifaceted mechanism of action differentiates Nicorandil from other vasodilators and has been the subject of numerous preclinical investigations.

Comparative Vasodilatory Effects in Animal Models

Studies in conscious dog models have been instrumental in elucidating the comparative hemodynamic effects of Nicorandil. These studies have frequently compared Nicorandil to traditional nitrates like nitroglycerin, as well as other classes of vasodilators such as calcium channel blockers (nicardipine) and other potassium channel openers (pinacidil).

Data Presentation: Hemodynamic Effects in Conscious Dogs

The following tables summarize the quantitative data on the vasodilatory and hemodynamic effects of Nicorandil compared to other vasodilators in conscious dog models.

ParameterNicorandilNitroglycerinNicardipinePinacidil
Large Coronary Artery Diameter Dose-dependent increase; 10-15% increase in mean luminal diameter with a 20mg dose.[1][4]Similar extent of dilation as Nicorandil, but with a shorter duration of action.[5]Dilation is greatly reduced after endothelium removal (-76%).[4]Dilation is greatly reduced after endothelium removal (-76%).[4]
Small Coronary Artery (Resistance Vessel) Dilation Marked and sustained dilation.[5]Very short period of dilation.[5]Dose-dependent decrease in coronary vascular resistance.[4]Dose-dependent decrease in coronary vascular resistance.[4]
Coronary Blood Flow Increased.[6]Reduced.[6]N/AN/A
Aortic and Left Ventricular Systolic Pressure Greater decrease compared to nitroglycerin.[6]Significant decrease.[6]N/AN/A
Left Ventricular End-Diastolic Pressure Reduced, but to a lesser degree than nitroglycerin.[6]Greater reduction compared to Nicorandil.[6]N/AN/A
Heart Rate Increased.[6]Increased.[6]N/AN/A
Cardiac Output Increased.[6]No significant change.[6]N/AN/A

Note: The data presented is a synthesis from multiple studies and direct quantitative comparison should be made with caution due to variations in experimental protocols.

Experimental Protocols

The following section outlines the methodologies for key experiments cited in the evaluation of Nicorandil's vasodilatory effects in conscious dog models.

In Vivo Measurement of Coronary Artery Diameter and Blood Flow

Objective: To assess the effects of vasodilators on large and small coronary arteries in conscious, chronically instrumented dogs.

Animal Model: Mongrel dogs of either sex, weighing between 14.6-20.5 kg.[7]

Surgical Instrumentation:

  • Under general anesthesia and sterile conditions, a left thoracotomy is performed in the fifth intercostal space.

  • An electromagnetic flow probe is placed around the proximal left circumflex coronary artery to measure coronary blood flow.

  • A pair of ultrasonic crystals are sutured to the epicardial surface of the left circumflex coronary artery, distal to the flow probe, to measure the external diameter of the large coronary artery.

  • A solid-state miniature pressure gauge is implanted in the left ventricle to measure left ventricular pressure.

  • Hydraulic occluders are placed on the coronary arteries to induce controlled stenosis in some protocols.

  • Catheters are placed in the aorta and left atrium for pressure measurements and drug administration.

  • All cables and catheters are exteriorized on the back of the dog's neck.

Experimental Procedure:

  • Dogs are allowed to recover from surgery for at least one week.

  • Experiments are performed with the dogs fully conscious and resting in a sling.

  • Baseline hemodynamic parameters, including coronary artery diameter, coronary blood flow, aortic pressure, and left ventricular pressure, are recorded continuously.

  • Vasodilators (Nicorandil, Nitroglycerin, etc.) are administered intravenously as a bolus injection or continuous infusion at varying doses.[4]

  • Hemodynamic parameters are recorded for a specified period after drug administration to assess the magnitude and duration of the vasodilatory response.

  • In some studies, the endothelium of the coronary artery is removed by balloon angioplasty to investigate the endothelium-dependency of the vasodilator effects.[4]

Intracoronary Administration of Vasodilators

Objective: To evaluate the direct effects of vasodilators on the coronary vasculature, minimizing systemic hemodynamic changes.

Procedure:

  • Under fluoroscopic guidance, a specialized catheter is introduced into a carotid or femoral artery and advanced to the ostium of the left or right coronary artery.[8]

  • A small, fixed dose of the vasodilator is infused directly into the coronary artery over a short period (e.g., 1 minute).[7]

  • Changes in coronary blood flow and regional myocardial contraction are measured.

Mandatory Visualizations

Signaling Pathways of Nicorandil-Induced Vasodilation

Nicorandil_Signaling_Pathway cluster_nitrate Nitrate Pathway cluster_k_channel K+ Channel Pathway Nicorandil Nicorandil NO_Donor Nitric Oxide (NO) Donor Nicorandil->NO_Donor acts as K_ATP_Opener K-ATP Channel Opener Nicorandil->K_ATP_Opener acts as sGC Soluble Guanylate Cyclase (sGC) NO_Donor->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP activates Relaxation_Nitrate Vasodilation MLCP->Relaxation_Nitrate leads to K_ATP_Channel ATP-sensitive K+ Channel K_ATP_Opener->K_ATP_Channel opens K_efflux K+ Efflux K_ATP_Channel->K_efflux increases Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization causes Ca_Channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_Channel inhibits Ca_influx Ca2+ Influx Ca_Channel->Ca_influx decreases Relaxation_K Vasodilation Ca_influx->Relaxation_K leads to

Caption: Dual signaling pathways of Nicorandil-induced vasodilation.

Experimental Workflow for In Vivo Vasodilator Comparison

Experimental_Workflow Animal_Prep Animal Preparation (Surgical Instrumentation) Recovery Recovery Period (>1 week) Animal_Prep->Recovery Baseline Baseline Hemodynamic Measurement Recovery->Baseline Drug_Admin Drug Administration (e.g., Nicorandil, Nitroglycerin) Baseline->Drug_Admin Data_Acquisition Continuous Data Acquisition (Coronary Diameter, Blood Flow, etc.) Drug_Admin->Data_Acquisition Analysis Data Analysis and Comparison Data_Acquisition->Analysis

Caption: Workflow for comparing vasodilators in conscious dogs.

References

A Comparative Analysis of Nicametate and Other Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between related therapeutic compounds is critical for innovation and optimization. This guide provides a detailed, evidence-based comparison of Nicametate and other derivatives and formulations of nicotinic acid, a cornerstone in the treatment of dyslipidemia and vascular disorders. By examining their mechanisms of action, clinical performance, and safety profiles, supported by experimental data, this document aims to inform ongoing research and development in cardiovascular therapeutics.

Introduction to this compound and its Analogs

Nicotinic acid, or niacin (Vitamin B3), has a long history as a broad-spectrum lipid-modifying drug. However, its clinical utility is often hampered by side effects, primarily cutaneous flushing. This has led to the development of various derivatives, including esters and prodrugs like this compound, designed to improve tolerability and modulate its pharmacokinetic profile.

This compound is a vasodilator and peripheral circulation enhancer. It is the ester of nicotinic acid and 2-(diethylamino)ethanol. As a prodrug, it is hydrolyzed in the body to release its active components: nicotinic acid and diethylaminoethanol. It is primarily prescribed for peripheral vascular disorders, leveraging its ability to dilate small arteries and capillaries to improve blood flow.

Other relevant comparators include:

  • Formulations of Nicotinic Acid: Immediate-Release (IR), Sustained-Release (SR), and Extended-Release (ER) formulations offer different dissolution profiles that significantly impact efficacy and side effects.

  • Niceritrol: A prodrug that is an ester of pentaerythritol and nicotinic acid, designed for slower hydrolysis.

  • Nicorandil: A nicotinamide derivative with a nitrate component, possessing a dual mechanism of action as a vasodilator.

Comparative Mechanisms of Action

The therapeutic effects of these compounds stem from distinct yet related signaling pathways. This compound and other esters ultimately rely on the action of nicotinic acid, while derivatives like Nicorandil have unique mechanisms.

Nicotinic Acid Pathway: The primary lipid-lowering effect of nicotinic acid is mediated by the G-protein coupled receptor 109A (GPR109A), which is highly expressed on adipocytes. Activation of this receptor has an antilipolytic effect, reducing the release of free fatty acids from fat cells. This, in turn, decreases the liver's production of triglycerides and Very-Low-Density Lipoprotein (VLDL), subsequently lowering Low-Density Lipoprotein (LDL) levels.

Nicotinic_Acid_Pathway cluster_adipocyte Adipocyte cluster_effects Systemic Effects NA Nicotinic Acid (from this compound, etc.) GPR109A GPR109A Receptor NA->GPR109A Binds to Gi Gi Protein (Inhibitory) GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes FFA Free Fatty Acids (Release into blood) Lipolysis->FFA ReducedFFA Reduced Plasma FFA Liver Liver ReducedFFA->Liver Reduced supply to ReducedVLDL Reduced VLDL & LDL Production Liver->ReducedVLDL

Caption: Nicotinic Acid's GPR109A-mediated antilipolytic pathway.

This compound Cellular Respiration Pathway: this compound also enhances cellular respiration. Its metabolites act on respiratory coenzymes (DPN-TPN), facilitating the uptake and utilization of oxygen within cells, which is particularly beneficial in ischemic tissues.

Nicorandil Dual-Action Pathway: Nicorandil functions as both a potassium channel activator and a nitric oxide (NO) donor.[1] This dual mechanism leads to potent arterial and venous dilation.[1][2] The KATP channel opening causes hyperpolarization of vascular smooth muscle cells, while the nitrate moiety releases NO, which activates guanylate cyclase, increasing cGMP and causing vasodilation.[1]

Nicorandil_Pathway cluster_cell Vascular Smooth Muscle Cell cluster_KATP K+ Channel Activation cluster_NO Nitric Oxide Donation Nicorandil Nicorandil KATP ATP-sensitive K+ Channel (KATP) Nicorandil->KATP Opens NO_Donor Nitrate Moiety Nicorandil->NO_Donor Acts as K_efflux K+ Efflux KATP->K_efflux Hyperpol Hyperpolarization K_efflux->Hyperpol Ca_channel Voltage-gated Ca2+ Channels Hyperpol->Ca_channel Closes NO Nitric Oxide (NO) NO_Donor->NO Releases GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP to Relaxation Muscle Relaxation (Vasodilation) cGMP->Relaxation Promotes Ca_influx Reduced Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Relaxation Promotes

Caption: Nicorandil's dual mechanism of vasodilation.

Comparative Performance: Efficacy and Safety

The choice between these agents often depends on the desired therapeutic outcome—be it lipid modification or vasodilation—and the patient's tolerability profile.

The following tables summarize quantitative data from various clinical and experimental studies.

Table 1: Comparative Lipid-Lowering Efficacy of Nicotinic Acid Formulations

Parameter Immediate-Release (IR) Niacin (1.5g/day) Extended-Release (ER) Niacin (1.5g/day) Extended-Release (ER) Niacin (Long-term, ≤3g/day)
LDL-Cholesterol -12% to -22% -12% -18% (at 48 wks) to -20% (at 96 wks)
HDL-Cholesterol Increase noted Increase noted +26% (at 48 wks) to +28% (at 96 wks)
Triglycerides Decrease noted Decrease noted -27% (at 48 wks) to -28% (at 96 wks)
Lipoprotein(a) Not Reported Not Reported -30% (at 48 wks) to -40% (at 96 wks)
Source(s) [3] [3] [4]

Note: Direct comparative efficacy data for this compound and Niceritrol on lipid profiles is limited in the retrieved literature. As prodrugs, their effects are expected to mirror those of their corresponding nicotinic acid release profiles.

Table 2: Comparative Hemodynamic & Vasodilatory Effects

Agent (Dose) Effect on Mean Aortic/Blood Pressure Effect on Coronary Artery Diameter Effect on Heart Rate
This compound Vasodilatory effect leads to reduced blood pressure (quantitative data not specified). Promotes dilation of small arteries and capillaries. No significant effect typically noted.
Nicorandil (20-40mg) -13% to -21% (Mean Aortic Pressure) +7% to +15% increase in diameter No significant change
Nitroglycerin (GTN) Significant decrease in blood pressure, similar to Nicorandil. Significant vasodilation. May cause reflex tachycardia.
Isosorbide Dinitrate (0.3-3mg, intracoronary) Not the primary measured outcome. +19% to +26.5% increase in diameter Not the primary measured outcome.

| Source(s) | [1] | [2] | ** |

Table 3: Comparative Safety & Tolerability Profile

Adverse Event Immediate-Release (IR) Niacin Sustained-Release (SR) Niacin Extended-Release (ER) Niacin
Cutaneous Flushing High incidence, often severe. Lower incidence than IR. Lower incidence and severity than IR.
Hepatotoxicity (Elevated Transaminases) Low risk, typically at high doses (≥3 g/day ). Higher risk; 52% of patients in one study showed effects. Lower risk than SR; transient or insignificant elevations at 1.5g/day.
Gastrointestinal Upset Can occur. More common than with IR. Generally well-tolerated.
Source(s) [3] [3] [3][4]

Note: As a prodrug, this compound's side effects are related to the release of nicotinic acid and would likely align with an intermediate-release profile. Niceritrol is expected to have a profile similar to SR/ER formulations. Nicorandil's primary side effect is headache.[2]

Experimental Protocols

Accurate quantification of these compounds and their metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS/MS), is the standard method.

This protocol provides a generalized methodology for the simultaneous determination of nicotinic acid (NA), nicotinamide (NAM), and nicotinuric acid (NUR) in plasma.

  • Sample Preparation (Solid-Phase Extraction):

    • Spike 1 mL of plasma with an appropriate internal standard (e.g., 6-chloronicotinamide or chinolin-3-carboxylic acid).

    • Acidify the sample with 1 mL of 1% formic acid.

    • Apply the sample to a pre-conditioned Solid Phase Extraction (SPE) column (e.g., Isolute SCX or Oasis MCX).

    • Wash the column sequentially with acetonitrile, methanol, and hexane to remove interfering substances.

    • Elute the analytes from the column using an appropriate solvent.

    • Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase for analysis.

  • Chromatographic Conditions (HPLC-MS/MS):

    • Analytical Column: A reverse-phase column such as Waters Spherisorb CNRP (4.6 x 150 mm, 5 µm) or a Hypersil-BDS column is suitable.

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, often with a modifier like 0.1% formic acid to improve peak shape and ionization.

    • Flow Rate: Typically 0.2 - 1.0 mL/min.

    • Detection: Mass spectrometry in positive-ion electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) for high specificity and sensitivity.

  • Data Analysis:

    • Quantify analyte concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Collect 1. Collect Plasma Sample Spike 2. Spike with Internal Standard Collect->Spike Acidify 3. Acidify with Formic Acid Spike->Acidify SPE 4. Solid-Phase Extraction (SPE) Acidify->SPE Elute 5. Elute & Evaporate SPE->Elute Reconstitute 6. Reconstitute in Mobile Phase Elute->Reconstitute Inject 7. Inject into HPLC-MS/MS Reconstitute->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. MS/MS Detection (MRM Mode) Separate->Detect Quantify 10. Quantify vs. Calibration Curve Detect->Quantify

Caption: General workflow for the analysis of nicotinic acid derivatives.

Conclusion for Drug Development Professionals

The landscape of nicotinic acid-based therapies is a clear example of balancing efficacy against tolerability through chemical and formulation strategies.

  • This compound offers a dual benefit of vasodilation and enhanced cellular respiration, making it suitable for peripheral vascular disorders where tissue oxygenation is key. Its performance profile is dictated by its hydrolysis into nicotinic acid.

  • Formulation differences (IR vs. SR/ER) represent a critical trade-off. While IR formulations can be effective, their utility is limited by severe flushing. SR/ER formulations mitigate flushing but can increase the risk of hepatotoxicity, a significant concern for chronic therapy.

  • Nicorandil stands apart with its dual-action vasodilation mechanism, which is not dependent on the GPR109A pathway. This makes it a valuable agent for ischemic heart disease, acting on both preload and afterload.[2]

For future development, the focus remains on dissociating the therapeutic lipid-modifying and vasodilatory effects from the adverse events. Targeting downstream signaling pathways of the GPR109A receptor or developing novel esters with highly controlled hydrolysis rates could yield compounds with superior performance and safety profiles. The methodologies outlined here provide a robust framework for the preclinical and clinical assessment of such next-generation nicotinic acid derivatives.

References

A Comparative Guide to Vasodilators for Peripheral Vascular Disease: An In-Depth Analysis of Nicametate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peripheral Vascular Disease (PVD), a circulatory condition characterized by narrowed blood vessels, significantly impairs blood flow to the limbs, leading to symptoms such as intermittent claudication and, in severe cases, critical limb ischemia. Vasodilators are a cornerstone of pharmacological management, aiming to alleviate symptoms by widening blood vessels and improving tissue perfusion. This guide provides a detailed comparison of nicametate and other prominent vasodilators—pentoxifylline, cilostazol, and naftidrofuryl—with a focus on their mechanisms of action, clinical efficacy based on available experimental data, and the methodologies employed in these studies.

Executive Summary

While several vasodilators are utilized in the management of PVD, direct comparative clinical trial data for this compound against other common agents is notably scarce in publicly available literature. This guide, therefore, synthesizes the existing evidence for each compound individually to facilitate an informed, albeit indirect, comparison. Naftidrofuryl and cilostazol generally demonstrate more robust evidence for improving walking distance in patients with intermittent claudication compared to pentoxifylline. The clinical efficacy of this compound in PVD remains less well-documented in comparative trials. The distinct mechanisms of action of these agents, ranging from phosphodiesterase inhibition to potassium channel opening and serotonin receptor antagonism, offer different therapeutic approaches to vasodilation.

Mechanisms of Action and Signaling Pathways

The vasodilatory effects of these compounds are achieved through diverse signaling pathways. Understanding these mechanisms is crucial for targeted drug development and patient selection.

This compound

This compound, a nicotinic acid derivative, is structurally related to nicorandil. While specific signaling pathway data for this compound is limited, its mechanism is believed to be similar to that of nicorandil, which possesses a dual mechanism of action. It acts as a potassium channel opener and a nitric oxide (NO) donor.[1][2][3] The opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells leads to hyperpolarization, which in turn closes voltage-gated calcium channels.[4][5] The reduction in intracellular calcium concentration results in smooth muscle relaxation and vasodilation.[3] Additionally, as a nitric oxide donor, it can stimulate soluble guanylate cyclase (sGC), increasing cyclic guanosine monophosphate (cGMP) levels, which further contributes to vasodilation.[6][7][8]

Nicametate_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Vascular Smooth Muscle Cell K_ATP K-ATP Channel Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization K+ efflux Ca_Channel Voltage-Gated Ca2+ Channel Ca_influx Decreased Ca2+ Influx Ca_Channel->Ca_influx This compound This compound This compound->K_ATP Opens NO_Donor Nitric Oxide (NO) Donor This compound->NO_Donor sGC Soluble Guanylate Cyclase (sGC) NO_Donor->sGC Activates Hyperpolarization->Ca_Channel Inactivates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Relaxation Vasodilation cGMP->Relaxation PKG activation Ca_influx->Relaxation

Caption: Proposed signaling pathway of this compound.
Pentoxifylline

Pentoxifylline, a xanthine derivative, improves blood flow primarily by increasing red blood cell deformability and decreasing blood viscosity. Its vasodilatory effects are considered secondary and are mediated through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates and inhibits myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation.

Pentoxifylline_Pathway cluster_cell Vascular Smooth Muscle Cell Pentoxifylline Pentoxifylline PDE Phosphodiesterase (PDE) Pentoxifylline->PDE Inhibits cAMP cAMP PDE->cAMP Blocks degradation of PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase PKA->MLCK Inhibits Relaxation Vasodilation MLCK->Relaxation

Caption: Signaling pathway of pentoxifylline.
Cilostazol

Cilostazol is a selective inhibitor of phosphodiesterase type 3 (PDE3). By inhibiting PDE3 in vascular smooth muscle cells, cilostazol leads to an accumulation of cAMP. Similar to the action of pentoxifylline, the increased cAMP levels activate PKA, which ultimately results in vasodilation through the inhibition of MLCK. Cilostazol also exerts antiplatelet and antiproliferative effects, which are beneficial in the context of atherosclerosis.

Cilostazol_Pathway cluster_cell Vascular Smooth Muscle Cell Cilostazol Cilostazol PDE3 Phosphodiesterase 3 (PDE3) Cilostazol->PDE3 Inhibits cAMP cAMP PDE3->cAMP Blocks degradation of PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase PKA->MLCK Inhibits Relaxation Vasodilation MLCK->Relaxation Naftidrofuryl_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Vascular Smooth Muscle Cell HT2_Receptor 5-HT2 Receptor Vasoconstriction Vasoconstriction HT2_Receptor->Vasoconstriction Relaxation Vasodilation HT2_Receptor->Relaxation Naftidrofuryl Naftidrofuryl Naftidrofuryl->HT2_Receptor Blocks Serotonin Serotonin (5-HT) Serotonin->HT2_Receptor Binds to Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment cluster_analysis Data Analysis p1 Patient Recruitment (Intermittent Claudication Diagnosis) p2 Informed Consent p1->p2 p3 Baseline Assessment: - Ankle-Brachial Index (ABI) - Treadmill Test (PFWD, MWD) - Quality of Life Questionnaires p2->p3 p4 Randomized Allocation p3->p4 p5a Treatment Group (e.g., this compound) p4->p5a p5b Control Group (Placebo or Active Comparator) p4->p5b p6 Follow-up Visits (e.g., Weeks 4, 8, 12, 24) p5a->p6 p5b->p6 p7 Repeat Assessments: - ABI - Treadmill Test - Adverse Event Monitoring p6->p7 p8 Statistical Analysis of Primary & Secondary Endpoints p7->p8

References

In Vitro Validation of Nicametate's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the putative mechanism of action of Nicametate with other established vasodilators, supported by in vitro experimental data. This compound, a nicotinic acid ester, is presumed to exert its vasodilatory effects primarily through its hydrolysis product, nicotinic acid. This document outlines the key signaling pathways, presents quantitative data from relevant in vitro studies, and provides detailed experimental protocols for the validation of these mechanisms.

Comparative Mechanism of Action

This compound's vasodilatory action is compared with three other agents that act through distinct molecular pathways: Nicorandil (a potassium channel opener and nitric oxide donor), Nicardipine (a calcium channel blocker), and Nitroglycerin (a nitric oxide donor).

This compound (putative mechanism via Nicotinic Acid): The vasodilatory effects of nicotinic acid are believed to be mediated by two primary pathways:

  • Prostaglandin Pathway: Nicotinic acid activates the G protein-coupled receptor 109A (GPR109A) on epidermal Langerhans cells and keratinocytes. This activation leads to the release of arachidonic acid and subsequent synthesis of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins then act on their respective receptors (DP1 for PGD2, and EP2/EP4 for PGE2) on vascular smooth muscle cells, leading to vasodilation.

  • Nitric Oxide (NO) Pathway: In human aortic endothelial cells, nicotinic acid has been shown to increase the levels of NAD+, which in turn activates the NAD+-dependent deacetylase Sirtuin 1 (Sirt1). Activated Sirt1 is capable of deacetylating and activating endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a potent vasodilator.[1][2]

Nicorandil: This agent exhibits a dual mechanism of action. It acts as a nitric oxide donor, stimulating soluble guanylate cyclase (sGC) to increase cyclic guanosine monophosphate (cGMP) levels, which leads to vasodilation.[3] Additionally, it functions as a potassium channel opener, specifically for ATP-sensitive potassium channels (K-ATP), causing hyperpolarization of the vascular smooth muscle cell membrane, which also results in vasodilation.[3][4]

Nicardipine: As a dihydropyridine calcium channel blocker, nicardipine selectively inhibits the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[5][6] This reduction in intracellular calcium concentration prevents the activation of myosin light-chain kinase, leading to smooth muscle relaxation and vasodilation.[5][6]

Nitroglycerin: The vasodilatory effect of nitroglycerin is mediated by its enzymatic conversion to nitric oxide (NO) by mitochondrial aldehyde dehydrogenase (ALDH2).[7] NO then activates sGC, leading to increased cGMP levels and subsequent vasodilation of vascular smooth muscle.[7][8]

Data Presentation: In Vitro Vasodilatory Potency

The following tables summarize quantitative data from in vitro studies, providing a comparison of the vasodilatory potency of the discussed compounds.

Table 1: Comparative Potency of Vasodilators in Isolated Blood Vessels

CompoundPreparationParameterValueReference
Nicorandil Bovine coronary artery stripsRelaxation vs. U46619Reduced by 30-50% with methylene blue (10 µM)[3]
Bovine coronary artery stripsRelaxation vs. U46619Dose-response shifted rightward by glibenclamide (1 µM)[3]
Nicardipine Rabbit thoracic aortapD2' for inhibition of vasoconstrictionR-(-)-nicardipine: Higher than S-(+)-nicardipine[5]
Nitroglycerin Human dorsal hand veinED50 for venodilation5.1 ng/min[9]
1,2-Glyceryl Dinitrate Human dorsal hand veinED50 for venodilation43 ng/min[9]
1,3-Glyceryl Dinitrate Human dorsal hand veinED50 for venodilation60 ng/min[9]

Table 2: In Vitro Effects on Signaling Molecules

CompoundCell/Tissue TypeParameter MeasuredEffectReference
Nicotinic Acid Human Aortic Endothelial Cells (HAEC)Intracellular NAD+Significant increase at 0.2-0.3 mM[1]
Human Aortic Endothelial Cells (HAEC)Sirt1 Activity~30% increase at 0.2-0.3 mM[1]
Human Aortic Endothelial Cells (HAEC)Nitric Oxide (NO) ProductionSignificant increase at 0.2-0.3 mM[1]
Nicorandil Bovine coronary artery stripscGMP levelsIncreased, contributing 30-90% to relaxation[3]
Nitroglycerin Mouse macrophages1,2-Glyceryl dinitrate formationCatalyzed by mitochondrial ALDH[7]

Experimental Protocols

Isolated Blood Vessel Vasodilation Assay (Wire Myography)

This protocol describes a common in vitro method to assess the vasodilatory effects of pharmacological agents on isolated arteries.

Objective: To determine the concentration-response relationship of a test compound's ability to relax pre-constricted arterial rings.

Materials:

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Vasoconstrictor agent (e.g., Phenylephrine, U46619)

  • Test compound (e.g., this compound, Nicorandil, Nicardipine, Nitroglycerin)

  • Wire myograph system

  • Dissection microscope

  • Force transducer and data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Euthanize a laboratory animal (e.g., rat, rabbit) according to approved ethical protocols. Carefully dissect the desired artery (e.g., thoracic aorta, coronary artery) and place it in ice-cold Krebs-Henseleit solution.

  • Ring Mounting: Under a dissection microscope, clean the artery of surrounding connective tissue and cut it into 2-3 mm rings. Mount the arterial rings on the wires of the myograph chambers filled with Krebs-Henseleit solution and bubbled with carbogen gas at 37°C.

  • Equilibration and Normalization: Allow the rings to equilibrate for at least 60 minutes, replacing the buffer every 15-20 minutes. Gradually increase the tension on the rings to a predetermined optimal resting tension.

  • Viability Check: Test the viability of the arterial rings by inducing a contraction with a high concentration of KCl. To test endothelial integrity, induce a contraction with a vasoconstrictor (e.g., phenylephrine) and then assess the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine).

  • Pre-constriction: After a washout period, induce a submaximal, stable contraction with a vasoconstrictor agent.

  • Concentration-Response Curve: Once a stable plateau of contraction is reached, add the test compound in a cumulative manner, increasing the concentration in logarithmic steps. Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate parameters such as EC50 (the concentration of the compound that produces 50% of the maximal response).

Nitric Oxide (NO) Production Assay in Endothelial Cells

This protocol outlines a method to measure NO production in cultured endothelial cells using a fluorescent indicator.

Objective: To quantify the effect of a test compound on nitric oxide production in endothelial cells.

Materials:

  • Human Aortic Endothelial Cells (HAEC) or similar endothelial cell line

  • Cell culture medium (e.g., EGM-2)

  • 4,5-Diaminofluorescein diacetate (DAF-2 DA)

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture: Culture HAECs in appropriate culture medium until they reach confluence in a 96-well plate or on coverslips.

  • DAF-2 DA Loading: Wash the cells with PBS and then incubate them with DAF-2 DA solution (typically 5-10 µM in PBS) for 30-60 minutes at 37°C in the dark. DAF-2 DA is cell-permeable and is deacetylated by intracellular esterases to DAF-2, which is non-fluorescent.

  • Treatment: Wash the cells again with PBS to remove excess DAF-2 DA. Add fresh cell culture medium containing the test compound at various concentrations. Include appropriate controls (vehicle control, positive control like acetylcholine or bradykinin).

  • Incubation: Incubate the cells with the test compound for the desired period (e.g., 30 minutes to 24 hours).

  • Fluorescence Measurement: In the presence of NO, DAF-2 is converted to the highly fluorescent triazolofluorescein (DAF-2T). Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~495 nm, emission ~515 nm) or visualize and quantify the fluorescence using a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the vehicle-treated control cells to determine the fold-change in NO production.

Mandatory Visualizations

Nicametate_Mechanism cluster_Putative Putative Mechanism of this compound cluster_Prostaglandin Prostaglandin Pathway cluster_NO Nitric Oxide Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid GPR109A GPR109A Receptor (Langerhans Cells) Nicotinic_Acid->GPR109A NAD Increased NAD+ Nicotinic_Acid->NAD Prostaglandins Prostaglandin Synthesis (PGD2, PGE2) GPR109A->Prostaglandins PG_Receptors DP1/EP2/EP4 Receptors (Smooth Muscle) Prostaglandins->PG_Receptors Vasodilation1 Vasodilation PG_Receptors->Vasodilation1 Sirt1 Sirt1 Activation NAD->Sirt1 eNOS eNOS Activation (Endothelial Cells) Sirt1->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation2 Vasodilation NO->Vasodilation2

Caption: Putative signaling pathways of this compound-induced vasodilation.

Experimental_Workflow cluster_Workflow In Vitro Vasodilation Assay Workflow Start Start: Isolate Artery Mount Mount Arterial Rings in Myograph Start->Mount Equilibrate Equilibrate and Normalize Mount->Equilibrate Viability Check Viability (KCl, ACh) Equilibrate->Viability PreConstrict Pre-constrict with Vasoconstrictor Viability->PreConstrict AddCompound Add Test Compound (Cumulative Doses) PreConstrict->AddCompound Measure Measure Relaxation AddCompound->Measure Analyze Analyze Data (EC50, Max Relaxation) Measure->Analyze

Caption: Experimental workflow for in vitro vasodilation assessment.

Vasodilator_Comparison cluster_Comparison Logical Comparison of Vasodilator Mechanisms cluster_Nicametate_Pathways cluster_Nicorandil_Pathways This compound This compound (via Nicotinic Acid) Prostaglandin Prostaglandin Pathway This compound->Prostaglandin NO_Sirt1 NO Pathway (Sirt1-eNOS) This compound->NO_Sirt1 Vasodilation Vasodilation Prostaglandin->Vasodilation NO_Sirt1->Vasodilation Nicorandil Nicorandil NO_Donor NO Donor Nicorandil->NO_Donor K_Channel K+ Channel Opener Nicorandil->K_Channel NO_Donor->Vasodilation K_Channel->Vasodilation Nicardipine Nicardipine Ca_Channel Ca2+ Channel Blocker Nicardipine->Ca_Channel Ca_Channel->Vasodilation Nitroglycerin Nitroglycerin NO_ALDH2 NO Donor (ALDH2-dependent) Nitroglycerin->NO_ALDH2 NO_ALDH2->Vasodilation

Caption: Logical relationship of vasodilator mechanisms.

References

A Comparative Analysis of Nicametate and Nicorandil in Ischemic Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic agents is paramount for advancing novel treatments for ischemic conditions. This guide provides a detailed comparison of the efficacy and mechanisms of action of Nicametate and Nicorandil in preclinical and clinical ischemic models, supported by available experimental data and protocols.

While both this compound and Nicorandil are recognized for their vasodilatory properties, the depth of scientific investigation into their efficacy and mechanisms in ischemic models varies significantly. Nicorandil has been extensively studied, particularly in the context of myocardial ischemia, with a well-elucidated dual mechanism of action. In contrast, the available research on this compound is more limited, with a primary focus on cerebrovascular and peripheral ischemia.

At a Glance: Key Mechanistic and Therapeutic Differences

FeatureThis compoundNicorandil
Primary Mechanism Vasodilation via hydrolysis to nicotinic acid and diethylaminoethanol.Dual mechanism: Nitric oxide (NO) donation and ATP-sensitive potassium (K-ATP) channel opening.
Key Signaling Pathways Primarily associated with the vasodilatory effects of nicotinic acid. Detailed signaling pathways are not extensively documented in available literature.- NO Pathway: Activation of soluble guanylate cyclase (sGC), increased cyclic guanosine monophosphate (cGMP), and activation of protein kinase G (PKG).[1]- K-ATP Channel Pathway: Opening of sarcolemmal and mitochondrial K-ATP channels, leading to hyperpolarization and cardioprotective effects.[2][3]
Primary Therapeutic Focus in Ischemia Cerebrovascular and peripheral vascular disorders.Myocardial ischemia (angina pectoris, myocardial infarction).[2][4]
Preclinical Efficacy Data in Ischemia Limited quantitative data available in public domain literature.Extensive data on infarct size reduction, improvement of cardiac function, and enhanced coronary blood flow in various animal models of myocardial ischemia.[5][6]
Clinical Efficacy Data in Ischemia A study in ischemic stroke patients showed a reduced risk of cerebrovascular death compared to aspirin, though with a non-significant trend towards higher recurrence.Numerous clinical trials have demonstrated efficacy in improving symptoms and outcomes in patients with stable angina and acute coronary syndromes.[2][7]

Nicorandil: A Deep Dive into its Dual-Action Cardioprotection

Nicorandil is a well-established anti-anginal agent with a unique dual mechanism of action that confers both vasodilation and direct cardioprotective effects.[2]

Mechanism of Action and Signaling Pathways

Nicorandil's therapeutic efficacy stems from two primary pathways:

  • Nitric Oxide (NO) Donation: The nitrate moiety of the Nicorandil molecule acts as an NO donor. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn promotes vasodilation by reducing intracellular calcium levels and decreasing the calcium sensitivity of the contractile machinery.[1] This action results in the dilation of large coronary arteries and systemic veins, reducing both preload and afterload on the heart.[8]

  • ATP-Sensitive Potassium (K-ATP) Channel Opening: Nicorandil is also a potent opener of ATP-sensitive potassium (K-ATP) channels in the sarcolemma and mitochondria of cardiomyocytes.[2][3] The opening of these channels leads to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization inhibits voltage-gated calcium channels, thereby reducing calcium influx and preventing calcium overload, a key event in ischemic cell death. The opening of mitochondrial K-ATP channels is believed to be a crucial component of its cardioprotective effects, mimicking the phenomenon of ischemic preconditioning.[2]

Signaling Pathway of Nicorandil

Nicorandil_Pathway cluster_NO Nitric Oxide Pathway cluster_KATP K-ATP Channel Pathway Nicorandil Nicorandil NO Nitric Oxide (NO) Nicorandil->NO KATP K-ATP Channel Opening Nicorandil->KATP sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Increases PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation_NO Vasodilation (Large Coronary Arteries, Veins) PKG->Vasodilation_NO Promotes Hyperpolarization Hyperpolarization KATP->Hyperpolarization Ca_influx Decreased Ca2+ Influx Hyperpolarization->Ca_influx Vasodilation_KATP Vasodilation (Coronary Resistance Vessels) Hyperpolarization->Vasodilation_KATP Cardioprotection Cardioprotection (Ischemic Preconditioning) Ca_influx->Cardioprotection

Caption: Dual signaling pathways of Nicorandil.

Preclinical Efficacy in Ischemic Models

Numerous preclinical studies have demonstrated the cardioprotective effects of Nicorandil in various animal models of myocardial ischemia and reperfusion injury.

Table 1: Summary of Preclinical Data for Nicorandil in Myocardial Ischemia Models

Animal ModelIschemia/Reperfusion ProtocolKey FindingsReference
RatsMiddle cerebral artery occlusion (MCAO)Significant reduction in cerebral infarct volume with 10 mg/kg injection 30 min before MCAO.[5]
RatsExhaustive Exercise-Induced Myocardial InjuryPretreatment with high-dose Nicorandil significantly reversed the decrease in myocardial NO levels.[6]
DogsChronically instrumentedDilatation of large coronary arteries at low plasma concentrations and small coronary arteries at higher concentrations.[9]
Experimental Protocols: A Representative Example

Myocardial Infarction Model in Rats:

A common experimental protocol to evaluate the efficacy of Nicorandil involves the ligation of the left anterior descending (LAD) coronary artery in rats to induce myocardial infarction.

Experimental_Workflow Start Anesthetized Rats Thoracotomy Thoracotomy and LAD Ligation Start->Thoracotomy Grouping Randomization into Groups (e.g., Sham, Control, Nicorandil) Thoracotomy->Grouping Treatment Drug Administration (e.g., intravenous or oral) Grouping->Treatment Reperfusion Reperfusion (if applicable) Treatment->Reperfusion Monitoring Hemodynamic Monitoring (ECG, Blood Pressure) Reperfusion->Monitoring Endpoint Endpoint Analysis (e.g., Infarct Size Measurement, Biochemical Markers) Monitoring->Endpoint

Caption: A typical experimental workflow for evaluating cardioprotective agents.

This compound: An Overview of a Vasodilator with a Focus on Cerebral and Peripheral Ischemia

This compound is a vasodilator primarily used in the management of peripheral and cerebrovascular circulatory disorders. Its mechanism of action and preclinical data in ischemic models are less extensively documented compared to Nicorandil.

Mechanism of Action

This compound citrate is hydrolyzed in the body to its active metabolites: nicotinic acid and diethylaminoethanol.

  • Nicotinic Acid: A well-known vasodilator that acts on vascular smooth muscle to increase blood flow.

  • Diethylaminoethanol: Possesses cholinergic properties.

The primary therapeutic effect in ischemia is attributed to the vasodilatory action of nicotinic acid, which improves blood flow to ischemic tissues. Other reported pharmacological actions include enhancement of cellular respiration and inhibition of acetylcholinesterase.

Efficacy in Ischemic Models: Available Data

The majority of available data on this compound's efficacy in ischemia comes from clinical studies in stroke patients.

Table 2: Clinical Data for this compound in Ischemic Stroke

Study DesignPatient PopulationComparatorKey FindingsReference
Multicenter randomized double-blind controlled trial466 patients with first-time non-cardioembolic ischemic strokeAspirin (100 mg/day)- this compound was associated with a non-statistically significant trend towards a higher recurrence of stroke (aHR: 1.73, 95% CI 0.96–3.13).- this compound significantly reduced the risk of cerebrovascular death by about 37% compared to aspirin (aHR: 0.63, 95% CI 0.41–0.97).[10]
Experimental Protocols

Specific, detailed experimental protocols for evaluating this compound in preclinical ischemic models are not well-documented in the available scientific literature. General models of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model in rodents, would be appropriate for investigating its neuroprotective effects.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding the efficacy of this compound and Nicorandil in ischemic models. Nicorandil is a well-characterized drug with a robust body of evidence supporting its dual-action mechanism and cardioprotective effects, particularly in the context of myocardial ischemia. Its signaling pathways are well-defined, providing clear targets for further research and drug development.

In contrast, while this compound shows promise as a vasodilator with potential benefits in reducing mortality after ischemic stroke, there is a clear need for more comprehensive preclinical research. Future studies should aim to:

  • Elucidate the detailed signaling pathways underlying the vasodilatory and potential neuroprotective effects of this compound and its metabolites.

  • Conduct rigorous preclinical studies in various ischemic models (e.g., cardiac, cerebral, renal, peripheral) to quantify its efficacy in terms of infarct size reduction, functional recovery, and improvement in blood flow.

  • Publish detailed experimental protocols to ensure the reproducibility of findings.

A more thorough understanding of this compound's preclinical profile is essential for its potential development and application in a broader range of ischemic conditions and for enabling a more direct and comprehensive comparison with established agents like Nicorandil.

References

Head-to-head comparison of Nicametate and aspirin in stroke recovery models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of secondary stroke prevention, both nicametate and aspirin have been investigated for their potential to mitigate the risk of recurrent ischemic events. While aspirin is a cornerstone of antiplatelet therapy, this compound, a vasodilator, has also been explored for its role in cerebrovascular health. This guide provides a detailed, evidence-based comparison of these two agents, focusing on their performance in clinical settings and elucidating their distinct mechanisms of action.

Clinical Efficacy in Secondary Stroke Prevention

A key clinical trial provides direct comparative data on the efficacy of this compound versus aspirin in patients who have experienced a first ischemic stroke. This randomized, double-blind controlled study offers valuable insights into their respective abilities to prevent recurrent strokes.

Quantitative Data Summary

The following table summarizes the primary outcomes of a head-to-head clinical trial comparing daily administration of 100 mg aspirin to this compound citrate in patients with a recent ischemic stroke.[1] A long-term follow-up study of this same cohort provided further data on stroke recurrence and cerebrovascular death.[2]

Outcome MeasureAspirin (100 mg/day)This compound CitrateRisk Ratio (Aspirin vs. This compound)95% Confidence Intervalp-value
Cerebral Reinfarction Rate 6.3% (14/222)11.9% (29/244)0.5380.284 - 1.019Borderline Significance
Cerebrovascular Death (Long-term) --1.59 (this compound vs. Aspirin)0.97 - 2.61Not Statistically Significant

Data from a randomized, double-blind controlled study and its long-term follow-up.[1][2]

The results indicate that aspirin was associated with an almost 50% reduction in the risk of cerebral reinfarction compared to this compound, a finding that approached statistical significance.[1] However, long-term follow-up suggested that while patients treated with this compound had a non-statistically significant higher likelihood of recurrence, they also had a reduced risk of cerebrovascular death compared to the aspirin group.[2]

Experimental Protocols

The clinical trial comparing aspirin and this compound for secondary stroke prevention followed a rigorous methodology to ensure the validity of its findings.

Protocol of the Randomized Controlled Trial
  • Study Design: A multicenter, randomized, double-blind, controlled clinical trial.[1]

  • Participants: 466 patients who had suffered their first ischemic stroke. Participants were either independent or only partially dependent in their daily activities. A brain CT scan was used to confirm the diagnosis.[1]

  • Intervention: Patients were randomly allocated to one of two groups:

    • Aspirin Group: Received 100 mg of acetylsalicylic acid (ASA) per day.[1]

    • This compound Group: Received this compound citrate (a vasodilator).[1]

  • Treatment Initiation: Trial medications were started within three to six weeks after the onset of the stroke.[1]

  • Primary Endpoint: The primary outcome measured was cerebral reinfarction.[1]

  • Adverse Events: Intracranial hemorrhage was classified as an adverse event.[1]

Preclinical Stroke Recovery Models: A Data Gap

A comprehensive review of the scientific literature reveals a significant disparity in the preclinical data available for this compound and aspirin in the context of stroke recovery models. While aspirin has been extensively studied in animal models of ischemic stroke, there is a notable lack of published research on the effects of this compound in similar models.

Aspirin in Preclinical Stroke Models:

Studies in animal models of focal brain ischemia have shown that pre-stroke administration of aspirin is associated with a significant reduction in infarct volume.[3][4] For instance, one study found that pre-stroke aspirin use was related to a 30% reduction in infarct volume, particularly in models of large artery atherosclerosis-induced stroke (a 45% reduction).[3][4] Furthermore, perioperative aspirin administration in a rat model of middle cerebral artery occlusion (MCAO) has been shown to improve neurological outcomes.[5]

This compound in Preclinical Models:

Currently, there is a lack of available data from preclinical studies investigating the efficacy of this compound in animal models of stroke. Key performance indicators such as infarct volume reduction, neurological deficit scores, and biomarkers for neuroprotection have not been reported in the scientific literature for this compound in this context. This data gap prevents a direct head-to-head comparison with aspirin at the preclinical level.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of aspirin and this compound in the context of stroke are attributable to their distinct mechanisms of action.

Aspirin: Antiplatelet Aggregation

Aspirin's primary mechanism in preventing ischemic stroke is through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the production of thromboxane A2, a potent promoter of platelet aggregation. By preventing platelets from clumping together, aspirin reduces the formation of blood clots that can lead to stroke.

Aspirin_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 Thromboxane_A2 Thromboxane A2 COX1->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Aspirin Aspirin Aspirin->COX1 Inhibits

Aspirin's inhibition of the COX-1 pathway.
This compound: Vasodilation and Potential Neuroprotection

This compound citrate is primarily known as a vasodilator.[1] Its mechanism is thought to involve the relaxation of smooth muscle in blood vessels, leading to increased cerebral blood flow. This vasodilation could potentially improve perfusion to ischemic brain regions. While the precise signaling cascade in the context of stroke is not fully elucidated, its vasodilatory action may be linked to nitric oxide (NO) signaling and the opening of potassium channels. Additionally, some literature suggests that this compound may have broader effects on cellular metabolism and tissue oxygenation.

Nicametate_Pathway cluster_Vascular Vascular Smooth Muscle Cell This compound This compound Citrate NO_Donation Potential NO Donation This compound->NO_Donation K_Channel K+ Channel Opening This compound->K_Channel Vasodilation Vasodilation NO_Donation->Vasodilation K_Channel->Vasodilation CBF Increased Cerebral Blood Flow Vasodilation->CBF

Proposed vasodilatory mechanism of this compound.

Conclusion

Based on available clinical evidence, aspirin appears to be more effective than this compound citrate in the secondary prevention of cerebral reinfarction. The nearly 50% reduction in reinfarction risk with aspirin highlights its established role as an antiplatelet agent in stroke management.

However, the long-term follow-up data presenting a potential reduction in cerebrovascular death with this compound suggests a more complex picture that may warrant further investigation. The significant gap in preclinical data for this compound in stroke recovery models is a major limitation in providing a comprehensive comparison. Future research focusing on the neuroprotective effects of this compound in animal models of stroke is crucial to fully understand its potential therapeutic value and to enable a more direct comparison with well-established therapies like aspirin. For researchers and drug development professionals, the existing clinical trial provides a solid foundation for understanding the comparative efficacy of these two agents in a real-world setting, while also underscoring the need for further preclinical exploration into the mechanisms of this compound's action in the ischemic brain.

References

Cross-Validation of Analytical Methods for Nicametate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. Nicametate, a vasodilator used in the treatment of peripheral vascular disorders, requires robust analytical methods to ensure the potency and safety of its dosage forms. Cross-validation of different analytical techniques is crucial to guarantee the reliability and consistency of results across various platforms and laboratories. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the quantification of this compound, supported by experimental data and detailed methodologies.

Comparative Analysis of Analytical Methods

The selection of an analytical method is often a balance between performance characteristics, sample throughput, and available instrumentation. HPLC offers high selectivity and sensitivity, making it a powerful tool for separating and quantifying this compound in complex matrices. UV-Visible Spectrophotometry, while generally less specific, provides a simpler, more cost-effective, and rapid alternative for routine analysis, particularly in pure substance analysis or simple formulations.

Data Presentation: Performance Characteristics

The following table summarizes the key validation parameters for HPLC and a representative UV-Visible Spectrophotometric method for the quantification of this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Measurement of the absorption of ultraviolet-visible light by the analyte in a solution.
Linearity Range 0.0252 - 0.3024 mg/mL[1]5 - 25 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 99.7%[1]98.0% - 102.0%
Precision (%RSD) < 2.0%< 2.0%
Limit of Detection (LOD) Typically in the ng/mL rangeTypically in the µg/mL range
Limit of Quantitation (LOQ) Typically in the ng/mL to µg/mL rangeTypically in the µg/mL range
Specificity High; can separate this compound from degradation products and excipients.Moderate; potential for interference from other UV-absorbing compounds.
Analysis Time ~10-15 minutes per sample~2-5 minutes per sample

Experimental Protocols

Detailed methodologies are critical for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the analysis of this compound Citrate.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), adjusted to an appropriate pH.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C)

  • Detection Wavelength: 263 nm[1]

  • Injection Volume: 20 µL

Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Perform serial dilutions to create a series of calibration standards within the linear range (0.0252 - 0.3024 mg/mL).[1]

Sample Preparation:

  • For solid dosage forms, accurately weigh and powder a representative number of tablets.

  • Dissolve a portion of the powder, equivalent to a known amount of this compound, in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Procedure:

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound standard and calculating the percentage recovery.[1]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample and calculating the relative standard deviation (%RSD).

UV-Visible Spectrophotometric Method

This protocol is a representative method based on common practices for the UV analysis of pharmaceutical compounds.

Instrumentation:

  • UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length)

Methodology:

  • Solvent: 0.1 M Hydrochloric Acid

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound between 200-400 nm. The expected λmax for this compound is around 263 nm.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in the solvent.

    • Create a series of calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Dissolve a known quantity of the this compound sample in the solvent to obtain a concentration within the calibration range.

    • Filter the solution if necessary.

Validation Procedure:

  • Linearity: Measure the absorbance of the calibration standards at the λmax and construct a calibration curve of absorbance versus concentration.

  • Accuracy: Analyze samples of known concentration and calculate the percentage recovery.

  • Precision: Determine the repeatability and intermediate precision by analyzing multiple aliquots of a single sample solution.

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison & Conclusion define_methods Define Analytical Methods (e.g., HPLC, UV-Vis) define_params Define Validation Parameters (ICH Q2(R1)) validate_hplc Validate HPLC Method define_params->validate_hplc validate_uv Validate UV-Vis Method define_params->validate_uv analyze_samples Analyze Same Samples by Both Methods validate_hplc->analyze_samples validate_uv->analyze_samples compare_results Compare Results (e.g., t-test, F-test) analyze_samples->compare_results assess_agreement Assess Agreement & Bias compare_results->assess_agreement conclusion Conclusion on Interchangeability assess_agreement->conclusion

Caption: A workflow for the cross-validation of analytical methods.

SignalingPathways cluster_method1 Method A (e.g., HPLC) cluster_method2 Method B (e.g., UV-Vis) cluster_comparison Cross-Validation m1_sample Sample Preparation m1_analysis Chromatographic Separation & Detection m1_sample->m1_analysis m1_data Data Acquisition (Peak Area) m1_analysis->m1_data quant_a Quantification (Method A) m1_data->quant_a m2_sample Sample Preparation m2_analysis Spectrophotometric Measurement m2_sample->m2_analysis m2_data Data Acquisition (Absorbance) m2_analysis->m2_data quant_b Quantification (Method B) m2_data->quant_b stat_comp Statistical Comparison quant_a->stat_comp quant_b->stat_comp

Caption: Logical relationship of two analytical methods in cross-validation.

References

A Comparative Analysis of Vasodilator Side Effect Profiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced side effect profiles of different vasodilator classes is paramount for advancing cardiovascular therapeutics. This guide provides an objective comparison of the adverse effects associated with major vasodilator classes, supported by experimental data and detailed methodologies.

This comprehensive analysis covers the following vasodilator classes:

  • Nitrates (e.g., Nitroglycerin, Isosorbide Dinitrate)

  • Calcium Channel Blockers (CCBs) (e.g., Amlodipine, Verapamil)

  • Angiotensin-Converting Enzyme (ACE) Inhibitors (e.g., Lisinopril, Enalapril)

  • Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan, Valsartan)

  • Direct-Acting Vasodilators (e.g., Hydralazine, Minoxidil)

Comparative Side Effect Profiles: Quantitative Data

The following table summarizes the incidence of common and notable side effects across different vasodilator classes as reported in clinical trials and meta-analyses. It is important to note that incidence rates can vary depending on the specific drug within a class, dosage, patient population, and the methodology of the clinical trial.

Side EffectNitratesCalcium Channel Blockers (Dihydropyridine)ACE InhibitorsAngiotensin II Receptor Blockers (ARBs)Direct-Acting Vasodilators (Hydralazine)
Headache Very Common (up to 82%)[1]CommonLess CommonLess CommonCommon
Dizziness CommonCommonCommon (12.0% with Lisinopril)[2]CommonCommon (32% with I/H)[3]
Hypotension CommonCommonCommonCommonCommon
Reflex Tachycardia Common[4]CommonLess CommonLess CommonVery Common[5]
Flushing CommonCommonLess CommonLess CommonCommon
Peripheral Edema RareVery Common (3% with Amlodipine)[6]RareRareCommon (fluid retention)[7][8]
Cough Not AssociatedNot AssociatedVery Common (up to 28.8% with Lisinopril)[2]RareNot Associated
Hyperkalemia Not AssociatedNot AssociatedCommon[4]Common[4]Not Associated
Angioedema Not AssociatedNot AssociatedRare but Serious[4]Very RareNot Associated
Drug-induced Lupus Not AssociatedNot AssociatedNot AssociatedNot AssociatedRare (especially with high doses)[9]
Gastrointestinal Upset Common (Nausea)Common (Nausea 3% with Amlodipine)[6]Less CommonLess CommonCommon (Nausea, Vomiting)[10]

I/H: Isosorbide Dinitrate/Hydralazine combination. Data compiled from multiple sources and may not be from direct head-to-head trials.

Experimental Protocols for Assessing Vasodilator Side Effects

The robust assessment of adverse drug reactions (ADRs) in clinical trials is crucial for defining the safety profile of a vasodilator. Methodologies often combine clinician assessment, patient-reported outcomes, and laboratory tests.

Monitoring of Adverse Events in a Hypertension Clinical Trial

Objective: To systematically identify, document, and grade adverse events (AEs) and serious adverse events (SAEs) in patients receiving antihypertensive medications.

Methodology:

  • Patient Population: Adults diagnosed with essential hypertension, meeting specific inclusion and exclusion criteria (e.g., baseline blood pressure, renal function).[11]

  • Study Design: A randomized, double-blind, active-controlled or placebo-controlled trial.

  • Data Collection:

    • Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms to the clinical staff at any time.

    • General Inquiry: At each study visit, clinicians ask open-ended questions to solicit information about any health issues experienced since the last visit.[12]

    • Specific Questioning (Checklists): A standardized checklist of potential and expected side effects for the specific class of vasodilator is used to systematically query patients.[12]

    • Physical Examination: Includes vital signs (blood pressure, heart rate in different postures to detect orthostatic hypotension), and examination for physical signs of adverse effects (e.g., peripheral edema).

    • Laboratory Tests: Regular monitoring of serum creatinine, potassium, and sodium concentrations.[13]

  • Adverse Event Grading: The severity of AEs is graded using a standardized scale, such as the DAIDS Table for Grading Adult and Pediatric Adverse Events.[14]

    • Grade 1 (Mild): Easily tolerated.

    • Grade 2 (Moderate): Interferes with usual activity.

    • Grade 3 (Severe): Inability to work or carry out usual activities; may require hospitalization.

    • Grade 4 (Potentially Life-Threatening): Fulfills the criteria for a Serious Adverse Event (SAE).[12]

  • Causality Assessment: The relationship of the adverse event to the study drug is assessed by the investigator (e.g., related, possibly related, not related).

  • Reporting: All AEs and SAEs are recorded on the appropriate case report forms. SAEs are reported to the regulatory authorities and the institutional review board within a specified timeframe.[14]

Use of Patient-Reported Outcome (PRO) Questionnaires

Objective: To capture the patient's perspective on the side effects of vasodilator therapy.

Methodology:

  • Instrument Selection: Validated patient-reported side-effect questionnaires are used. Examples include the Maudsley Side-Effects (MSE) measure or the Patient-Reported Adverse Drug Event Questionnaire (PROMISE).[15][16]

  • Administration: Questionnaires are typically self-administered by the patient at baseline and at specified follow-up visits.

  • Content: These questionnaires contain a list of potential side effects, and patients are asked to rate the presence and severity of each symptom.[15]

  • Data Analysis: The data from the questionnaires are analyzed to compare the incidence and severity of patient-reported side effects between different treatment arms.

Signaling Pathways and Mechanisms of Side Effects

The therapeutic and adverse effects of vasodilators are intrinsically linked to their mechanisms of action. Understanding these signaling pathways provides insight into the genesis of their side effect profiles.

Nitrates: NO-cGMP Pathway

Nitrates act as prodrugs, releasing nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to increased levels of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in vasodilation. The widespread vasodilation, particularly in the venous system, is responsible for both the therapeutic effect in angina and the common side effects of headache and hypotension.

NO_cGMP_Pathway Nitrates Nitrates NO Nitric Oxide (NO) Nitrates->NO Metabolism sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Headache Headache Vasodilation->Headache Hypotension Hypotension Vasodilation->Hypotension

Nitric Oxide (NO) - cGMP Signaling Pathway for Nitrates.
ACE Inhibitors and ARBs: Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ARBs block the action of angiotensin II at the AT1 receptor. Both mechanisms lead to vasodilation and a reduction in aldosterone secretion. The off-target effect of ACE inhibitors on bradykinin metabolism is responsible for the characteristic dry cough.

RAAS_Pathway cluster_ace ACE Inhibitor Action cluster_arb ARB Action Angiotensinogen Angiotensinogen (from liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI via Renin Renin Renin (from kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII via ACE ACE ACE AT1_Receptor AT1 Receptor AngiotensinII->AT1_Receptor Binds to ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Inhibits Bradykinin Bradykinin ACE_Inhibitor->Bradykinin Increases Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites Degradation by ACE Cough Cough Bradykinin->Cough Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone ARB ARB ARB->AT1_Receptor Blocks Vasodilation Vasodilation

Renin-Angiotensin-Aldosterone System (RAAS) and sites of drug action.
Calcium Channel Blockers: L-type Calcium Channels

CCBs block the influx of calcium into vascular smooth muscle cells and/or cardiac muscle cells by binding to L-type voltage-gated calcium channels. This prevents the calcium-dependent signaling cascade that leads to muscle contraction, thereby causing vasodilation. The peripheral vasodilation is a primary cause of side effects like peripheral edema and flushing.

CCB_Pathway Extracellular Extracellular Ca²⁺ L_type_Channel L-type Ca²⁺ Channel Extracellular->L_type_Channel Intracellular Intracellular Ca²⁺ L_type_Channel->Intracellular Ca²⁺ Influx CCB Calcium Channel Blocker (CCB) CCB->L_type_Channel Blocks Contraction Muscle Contraction Intracellular->Contraction Initiates Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to Peripheral_Edema Peripheral Edema Vasodilation->Peripheral_Edema

Mechanism of Action for Calcium Channel Blockers.

Conclusion

The selection of a vasodilator for therapeutic development or clinical use requires a careful consideration of its side effect profile in relation to its efficacy. While classes of vasodilators may share common adverse effects such as headache and dizziness due to their primary mechanism of vasodilation, they also possess unique side effect profiles dictated by their specific molecular targets. This guide provides a foundational comparative analysis to aid researchers and drug development professionals in their evaluation of these critical cardiovascular agents. Further head-to-head clinical trials with standardized adverse event reporting are necessary to refine our understanding of the comparative safety of these drugs.

References

Nicametate in Chronic Ischemic Stroke: A Comparative Analysis of Long-Term Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the long-term clinical performance of Nicametate for the secondary prevention of ischemic stroke, benchmarked against standard antiplatelet therapy.

This guide provides a comprehensive evaluation of the long-term efficacy of this compound in the context of chronic vascular conditions, with a primary focus on its role in the secondary prevention of ischemic stroke. Due to a scarcity of extensive long-term clinical data for this compound in other chronic conditions such as peripheral artery disease (PAD) and chronic cerebral circulatory insufficiency, this analysis centers on the most robust evidence available from a long-term, multicenter, randomized, double-blind controlled trial comparing this compound to aspirin.

This document is intended for researchers, scientists, and professionals in drug development, offering a concise yet detailed overview of this compound's clinical performance, experimental methodology, and hypothesized mechanism of action.

Comparative Efficacy in Secondary Stroke Prevention

A pivotal long-term study provides the primary basis for evaluating this compound's efficacy in the secondary prevention of non-cardioembolic ischemic stroke. This study, with a follow-up duration of up to 28 years, compared the outcomes of patients treated with this compound versus those treated with aspirin.[1]

The findings from this study are summarized in the table below, offering a direct comparison of key long-term outcomes.

Outcome MeasureThis compoundAspirinHazard Ratio (aHR)95% Confidence Interval (CI)
Stroke RecurrenceMore likely (not statistically significant)Less likely1.730.96–3.13
Cerebrovascular DeathReduced riskHigher risk0.630.41–0.97

Data from a 28-year follow-up of a multicenter randomized double-blind controlled trial.[1]

While patients treated with this compound showed a trend towards a higher rate of stroke recurrence, this difference was not statistically significant.[1] Notably, this compound was associated with a statistically significant 37% reduction in the risk of cerebrovascular death compared to aspirin over the long-term follow-up period.[1]

Experimental Protocols: this compound vs. Aspirin in Ischemic Stroke

The primary long-term data on this compound's efficacy is derived from a multicenter, randomized, double-blind controlled trial conducted between 1992 and 1995, with a subsequent 28-year follow-up.[1]

Study Design: A cohort of 466 patients who had experienced their first non-cardioembolic ischemic stroke were enrolled.[1] Participants were randomly allocated to one of two treatment groups:

  • This compound Group: 244 patients[1]

  • Aspirin Group: 222 patients[1]

Inclusion Criteria: Patients with a first-time non-cardioembolic ischemic stroke were included in the trial.

Treatment Protocol: The specific dosages of this compound and aspirin administered during the initial trial are not detailed in the long-term follow-up publication.

Follow-up and Endpoints: The trial cohort was followed for up to 28 years to ascertain the date of stroke recurrence and death.[1] The primary endpoints for the long-term analysis were stroke recurrence and cerebrovascular death.[1] A time-dependent Cox regression model was employed to estimate the long-term effects of the two treatments on cerebrovascular death, both with and without the occurrence of stroke recurrence.[1]

Experimental Workflow:

G cluster_enrollment Patient Enrollment cluster_randomization Randomization (Double-Blind) cluster_followup Long-Term Follow-up (28 years) cluster_analysis Data Analysis p1 466 Patients with First Non-Cardioembolic Ischemic Stroke r1 This compound Group (n=244) p1->r1 r2 Aspirin Group (n=222) p1->r2 f1 Monitoring for Stroke Recurrence and Cerebrovascular Death r1->f1 r2->f1 a1 Time-Dependent Cox Regression Model f1->a1 G cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound eNOS eNOS This compound->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to

References

A Comparative Investigation of Nicametate and Nitric Oxide (NO) Donor Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nicametate and established nitric oxide (NO) donor drugs. While both categories of drugs induce vasodilation, their underlying mechanisms of action differ significantly. This document objectively compares their pharmacological profiles, presents available data, and details common experimental protocols used to assess their efficacy. A key finding of this investigation is the notable absence of direct comparative experimental studies between this compound and traditional NO donor drugs in the scientific literature. Therefore, this comparison is based on their individual, established mechanisms and pharmacological characteristics.

Mechanisms of Action: An Indirect vs. Direct Approach to Vasodilation

The primary distinction between this compound and classic NO donors lies in their method of activating the nitric oxide signaling pathway. This compound acts indirectly by enhancing the body's own NO production, whereas NO donors serve as a direct source of the NO molecule.

This compound: This drug is a prodrug that is hydrolyzed in the body into its two active metabolites: nicotinic acid (niacin) and diethylaminoethanol[1]. The vasodilatory effects relevant to the NO pathway are primarily attributed to nicotinic acid . It does not release NO itself but is understood to enhance endothelial function. Studies have shown that nicotinic acid can increase the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO from L-arginine in blood vessels[2][3][4]. By boosting the endothelium's natural capacity to generate NO, this compound improves endothelium-dependent vasodilation.

Direct NO Donors: This is a broad class of compounds designed to release NO directly into the bloodstream and tissues[5]. Their action bypasses the need for enzymatic synthesis by eNOS. They can be categorized by their release mechanism:

  • Enzymatic Release (e.g., Organic Nitrates): Drugs like Glyceryl Trinitrate (Nitroglycerin) require enzymatic biotransformation within the vascular smooth muscle cells to release NO[6][7].

  • Spontaneous Release (e.g., Sodium Nitroprusside): Compounds like Sodium Nitroprusside (SNP) are highly reactive and release NO non-enzymatically under physiological conditions[2][5]. This results in a rapid and potent vasodilatory effect.

  • Other Classes: Newer generations of NO donors include S-nitrosothiols, diazeniumdiolates (NONOates), and hybrid drugs (e.g., nitroaspirin), each with unique NO release kinetics and pharmacological profiles[2][7][8]. Nicorandil is a hybrid agent that combines NO-donating properties with ATP-sensitive potassium channel opening[7][9].

The final common pathway for direct NO donors is the activation of soluble guanylyl cyclase (sGC) in vascular smooth muscle cells, leading to increased production of cyclic guanosine monophosphate (cGMP), which ultimately causes relaxation and vasodilation[5][10].

Signaling Pathway: NO-sGC-cGMP

NO_Signaling_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell eNOS eNOS NO NO eNOS->NO Produces L_Arg L-Arginine L_Arg->eNOS Substrate This compound This compound (via Nicotinic Acid) This compound->eNOS Upregulates sGC_inactive sGC (inactive) sGC_active sGC (active) sGC_inactive->sGC_active Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (active) Relaxation Vasodilation (Muscle Relaxation) cGMP->Relaxation Leads to NO_Donors Direct NO Donors (e.g., GTN, SNP) NO_Donors->NO Release NO->sGC_inactive Diffuses and Binds

Caption: The canonical Nitric Oxide signaling pathway in the vasculature.

Data Presentation: Comparative Pharmacological Profiles

As no studies directly comparing the quantitative performance of this compound against other NO donors were identified, this section presents a summary of their individual pharmacological characteristics to facilitate an indirect comparison.

FeatureThis compoundGlyceryl Trinitrate (Nitroglycerin, GTN)Sodium Nitroprusside (SNP)
Drug Class Peripheral Vasodilator[1]Organic Nitrate, NO Donor[2]Direct NO Donor[2][6]
Mechanism Prodrug; metabolites (nicotinic acid) enhance endothelial eNOS activity, increasing endogenous NO production[2][3].Requires enzymatic conversion (e.g., by mitochondrial aldehyde dehydrogenase) to release NO[6][7].Spontaneously releases NO and five cyanide ions non-enzymatically[2][5].
Primary Action Arterial and capillary vasodilation; improves peripheral circulation and cellular respiration[1][11].Potent venodilator (reduces preload); also dilates coronary and systemic arteries[12].Potent, balanced arterial and venous vasodilator (reduces both preload and afterload)[5][12].
Primary Indications Peripheral vascular disorders (e.g., Raynaud's phenomenon, diabetic microangiopathy)[1].Angina pectoris (acute relief and prophylaxis), acute coronary syndromes, hypertensive emergencies[2][13].Hypertensive crises, acute heart failure, controlled hypotension during surgery[2][5].
Route of Admin. Oral[1].Sublingual, transdermal, intravenous.Intravenous infusion only[2].
Key Side Effects GI discomfort, headache, flushing[1].Headache, hypotension, reflex tachycardia, development of tolerance with continuous use[8].Profound hypotension, reflex tachycardia, potential for cyanide toxicity with prolonged use or high doses[2].

Experimental Protocols: Assessing Vasodilator Function

Standardized experimental models are crucial for comparing the efficacy and potency of vasodilator drugs. An in vitro wire myograph assay is a fundamental technique used for this purpose.

Protocol: In Vitro Vasodilation Assay Using Wire Myography

This protocol describes a general procedure for evaluating the vasodilatory effect of a test compound on isolated small arteries.

1. Tissue Preparation:

  • Human subcutaneous resistance arteries or animal (e.g., rat, mouse) mesenteric arteries are dissected and placed in cold, oxygenated physiological salt solution (PSS).

  • Artery segments (approx. 2 mm in length) are carefully cleaned of surrounding tissue under a dissection microscope.

2. Mounting:

  • Two fine tungsten wires (e.g., 40 µm diameter) are threaded through the lumen of the artery segment.

  • The wires are mounted onto the jaws of a wire myograph, with one jaw connected to a force transducer and the other to a micrometer[14].

  • The vessel is submerged in a chamber containing PSS, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).

3. Normalization and Viability Check:

  • The vessel is stretched to its optimal resting tension, determined by a standardized normalization procedure to mimic physiological pressure.

  • The viability and contractile capacity of the artery are assessed by challenging it with a high-potassium solution (e.g., KPSS) and a vasoconstrictor agonist like Phenylephrine or the thromboxane A2 analog U46619[14][15]. Endothelial integrity is often checked with an endothelium-dependent vasodilator like acetylcholine[15].

4. Vasodilation Assay:

  • The arterial segment is pre-constricted to approximately 80% of its maximum response using a vasoconstrictor (e.g., Phenylephrine).

  • Once a stable contraction plateau is reached, the test compound (e.g., this compound, Nitroglycerin, SNP) is added to the chamber in a cumulative, concentration-dependent manner.

  • The relaxation response is recorded by the force transducer at each concentration after it has stabilized.

5. Data Analysis:

  • Relaxation is expressed as a percentage reversal of the pre-constriction tone.

  • Concentration-response curves are plotted, and key parameters such as EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximum effect) are calculated to compare the potency and efficacy of different drugs.

Experimental Workflow: Wire Myograph Assay

Myograph_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissect 1. Dissect Artery Segment Mount 2. Mount on Myograph Wires Dissect->Mount Normalize 3. Normalize to Optimal Tension Mount->Normalize Viability 4. Check Viability (e.g., with KPSS) Normalize->Viability PreConstrict 5. Pre-constrict Artery (e.g., with Phenylephrine) Viability->PreConstrict AddDrug 6. Add Test Drug (Cumulative Concentrations) PreConstrict->AddDrug Record 7. Record Relaxation (Force Transducer) AddDrug->Record Plot 8. Plot Concentration- Response Curve Record->Plot Calculate 9. Calculate EC50 / Emax Plot->Calculate

Caption: A typical experimental workflow for a wire myograph vasodilation assay.

Logical Relationships and Classification

The drugs discussed in this guide can be classified based on their relationship to the nitric oxide molecule, highlighting their fundamental mechanistic differences.

Drug_Classification Vaso Vasodilator Drugs Indirect Indirect NO-Pathway Modulator Vaso->Indirect Mechanism Direct Direct NO Donors Vaso->Direct Mechanism Nica This compound Indirect->Nica Enzymatic Enzymatic Release Direct->Enzymatic Spontaneous Spontaneous Release Direct->Spontaneous GTN Nitroglycerin Enzymatic->GTN SNP Sodium Nitroprusside Spontaneous->SNP

Caption: Classification of vasodilators based on their NO-related mechanism.

Conclusion

This compound and classic NO donor drugs, such as Nitroglycerin and Sodium Nitroprusside, both produce vasodilation but through distinct mechanisms. This compound acts as an indirect modulator of the NO pathway; its metabolite, nicotinic acid, enhances the endothelium's own ability to produce NO by upregulating eNOS[2][3]. This mechanism is dependent on a functional endothelium. In contrast, direct NO donors provide an exogenous supply of NO, bypassing the need for endothelial synthesis and acting directly on vascular smooth muscle[5][7].

This fundamental difference has significant therapeutic implications. The effects of this compound are likely more subtle and tied to improving long-term vascular health, whereas direct NO donors are used for acute, potent, and rapid vasodilation in clinical settings like hypertensive emergencies and angina[1][2]. The lack of head-to-head comparative studies highlights a gap in the literature and an opportunity for future research to directly quantify the relative efficacy and potency of these different approaches to vasodilator therapy.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Nicametate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe and compliant disposal of nicametate, ensuring the protection of personnel and the environment.

Understanding this compound and Its Disposal Requirements

This compound, and its common salt form this compound citrate, are pharmacologically active compounds. As with all chemical waste, their disposal is governed by stringent regulations to prevent environmental contamination and potential harm. Improper disposal can lead to significant legal and financial penalties.

Quantitative Disposal Data

The following table summarizes key information regarding the disposal of this compound citrate. This data is derived from safety data sheets (SDS) and regulatory guidelines.

ParameterInformationSource
Disposal Methods Licensed chemical destruction plant; Controlled incineration with flue gas scrubbing.[1]Safety Data Sheet
Prohibited Actions Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems.[1]Safety Data Sheet
Contaminated Packaging Triple rinse (or equivalent) and offer for recycling or reconditioning. Alternatively, puncture to prevent reuse and dispose of as product.[1]Safety Data Sheet
Regulatory Compliance Observe all federal, state, and local environmental regulations.[2]Safety Data Sheet
Waste Classification Generators must determine if it is classified as hazardous waste under US EPA guidelines (40 CFR 261.3) and consult state/local regulations.[2]Safety Data Sheet

Experimental Protocols: Standard Disposal Procedure for this compound

This section outlines the detailed methodology for the proper disposal of this compound waste in a laboratory setting.

Objective: To ensure the safe, compliant, and environmentally sound disposal of this compound and its containers.

Materials:

  • This compound waste (solid or liquid)

  • Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat

  • Designated, labeled, and sealed waste container

  • Access to the institution's Environmental Health and Safety (EHS) office procedures

Procedure:

  • Segregation of Waste:

    • Isolate this compound waste from other laboratory waste streams.

    • Do not mix with non-hazardous trash or other chemical waste unless explicitly permitted by your institution's EHS guidelines.

  • Personal Protective Equipment (PPE):

    • Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Containerization:

    • Place all this compound waste into a designated, leak-proof container.

    • The container must be clearly labeled with the chemical name ("this compound" or "this compound Citrate") and a hazardous waste label if applicable.

    • Ensure the container is securely sealed to prevent spills or leakage.

  • Consult Institutional Guidelines:

    • It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department.

    • EHS will provide specific guidance on the established waste streams and disposal procedures for your facility.

  • Arrange for Waste Pickup:

    • Follow your institution's protocol to arrange for the collection of the chemical waste.

    • This is typically handled by an EHS-approved waste management vendor.

  • Final Disposal Method:

    • The designated waste vendor will transport the this compound waste for final disposal.

    • The recommended methods are incineration at a licensed chemical destruction plant, which may include flue gas scrubbing to neutralize harmful emissions.[1]

  • Decontamination of Emptied Containers:

    • For containers that held this compound, triple rinse them with a suitable solvent.

    • The rinsate should be collected and disposed of as chemical waste.

    • Once decontaminated, the container can be offered for recycling or reconditioning after being punctured to prevent reuse.[1]

Crucial Safety Note: Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] This practice is non-compliant and poses a risk to public water systems and the environment.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound in a laboratory setting.

Nicametate_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste ppe->segregate containerize Step 3: Place in Labeled, Sealed Container segregate->containerize consult_ehs Step 4: Consult Institutional EHS Guidelines containerize->consult_ehs arrange_pickup Step 5: Arrange for EHS Waste Pickup consult_ehs->arrange_pickup final_disposal Step 6: Final Disposal via Licensed Vendor (e.g., Incineration) arrange_pickup->final_disposal end End: Compliant Disposal Complete final_disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for Nicametate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Nicametate must adhere to stringent safety protocols to mitigate risks of allergic skin reactions and respiratory sensitization. This guide provides essential, step-by-step procedures for personal protective equipment (PPE), operational handling, and disposal to ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound citrate is a fine chemical powder that can cause allergic skin reactions and may lead to allergy or asthma-like symptoms if inhaled.[1] The primary routes of exposure are dermal contact and inhalation of airborne particulates. A thorough risk assessment should be conducted before any handling of this compound. The following table summarizes the required and recommended PPE.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile gloves (minimum 5-mil thickness)To prevent skin contact and sensitization. For prolonged handling or in case of a spill, consider double-gloving or using thicker, chemical-resistant gloves.
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from airborne powder.
Body Protection A disposable gown or a clean lab coat with tight cuffsTo protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated particulate respirator (e.g., P100)To prevent inhalation of fine this compound powder, especially during weighing or transfer operations where dust generation is likely.[2][3][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and contamination. All handling of powdered this compound should occur within a certified chemical fume hood or a powder containment hood.

Preparation and Donning PPE
  • Preparation: Before handling this compound, ensure that the fume hood is clean and operational. Gather all necessary equipment, including spatulas, weigh boats, and pre-labeled, sealed containers for the final product and for waste.

  • Donning PPE: Put on PPE in the following order: disposable gown/lab coat, N95 respirator, safety goggles, and finally, gloves pulled over the cuffs of the gown.

The following diagram outlines the logical flow for selecting the appropriate level of PPE based on the handling procedure.

PPE_Selection_Logic cluster_risk Risk Assessment cluster_ppe PPE Requirements start Start: Handling this compound weighing Weighing or Transfer of Powder? start->weighing solution Working with Dilute Solution? weighing->solution  No   full_ppe Mandatory: - Nitrile Gloves - Lab Coat/Gown - Goggles - N95/P100 Respirator weighing->full_ppe  Yes   standard_ppe Standard PPE: - Nitrile Gloves - Lab Coat/Gown - Goggles solution->standard_ppe  Yes   end Proceed with Caution solution->end  No (Review Procedure)   full_ppe->end standard_ppe->end

PPE selection based on the this compound handling procedure.
Handling and Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound powder in a laboratory setting.

Nicametate_Handling_Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Prepare Fume Hood & Decontaminate Surfaces Don_PPE 2. Don Full PPE (Gown, Respirator, Goggles, Gloves) Prep->Don_PPE Weigh 3. Weigh this compound Powder (Use anti-static weigh boat) Don_PPE->Weigh Transfer 4. Transfer to Solvent or Experimental Vessel Weigh->Transfer Clean_Tools 5. Clean Spatula & Tools (Wipe with damp cloth) Transfer->Clean_Tools Segregate_Waste 6. Segregate Waste (Solid, Liquid, Contaminated PPE) Clean_Tools->Segregate_Waste Doff_PPE 7. Doff PPE Correctly (Gloves last) Segregate_Waste->Doff_PPE Wash_Hands 8. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Standard operational workflow for handling this compound.

Disposal Plan: Segregation and Waste Management

Proper segregation and disposal of this compound waste are crucial to prevent environmental contamination and ensure workplace safety. This compound is not classified as a RCRA hazardous waste, but it should be managed as a non-hazardous pharmaceutical waste.[5]

Waste Segregation and Containerization
Waste StreamContainer TypeLabelingDisposal Procedure
Solid this compound Waste Sealed, rigid plastic container"Non-Hazardous Pharmaceutical Waste: this compound"Do not mix with general laboratory trash. Store in a designated waste accumulation area.
Contaminated Labware Lined, puncture-resistant container"Non-Hazardous Pharmaceutical Waste: this compound Contaminated Labware"Includes weigh boats, pipette tips, and empty stock containers.
Contaminated PPE Designated, sealed plastic bag"Waste PPE: this compound"Dispose of immediately after handling. Do not reuse disposable PPE.
Final Disposal Procedure
  • Collection: All segregated waste containers should be stored in a designated, secure area within the laboratory, away from general circulation.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] The preferred method of disposal for non-hazardous pharmaceutical waste is incineration at an approved facility.[5]

  • Documentation: Maintain a log of all this compound waste generated, including quantities and disposal dates, in accordance with your institution's policies.

By implementing these safety and logistical plans, laboratories can significantly reduce the risks associated with handling this compound, ensuring the well-being of all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.